3-Pyridazinealanine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
89853-75-8 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-amino-3-pyridazin-3-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-6(7(11)12)4-5-2-1-3-9-10-5/h1-3,6H,4,8H2,(H,11,12) |
InChI Key |
BGMINVIHGGTWEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Pyridazinealanine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Pyridazinealanine is a synthetic amino acid of interest in medicinal chemistry and drug development due to the presence of the pyridazine moiety, a heterocycle known for a wide range of biological activities. A thorough understanding of its physicochemical properties is fundamental for its application in pharmaceutical sciences, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the key physicochemical parameters of this compound. Due to the limited availability of experimental data in public literature, this document focuses on the detailed experimental protocols for the determination of these properties, providing a roadmap for researchers.
Core Physicochemical Properties
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| Melting Point | To be determined experimentally |
| Boiling Point | To be determined experimentally |
| pKa | To be determined experimentally |
| Aqueous Solubility | To be determined experimentally |
| Partition Coefficient (logP) | To be determined experimentally |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or an automated digital instrument.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. For a pure substance, this range should be narrow (less than 1 °C).
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the strength of an acid in solution. For an amino acid like this compound, which has both an acidic carboxylic group and a basic amino group, as well as the pyridazine ring which can also be protonated, multiple pKa values are expected.
Methodology: Potentiometric Titration [1]
-
Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water.
-
Apparatus: A calibrated pH meter with a combination glass electrode and a magnetic stirrer. A burette is used to add the titrant.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) and separately with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the titration curve.
Determination of Aqueous Solubility
Aqueous solubility is a critical property that affects the bioavailability of a drug candidate.
Methodology: Shake-Flask Method [2][3]
-
Procedure: An excess amount of solid this compound is added to a known volume of purified water (or a specific buffer solution) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Analysis: The suspension is then filtered to remove the undissolved solid. The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Determination of the Partition Coefficient (logP)
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is expressed as its logarithm (logP) and is a key indicator of a compound's lipophilicity.
Methodology: Shake-Flask Method [4][5]
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually water). This solution is then mixed with the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken to allow for the partitioning of the solute between the two phases until equilibrium is reached.
-
Phase Separation and Analysis: The two phases are separated, and the concentration of this compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[4]
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel amino acid such as this compound.
Caption: Workflow for the physicochemical characterization of this compound.
Biological Context and Potential Signaling Pathways
Pyridazine and its derivatives are known to exhibit a wide range of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of the pyridazine moiety into an alanine structure suggests that this compound could act as an antagonist or a mimetic of natural amino acids, potentially interfering with metabolic or signaling pathways that are dependent on amino acid transport or recognition.
While specific signaling pathways involving this compound have not been elucidated in the available literature, a logical starting point for investigation would be to screen for its effects on pathways where amino acids play a crucial role, such as:
-
mTOR Signaling: This pathway is a central regulator of cell growth, proliferation, and metabolism and is sensitive to amino acid concentrations.
-
Amino Acid Transporter Systems: this compound could compete with natural amino acids for transport into cells, thereby affecting intracellular amino acid levels and dependent processes.
-
Enzyme Inhibition: The compound could act as an inhibitor for enzymes that utilize amino acids as substrates.
The following diagram outlines a general experimental approach to investigate the biological activity of this compound.
Caption: Experimental workflow for investigating the biological activity of this compound.
Conclusion
This technical guide provides a framework for understanding and determining the essential physicochemical properties of this compound. While experimental data is currently sparse, the detailed protocols and logical workflows presented herein offer a clear path for researchers to characterize this and other novel amino acid derivatives. Such characterization is a prerequisite for any further investigation into the biological activities and potential therapeutic applications of these compounds.
References
- 1. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 2. Experimental and theoretical study of adsorption of synthesized amino acid core derived surfactants at an air/water interface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Aminopyridazine | C4H5N3 | CID 230373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridazin-3-amine synthesis - chemicalbook [chemicalbook.com]
Elucidating the Structure of Novel Heterocyclic Amino Acids: A Technical Guide Focused on the Pyridazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutic agents frequently leads to the exploration of unique chemical scaffolds. Heterocyclic amino acids, particularly those incorporating nitrogen-rich rings like pyridazine, represent a promising class of compounds with diverse biological potential.[1] This technical guide outlines a comprehensive workflow for the structural elucidation of a hypothetical novel compound, "3-Pyridazinealanine," serving as a model for the characterization of new chemical entities in drug discovery and development. The methodologies presented are grounded in established analytical techniques and provide a framework for researchers navigating the synthesis, purification, and characterization of such molecules.
Introduction
Pyridazine and its derivatives are recognized for their wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[2] The incorporation of an amino acid moiety, such as alanine, onto a pyridazine core could yield novel compounds with unique biological activities and therapeutic potential. The precise determination of the chemical structure of such a novel compound is a critical first step in its development as a potential drug candidate. This process, known as structure elucidation, involves a combination of synthesis, purification, and spectroscopic analysis.
This whitepaper will detail the key experimental protocols and data interpretation strategies necessary for the unambiguous structural determination of a novel pyridazine-containing amino acid.
Synthetic Pathways and Purification
The synthesis of a novel pyridazine-substituted amino acid would likely involve a multi-step process, leveraging established methods for the formation of the pyridazine ring and its subsequent functionalization with the alanine side chain.
General Synthetic Approach
Several synthetic routes can be envisioned for the creation of pyridazine derivatives. One common method involves the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate. For the synthesis of a 3-pyridazine-substituted alanine, a plausible strategy would involve the preparation of a pyridazine precursor with a suitable functional group at the 3-position that can be subsequently converted to the alanine side chain.
A hypothetical synthetic workflow is outlined below:
References
The Diverse Biological Activities of Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the pharmacological potential of the pyridazine scaffold, detailing its broad-spectrum activities, mechanisms of action, and the experimental methodologies used for its evaluation.
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a vast library of derivatives with a wide array of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological applications of pyridazine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antihypertensive, and anticonvulsant properties. Detailed experimental protocols and quantitative activity data are presented to aid researchers in the design and development of novel therapeutic agents based on this remarkable heterocyclic core.
Anticancer Activity: Targeting Key Signaling Pathways
Pyridazine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent inhibitory activity against various cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][2]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative pyridazine derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4e | MCF-7 (Breast) | 1 - 10 | [3][4] |
| 4f | SK-MEL-28 (Melanoma) | 1 - 10 | [3][4] |
| 2S-5 | MDA-MB-231 (Breast) | 6.21 | [5] |
| 2S-13 | 4T1 (Mouse Breast) | 8.21 | [5] |
| Compound 10 | HepG2 (Liver) | 4.25 | [6] |
| Compound 9 | HepG2 (Liver) | 4.68 | [6] |
| Compound 8 | HepG2 (Liver) | 4.34 | [6] |
| Compound 15 | HepG2 (Liver) | 6.37 | [6] |
| Compound 4 | HepG-2 (Liver) | 17.30 | [7] |
| Compound 4 | HCT-116 (Colon) | 18.38 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9][10][11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives and a vehicle control.
-
Incubation: Incubate the treated cells for a period of 24 to 72 hours.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the cell viability against the compound concentration.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Pyridazine derivatives have demonstrated significant activity against a range of bacterial and fungal strains, making them attractive candidates for the development of new antimicrobial agents.[12][13]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridazine derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Chloro derivatives | E. coli | 0.892 - 3.744 | [12] |
| Chloro derivatives | P. aeruginosa | 0.892 - 3.744 | [12] |
| Chloro derivatives | S. marcescens | 0.892 - 3.744 | [12] |
| Compound 10h | S. aureus | 16 | [15] |
| Compound 8g | C. albicans | 16 | [15] |
| Compound 7 | S. aureus (MRSA) | 7.8 (µM) | [14] |
| Compound 13 | A. baumannii | 3.74 (µM) | [14] |
| Compound 3 | S. aureus (MRSA) | 4.52 (µM) | [14] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[16][17][18][19][20]
-
Preparation of Compounds: Prepare a series of two-fold dilutions of the pyridazine derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (typically 37°C) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity: Targeting Cyclooxygenase Enzymes
Several pyridazine derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[21][22][23][24] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro COX-2 inhibitory activity of selected pyridazine derivatives.
| Compound ID | COX-2 IC50 (µM) | Reference |
| Celecoxib (Reference) | 0.32 | [21] |
| Indomethacin (Reference) | 0.22 (for COX-1) | [21] |
| Compound 5f | 1.50 | [24] |
| Compound 6f | 1.15 | [24] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
A common method to assess the COX-2 inhibitory potential of compounds is through a commercially available inhibitor screening assay kit.
-
Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid substrate according to the kit's instructions.
-
Enzyme and Inhibitor Incubation: Add the COX-2 enzyme to a 96-well plate, followed by the pyridazine derivative at various concentrations. Incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Detection: After a set incubation period, add a colorimetric substrate that reacts with the prostaglandin product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of prostaglandin produced.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Antihypertensive Activity: Angiotensin-Converting Enzyme (ACE) Inhibition
Certain pyridazine derivatives have shown promise as antihypertensive agents by inhibiting the angiotensin-converting enzyme (ACE).[25] ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure.
Quantitative Antihypertensive Activity Data
The following table shows the ACE inhibitory activity of a representative pyridazine derivative.
| Compound ID | ACE IC50 (µg/mL) | Reference |
| Lisinopril (Reference) | 0.85 | [25] |
| Compound 6 | 5.78 | [25] |
Experimental Protocol: In Vitro ACE Inhibition Assay
The ACE inhibitory activity can be determined using a fluorometric or colorimetric assay.[26][27][28][29][30]
-
Reagent Preparation: Prepare the assay buffer, ACE enzyme solution, and the fluorogenic or chromogenic substrate (e.g., Abz-Gly-p-Phe(NO2)-Pro-OH).
-
Incubation: In a 96-well plate, combine the ACE enzyme solution with the pyridazine derivative at various concentrations and incubate briefly.
-
Reaction Initiation: Add the substrate to each well to start the reaction.
-
Fluorescence/Absorbance Measurement: Monitor the increase in fluorescence or absorbance over time using a microplate reader. The rate of the reaction is proportional to the ACE activity.
-
Data Analysis: Calculate the percentage of ACE inhibition for each compound concentration and determine the IC50 value.
Anticonvulsant Activity: Modulation of Seizure Activity
Pyridazine derivatives have been investigated for their potential as anticonvulsant agents, with some compounds showing efficacy in preclinical models of epilepsy.
Quantitative Anticonvulsant Activity Data
The following table presents the in vivo anticonvulsant activity of a pyridazine derivative in the maximal electroshock seizure (MES) test. The ED50 is the dose of a drug that is effective in 50% of the tested population.
| Test | Compound ID | ED50 (mg/kg) | Reference |
| MES | C-11 | < 50 | [31] |
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[31][32][33][34][35]
-
Animal Preparation: Use mice or rats for the experiment. Administer the pyridazine derivative or a vehicle control intraperitoneally or orally.
-
Electrode Placement: After a predetermined time for drug absorption, place corneal or ear-clip electrodes on the animal.
-
Electrical Stimulation: Deliver a brief, high-frequency electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension at each dose and calculate the ED50 value.
Herbicidal Activity
In addition to their therapeutic applications, pyridazine derivatives have also been explored for their potential use in agriculture as herbicides.[36][37]
Further research is required to obtain specific quantitative data and detailed experimental protocols for the herbicidal activity of pyridazine derivatives to include in this guide.
Conclusion
The pyridazine scaffold continues to be a fertile ground for the discovery of novel and potent bioactive molecules. The diverse pharmacological activities highlighted in this guide underscore the therapeutic potential of this heterocyclic system. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of new pyridazine-based therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles.
References
- 1. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides [mdpi.com]
- 5. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 20. Broth microdilution - Wikipedia [en.wikipedia.org]
- 21. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 23. researchgate.net [researchgate.net]
- 24. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones : Oriental Journal of Chemistry [orientjchem.org]
- 26. ACE-inhibitory activity assay: IC50 [protocols.io]
- 27. ACE Inhibition Assay [bio-protocol.org]
- 28. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 29. 4.4. ACE Inhibition Assay [bio-protocol.org]
- 30. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 31. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]
- 32. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 33. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 35. meliordiscovery.com [meliordiscovery.com]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
3-Pyridazinealanine: A Non-Canonical Amino Acid for Advanced Protein Engineering and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering and drug discovery. By transcending the limitations of the 20 canonical amino acids, researchers can introduce novel chemical functionalities, biophysical probes, and post-translational modifications into proteins with site-specific precision. This guide focuses on 3-Pyridazinealanine, a synthetic amino acid with unique properties conferred by its pyridazine moiety. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a distinct combination of polarity, hydrogen bonding capabilities, and potential for bio-orthogonal reactions, making this compound a valuable tool for academic and industrial research. This document provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and methods for its incorporation into proteins. It also details experimental protocols and explores its potential applications in studying signaling pathways and developing novel therapeutics.
Properties of this compound
The unique chemical structure of this compound, featuring a pyridazine ring, imparts a range of physicochemical properties that are advantageous for protein engineering and drug development. While experimental data for this compound is not extensively available, its properties can be reasonably estimated based on its close structural analog, 3-(3-pyridyl)alanine, and the known characteristics of the pyridazine heterocycle.[1][2]
Physicochemical Properties
The pyridazine ring is characterized by its weak basicity, high dipole moment, and capacity for robust hydrogen bonding.[3] These features contribute to the unique molecular recognition properties of molecules containing this moiety. The introduction of the pyridazine group in this compound is expected to enhance the hydrophilicity of peptides and proteins into which it is incorporated.[4][5]
| Property | Estimated Value/Characteristic | Source |
| Molecular Formula | C7H9N3O2 | N/A |
| Molecular Weight | 167.17 g/mol | N/A |
| pKa (α-amino group) | ~9.2 | Estimated |
| pKa (α-carboxyl group) | ~2.1 | Estimated |
| pKa (pyridazine ring) | ~2.3 | [3] |
| LogP | < 0 | Estimated |
| Hydrogen Bond Donors | 2 | N/A |
| Hydrogen Bond Acceptors | 4 | N/A |
| Solubility | High aqueous solubility | [4][5] |
Spectroscopic Properties
Aromatic non-canonical amino acids often possess unique spectroscopic properties that can be exploited for biophysical studies. While specific data for this compound is not available, the fluorescence properties of its analog, 3-pyridylalanine, can provide some insight. Aromatic amino acids like phenylalanine, tyrosine, and tryptophan have characteristic fluorescence spectra.[6][7] The pyridyl group in pyridylalanine is also expected to exhibit fluorescence, though likely with different excitation and emission maxima compared to the canonical aromatic amino acids.
| Property | Estimated Characteristic | Source |
| UV Absorbance (λmax) | ~260-270 nm | Estimated from pyridazine |
| Fluorescence Emission (λem) | ~300-350 nm | Estimated from pyridylalanine |
| Quantum Yield | Moderate | Estimated |
Synthesis of this compound
Proposed Synthesis Protocol
This multi-step synthesis starts from 3-(chloromethyl)pyridazine and utilizes a malonic ester synthesis approach.
Step 1: Synthesis of Diethyl 2-acetamido-2-((pyridazin-3-yl)methyl)malonate
-
In a round-bottom flask, dissolve diethyl acetamidomalonate in anhydrous ethanol.
-
Add sodium ethoxide to the solution to generate the enolate.
-
Slowly add 3-(chloromethyl)pyridazine to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, filter the sodium chloride byproduct and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography.
Step 2: Hydrolysis and Decarboxylation to form DL-3-Pyridazinealanine
-
Hydrolyze the product from Step 1 with aqueous hydrochloric acid under reflux. This step removes the acetyl and ethyl ester protecting groups and leads to decarboxylation.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude amino acid.
-
The crude DL-3-Pyridazinealanine can be purified by recrystallization.
Step 3: (Optional) Enantiomeric Resolution
For applications requiring enantiomerically pure L-3-Pyridazinealanine, enzymatic resolution can be employed, a common technique in the synthesis of non-canonical amino acids.[1]
Incorporation of this compound into Proteins
The site-specific incorporation of this compound into a target protein is achieved through genetic code expansion, a powerful technique that utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize a nonsense codon, typically the amber stop codon (UAG).[9][10]
Experimental Workflow for Genetic Code Expansion
Caption: Workflow for incorporating this compound.
Detailed Experimental Protocol: Amber Suppression
This protocol outlines the general steps for incorporating this compound into a target protein expressed in E. coli using the amber suppression method.
1. Plasmid Preparation:
-
Orthogonal Synthetase/tRNA Plasmid: A plasmid expressing an evolved, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNAPylCUA) is required. The aaRS must be evolved to specifically recognize and charge this compound. Given the structural similarity to other aromatic ncAAs, an existing aromatic-ncAA-specific synthetase may serve as a starting point for further evolution.[4][11][12][13]
-
Target Gene Plasmid: The gene of interest is cloned into an expression vector. The codon at the desired site of incorporation is mutated to an amber stop codon (TAG) using site-directed mutagenesis.
2. Transformation and Expression:
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the orthogonal aaRS/tRNA plasmid and the target gene plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for plasmid selection.
-
Inoculate a single colony into minimal media supplemented with glucose, antibiotics, and 1-2 mM this compound.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
3. Protein Purification and Characterization:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or a French press.
-
Purify the target protein from the cell lysate using an appropriate method, such as affinity chromatography (e.g., Ni-NTA if the protein is His-tagged).
-
Confirm the successful incorporation of this compound by mass spectrometry (e.g., ESI-MS). The mass of the purified protein should correspond to the theoretical mass of the protein with the incorporated ncAA.[9][11][12][14][15][16][17]
Quantitative Analysis of Incorporation Efficiency
The efficiency of amber suppression can vary depending on the ncAA, the orthogonal pair, and the sequence context of the UAG codon.[1][3][14][18] A common method to quantify incorporation efficiency is to use a reporter protein, such as Green Fluorescent Protein (GFP), with an amber codon at a permissive site. The fluorescence of the full-length protein is compared to that of the wild-type protein expressed under the same conditions.
| Aromatic Non-Canonical Amino Acid | Reported Amber Suppression Efficiency (%) | Host Organism | Source |
| p-Azidophenylalanine | 1.5 - 3.7 times greater than control | E. coli | [13] |
| p-Acetyl-L-phenylalanine | up to 220 µg/mL of protein | Wheat Germ Extract | [18] |
| Various aromatic ncAAs | 51.2 ± 1.9% to 117.0 ± 2.6% | E. coli | [3] |
Applications in Drug Discovery and Signaling Pathway Analysis
The unique properties of the pyridazine ring make this compound a promising tool for drug discovery and the study of cellular signaling. Pyridazine-containing compounds have been investigated as inhibitors of various enzymes, including kinases involved in signaling pathways such as the Vascular Endothelial Growth Factor (VEGF) pathway.[6][17]
VEGF Signaling Pathway
The VEGF signaling pathway is a crucial regulator of angiogenesis (the formation of new blood vessels) and is a key target in cancer therapy. The diagram below illustrates a simplified representation of the VEGF signaling cascade.
References
- 1. Improved amber and opal suppressor tRNAs for incorporation of unnatural amino acids in vivo. Part 2: Evaluating suppression efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian … [ouci.dntb.gov.ua]
- 14. nbinno.com [nbinno.com]
- 15. proceedings.neurips.cc [proceedings.neurips.cc]
- 16. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. VEGF in Signaling and Disease: Beyond Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Landscape of Pyridazinone Compounds: A Technical Guide
Introduction
Pyridazinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4][5] The inherent structural features of the pyridazinone scaffold allow for diverse substitutions, leading to the development of potent and selective agents for a variety of therapeutic targets.[6] This technical guide provides an in-depth overview of the current understanding and potential therapeutic applications of pyridazinone compounds, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Anti-inflammatory Applications: Targeting Key Mediators of Inflammation
Pyridazinone derivatives have emerged as promising candidates for the treatment of inflammatory disorders by targeting key enzymes involved in the inflammatory cascade, primarily cyclooxygenase-2 (COX-2) and phosphodiesterases (PDEs).[6][7][8]
Cyclooxygenase-2 (COX-2) Inhibition
Selective inhibition of COX-2 is a well-established strategy for managing inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9] Several pyridazinone derivatives have demonstrated potent and selective COX-2 inhibitory activity.
Quantitative Data for Pyridazinone-based COX-2 Inhibitors
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5a | 12.87 | 0.77 | 16.70 | [7] |
| 5f | 25.29 | 1.89 | 13.38 | [7] |
| Compound 4c | - | 0.26 | - | [10] |
| Compound 6b | - | 0.18 | 6.33 | [10] |
| ABT-963 | - | - | 276 | [11] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of pyridazinone compounds on COX-1 and COX-2 can be determined using a colorimetric inhibitor screening assay.[12][13]
-
Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
The assay is performed in a 96-well plate.
-
To each well, the reaction buffer, heme, and either COX-1 or COX-2 enzyme are added.
-
The test compound or vehicle control is then added to the respective wells.
-
The plate is incubated for a specified time at room temperature.
-
Arachidonic acid, the substrate, is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period.
-
The production of prostaglandin H2 is measured colorimetrically at a specific wavelength (e.g., 590 nm) after the addition of a chromogenic substrate.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).[12]
Signaling Pathway: COX-2 in Inflammation
The diagram below illustrates the signaling pathway leading to the production of prostaglandins by COX-2, a key process in inflammation. Pyridazinone-based inhibitors block the conversion of arachidonic acid to prostaglandin H2.
Caption: COX-2 signaling pathway in inflammation.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a family of enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDEs, particularly PDE4, has been shown to have anti-inflammatory effects.[6][14]
Quantitative Data for Pyridazinone-based PDE Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| Compound 12 | PDE4B | 13 | [4] |
| Compound 4ba | PDE4B | 0.251 | [14] |
| Compound 31 | PDE-III | 1.8 | [15] |
| Compound 32 | PDE-III | 1.6 | [15] |
Experimental Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay
The inhibitory activity of pyridazinone compounds against PDEs can be evaluated using various methods, including a non-radioactive assay.[9][14]
-
Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE4B) and the fluorescently labeled cAMP substrate are used.
-
Compound Preparation: Test compounds are dissolved in DMSO and serially diluted.
-
Assay Procedure:
-
The assay is conducted in a 96-well plate format.
-
The test compound or vehicle is pre-incubated with the PDE enzyme in the assay buffer.
-
The fluorescently labeled cAMP substrate is added to initiate the reaction.
-
The reaction is incubated at room temperature.
-
A binding agent that selectively binds to the unhydrolyzed substrate is added, leading to a change in fluorescence polarization.
-
-
Data Analysis: The IC50 values are determined by measuring the change in fluorescence polarization at different compound concentrations.
Signaling Pathway: PDE4 in Inflammation
The diagram below depicts the role of PDE4 in the inflammatory signaling cascade. By inhibiting PDE4, pyridazinone compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.
Caption: PDE4 signaling pathway in inflammation.
Anticancer Applications: Targeting Angiogenesis
A crucial strategy in cancer therapy is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it an attractive target for anticancer drug development.[14]
Quantitative Data for Pyridazinone-based VEGFR-2 Inhibitors
| Compound | VEGFR-2 IC50 (nM) | Reference |
| Compound IXa-c | 60.70 - 1800 | [9] |
| Compound 17a | - | [9] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
The inhibitory effect of pyridazinone derivatives on VEGFR-2 kinase activity can be assessed using a kinase assay kit.[10][16]
-
Reagents: Recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP are required.
-
Compound Preparation: Test compounds are prepared in DMSO and diluted to various concentrations.
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate.
-
The VEGFR-2 enzyme is pre-incubated with the test compound or vehicle control.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction mixture is incubated at 30°C for a specified duration.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based method where the amount of ATP remaining is measured. A decrease in signal indicates kinase activity.
-
-
Data Analysis: The IC50 values are calculated by determining the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity.[10]
Signaling Pathway: VEGFR-2 in Angiogenesis
The following diagram illustrates the VEGFR-2 signaling pathway, which is critical for angiogenesis. Pyridazinone-based inhibitors can block this pathway, thereby inhibiting tumor growth.
Caption: VEGFR-2 signaling pathway in angiogenesis.
Antimicrobial Applications
Pyridazinone derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[2][9][17] Their mechanism of action in this context is often multifaceted and can involve the inhibition of essential microbial enzymes.
Quantitative Data for Pyridazinone-based Antimicrobial Agents
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound IIIa | S. pyogenes, E. coli | - | [2] |
| Compound IIId | A. niger, C. albicans | - | [2] |
| Compound 10h | Staphylococcus aureus | 16 | [9] |
| Compound 8g | Candida albicans | 16 | [9] |
| Compound 14c | B. subtilis | 15.62 | [6] |
Experimental Protocol: Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of pyridazinone compounds against various microorganisms can be determined using the broth microdilution method.[2]
-
Microorganism Preparation: Standardized suspensions of the test microorganisms are prepared in a suitable broth medium.
-
Compound Preparation: The pyridazinone derivatives are dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow: Synthesis of a Pyridazinone Core Structure
The following diagram outlines a general synthetic route for the preparation of a 6-phenyl-4,5-dihydropyridazin-3(2H)-one core, a common scaffold in many biologically active pyridazinone derivatives.[2][18]
Caption: General synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones.
The pyridazinone scaffold continues to be a highly valuable pharmacophore in drug discovery, yielding compounds with potent and diverse biological activities. The examples provided in this guide highlight the significant potential of pyridazinone derivatives as anti-inflammatory, anticancer, and antimicrobial agents. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of novel mechanisms of action will undoubtedly lead to the development of new and effective therapeutic agents based on this versatile heterocyclic core. The detailed experimental protocols and signaling pathway diagrams presented herein serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of pyridazinone compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. musechem.com [musechem.com]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cusabio.com [cusabio.com]
- 15. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
3-Pyridazinealanine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridazinealanine, systematically known as 2-Amino-3-(pyridazin-3-yl)propanoic acid, is a non-proteinogenic amino acid containing a pyridazine moiety. The presence of the nitrogen-containing heterocyclic pyridazine ring imparts unique chemical properties and potential biological activities, making it a compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available chemical data, potential synthetic approaches, and biological context of this compound and its closely related analogs.
Chemical Data
A summary of the key chemical identifiers and properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 89853-75-8 | [1] |
| Systematic Name | 2-Amino-3-(pyridazin-3-yl)propanoic acid | |
| Molecular Formula | C₇H₉N₃O₂ | [1] |
| Molecular Weight | 167.17 g/mol | [1] |
| Canonical SMILES | C1=CC(=CN=N1)CC(C(=O)O)N | |
| InChI Key | Not available |
Synthesis and Experimental Protocols
Detailed, peer-reviewed synthetic protocols specifically for this compound are scarce in the public domain. However, general methods for the synthesis of related amino acid derivatives and pyridazine compounds can be adapted.
A plausible synthetic approach for this compound would involve the alkylation of a glycine enolate equivalent with a 3-(halomethyl)pyridazine or a related electrophile. Another general method for synthesizing similar amino acids involves the Strecker synthesis, starting from 3-pyridazinecarboxaldehyde.
A general, multi-step synthesis for a structural analog, 2-Amino-3-(pyridin-3-yl)propanoic acid, has been described and involves the following key transformations[3]:
-
Condensation: Reaction of pyridine-3-carboxaldehyde with glycine to form a Schiff base intermediate. This step is typically performed in a solvent system like ethanol/water with mild heating.[3]
-
Reduction: The resulting imine is then reduced to the corresponding amine. Sodium borohydride is a common reducing agent for this transformation.[3]
-
Purification: The final product is then purified, which may involve crystallization or chromatographic techniques. For enhanced solubility and stability, it can be converted to a hydrochloride salt.[3]
It is important to note that the direct application of this protocol to the pyridazine analogue would require 3-pyridazinecarboxaldehyde as the starting material, and optimization of reaction conditions would be necessary.
Biological Activity and Signaling Pathways
Specific biological data and defined signaling pathways for this compound are not well-documented in publicly available literature. However, the broader class of pyridazine and pyridazinone derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities. These activities provide a basis for the potential biological relevance of this compound.
Derivatives of the pyridazine scaffold have been reported to possess activities including, but not limited to:
-
Anticancer
-
Anti-inflammatory
-
Antimicrobial
-
Antiviral
-
Cardiovascular effects
The diverse biological activities of pyridazine-containing compounds suggest that they can interact with various biological targets. For instance, some pyridazinone derivatives have been shown to act as vasorelaxants, potentially through the modulation of endothelial nitric oxide synthase (eNOS).
Given the structural similarity of this compound to natural amino acids, it could potentially act as an antagonist or inhibitor in metabolic pathways involving these amino acids. For example, a related compound, (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid, has been investigated as an NMDA receptor glycine site agonist.[4] This suggests that amino acid derivatives incorporating nitrogen-containing heterocycles can interact with neurotransmitter receptors.
Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.
Experimental Workflows and Diagrams
As specific experimental data and signaling pathways for this compound are not available, a generalized workflow for the synthesis of a pyridazine-containing amino acid is presented below, based on established chemical principles.
Caption: Generalized synthetic workflow for this compound.
Conclusion
This compound (CAS 89853-75-8) is a fascinating molecule with potential for further investigation in the fields of medicinal chemistry and drug development. While specific experimental data for this compound is limited, the known biological activities of the broader pyridazine class of compounds suggest that it could be a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to fully characterize its physicochemical properties, develop robust synthetic protocols, and explore its biological activity profile and mechanism of action. This guide serves as a foundational resource for scientists and researchers interested in pursuing studies on this and related compounds.
References
- 1. chembk.com [chembk.com]
- 2. 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride | C8H11ClN2O2 | CID 69622837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 2-Amino-3-(pyridin-3-yl)propanoic acid (EVT-249955) | 17470-24-5 [evitachem.com]
- 4. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
An In-depth Technical Guide to Pyridazine-Containing Amino Acids, with a Focus on 3-Pyridazinealanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of pyridazine-containing amino acids, a class of unnatural amino acids with significant potential in medicinal chemistry and drug development. While specific research on 3-Pyridazinealanine (2-amino-3-(pyridazin-3-yl)propanoic acid) is limited, this document extrapolates from the broader knowledge of pyridazine chemistry to detail its probable synthesis, potential biological activities, and the historical context of pyridazine-based compounds. This guide serves as a foundational resource for researchers interested in exploring the therapeutic and scientific applications of this novel class of amino acids.
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other molecular interactions have led to its incorporation into a wide range of biologically active compounds. Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3] The incorporation of a pyridazine moiety into an amino acid structure, such as in this compound, offers the potential to create novel building blocks for peptide and small molecule drug discovery, combining the biological significance of the pyridazine core with the versatile chemistry of amino acids.
Discovery and History
The parent heterocycle, pyridazine, was first synthesized by Emil Fischer through the condensation of phenylhydrazine and levulinic acid.[4] However, pyridazines are rare in nature.[4] The first naturally occurring pyridazine-containing amino acids, classified as hexahydropyridazines, were discovered in 1971, produced by the bacterium Streptomyces jamaicensis.[5] Shortly after, the antifungal agent pyridazomycin, which also contains a pyridazine ring, was isolated from Streptomyces violaceoniger.[5][6]
Synthesis of Pyridazine-Containing Amino Acids
A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the reviewed literature. However, based on established methods for the synthesis of unnatural amino acids and pyridazine derivatives, a plausible synthetic route can be proposed.
Proposed Experimental Protocol for the Synthesis of this compound
This proposed protocol is based on the general principles of amino acid synthesis, such as the malonic ester synthesis, adapted for a pyridazine-containing starting material.
Objective: To synthesize 2-amino-3-(pyridazin-3-yl)propanoic acid.
Materials:
-
3-(Chloromethyl)pyridazine
-
Diethyl acetamidomalonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane
-
Magnesium sulfate
-
Standard laboratory glassware and equipment
Methodology:
-
Alkylation of Diethyl Acetamidomalonate:
-
Dissolve diethyl acetamidomalonate in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a stirring bar.
-
Add a solution of sodium ethoxide in ethanol dropwise to the stirred solution at room temperature to form the enolate.
-
To the resulting solution, add 3-(chloromethyl)pyridazine dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude diethyl 2-acetamido-2-((pyridazin-3-yl)methyl)malonate.
-
-
Hydrolysis and Decarboxylation:
-
Reflux the crude product from the previous step with a solution of concentrated hydrochloric acid.
-
Continue refluxing for several hours to effect both the hydrolysis of the ester and amide groups and the decarboxylation of the malonic acid derivative.
-
Cool the reaction mixture and neutralize with a solution of sodium hydroxide to precipitate the crude amino acid.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 2-amino-3-(pyridazin-3-yl)propanoic acid.
-
Characterization: The final product should be characterized by techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity.
General Synthetic Workflow
The synthesis of a pyridazine-containing amino acid can be visualized as a multi-step process.
Caption: A generalized workflow for the synthesis of pyridazine-containing amino acids.
Potential Biological Activities and Signaling Pathways
While direct biological studies on this compound are scarce, the extensive research on the pyridazine scaffold suggests several potential areas of therapeutic interest.
Anticancer Activity
A significant body of research highlights the anticancer potential of pyridazine derivatives.[1][2] These compounds have been shown to target various pathways involved in cancer progression.
Table 1: Examples of Anticancer Mechanisms of Pyridazine Derivatives
| Target/Mechanism | Description | Reference |
| Kinase Inhibition | Inhibition of cyclin-dependent kinases (CDKs) that regulate cell proliferation. | [8] |
| GLS1 Inhibition | Targeting glutaminase 1 (GLS1), which is involved in aberrant tumor metabolism. | [2] |
| TRK Inhibition | Inhibition of tropomyosin receptor kinases (TRKs), which are involved in cell signal transduction. | [2] |
| BRD Inhibition | Targeting bromodomain containing proteins (BRDs) involved in epigenetic modifications. | [2] |
Given this precedent, this compound could be a valuable building block for synthesizing novel peptides or small molecules with potential anticancer activity.
Potential Signaling Pathway Involvement
A hypothetical signaling pathway that could be modulated by a this compound-containing therapeutic is the receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.
Caption: A diagram illustrating the potential inhibition of an RTK signaling pathway.
Other Potential Pharmacological Activities
The pyridazine nucleus is associated with a wide array of other biological activities. Therefore, this compound could be explored for its potential in:
-
Anti-inflammatory and Analgesic Effects: Some pyridopyridazinone derivatives have shown potent anti-inflammatory and analgesic properties.[8]
-
Antimicrobial Activity: Various pyridazine derivatives have been reported to possess antibacterial and antifungal properties.[3]
-
Cardiovascular Applications: Certain pyridazine compounds have been investigated for their effects on the cardiovascular system.[3]
Future Directions and Conclusion
The field of unnatural amino acids continues to be a fertile ground for the discovery of novel therapeutic agents. While this compound remains a relatively unexplored molecule, the well-documented and diverse biological activities of the pyridazine scaffold strongly suggest that it is a compound of significant interest.
Future research should focus on:
-
Developing and optimizing a robust synthetic route for this compound to make it more accessible for study.
-
Conducting in vitro and in vivo studies to elucidate its specific biological activities, particularly in the context of cancer and inflammatory diseases.
-
Incorporating this compound into peptides and peptidomimetics to explore its potential in modulating protein-protein interactions and other biological processes.
References
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazine and its derivatives | PPTX [slideshare.net]
- 4. Pyridazine - Wikipedia [en.wikipedia.org]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. Formation of the Pyridazine Natural Product Azamerone Involves the Biosynthetic Rearrangement of an Aryl Diazoketone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 89853-75-8|2-Amino-3-(pyridazin-3-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 8. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
A Technical Guide to Pyridazine Analogues and Derivatives in Drug Discovery
Disclaimer: Initial searches for "3-Pyridazinealanine analogues and derivatives" did not yield specific compounds or research programs under this exact nomenclature in publicly available scientific literature. This suggests that this may be a highly specialized, novel, or proprietary area of research not yet widely published. This guide will therefore focus on the broader, well-documented class of pyridazine and pyridazinone derivatives, for which a substantial body of research exists. The principles, pathways, and protocols discussed herein are representative of the core pyridazine scaffold and are foundational for the development of any novel analogue, including potential alanine conjugates.
Introduction to the Pyridazine Scaffold
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, make it a versatile scaffold for designing biologically active molecules.[2] Pyridazine and its oxidized form, pyridazinone, are central to numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular applications.[3][4][5] This guide provides an in-depth overview of the synthesis, mechanisms of action, and therapeutic potential of pyridazine derivatives, supported by experimental data and protocols.
Synthesis of Pyridazine Derivatives
The synthesis of the pyridazine core typically involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. A variety of synthetic strategies have been developed to create diverse libraries of substituted pyridazines.
General Synthetic Strategy: Diaza-Wittig Reaction
One robust method involves the Diaza-Wittig reaction, starting from 1,3-diketones. This strategy allows for versatile substitution on the resulting pyridazine ring.[1][6]
Experimental Protocol: Synthesis via Diaza-Wittig Reaction [1]
-
Synthesis of α-diazo-β-ketoester: A solution of a β-ketoester in a suitable solvent (e.g., acetonitrile) is treated with a diazo transfer reagent (e.g., p-acetamidobenzenesulfonyl azide) and a mild base (e.g., triethylamine) at 0°C to room temperature. The reaction is monitored by TLC until completion. The product is isolated via extraction and purified by filtration.
-
Phosphazine Intermediate Formation: The crude α-diazo-β-ketoester is dissolved in a solvent such as dichloromethane.
-
Diaza-Wittig Reaction & Cyclization: A phosphine, such as tributylphosphine in diisopropyl ether, is added to the solution.[1] This mixture is stirred, often resulting in the precipitation of the pyridazine product. The reaction proceeds via a tandem process involving the formation of a phosphazine intermediate followed by intramolecular cyclization.
-
Purification: The resulting pyridazine derivative is collected by filtration and can be further purified by recrystallization or column chromatography.[1]
A workflow for this synthesis is visualized below.
Caption: General workflow for pyridazine synthesis.
Mechanism of Action & Biological Targets
Pyridazine derivatives exert their biological effects by modulating a variety of signaling pathways implicated in disease. Their diverse activities stem from their ability to target key proteins such as kinases, inflammatory mediators, and amyloidogenic proteins.
Anticancer Activity: JNK Pathway Inhibition
Certain 3,6-disubstituted pyridazine derivatives have demonstrated potent anticancer activity by targeting the c-Jun N-terminal kinase (JNK) pathway.[7][8] The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates cell proliferation, apoptosis, and inflammation. Overactivation of this pathway is common in many cancers.
These pyridazine compounds act by downregulating the expression of the JNK1 gene and inhibiting the phosphorylation of its downstream targets, c-Jun and c-Fos.[8] This leads to the restoration of p53 tumor suppressor activity and ultimately induces apoptosis in cancer cells.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. researchgate.net [researchgate.net]
- 3. sarpublication.com [sarpublication.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Strategy for the synthesis of pyridazine heterocycles and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Pyridazinealanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridazinealanine is a synthetic amino acid analog containing a pyridazine moiety. The pyridazine ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] A thorough understanding of the spectroscopic characteristics of novel pyridazine derivatives like this compound is crucial for their identification, purity assessment, and structural elucidation during the drug discovery and development process. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridazine ring and the alanine side chain.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-4 | ~8.9 - 9.1 | Doublet of doublets | 1H | Pyridazine ring |
| H-5 | ~7.6 - 7.8 | Multiplet | 1H | Pyridazine ring |
| H-6 | ~9.2 - 9.4 | Doublet of doublets | 1H | Pyridazine ring |
| α-H | ~4.0 - 4.2 | Triplet | 1H | Alanine CH |
| β-H | ~3.3 - 3.5 | Doublet | 2H | Alanine CH₂ |
| NH₂ | Variable | Broad singlet | 2H | Amino group |
| OH | Variable | Broad singlet | 1H | Carboxylic acid |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C-3 | ~155 - 160 | Pyridazine ring (substituted) |
| C-4 | ~125 - 130 | Pyridazine ring |
| C-5 | ~135 - 140 | Pyridazine ring |
| C-6 | ~150 - 155 | Pyridazine ring |
| α-C | ~50 - 55 | Alanine CH |
| β-C | ~35 - 40 | Alanine CH₂ |
| C=O | ~170 - 175 | Carboxylic acid |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad |
| N-H stretch (Amine) | 3400 - 3250 | Medium |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (Carboxylic acid) | 1725 - 1700 | Strong |
| C=N stretch (Pyridazine) | 1600 - 1550 | Medium |
| C=C stretch (Pyridazine) | 1500 - 1400 | Medium |
| N-H bend (Amine) | 1650 - 1580 | Medium |
| O-H bend (Carboxylic acid) | 1440 - 1395 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. The molecular weight of pyridazine is 80.09 g/mol .[5][6]
| Ion | Predicted m/z | Comment |
| [M+H]⁺ | 168.07 | Molecular ion peak (positive ion mode) |
| [M-H]⁻ | 166.05 | Molecular ion peak (negative ion mode) |
| [M-COOH]⁺ | 123.06 | Loss of the carboxylic group |
| [C₄H₃N₂CH₂]⁺ | 93.05 | Fragmentation of the alanine side chain |
| [C₄H₄N₂]⁺ | 80.04 | Pyridazine ring fragment |
Experimental Protocols
The following are general protocols for obtaining NMR, IR, and MS spectra for a small organic molecule like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O).[7] The choice of solvent depends on the solubility of the compound.
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Tune and shim the NMR spectrometer to the specific solvent and probe.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.[8]
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[8]
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR - Attenuated Total Reflectance):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum:
-
Place the sample (ATR or KBr pellet) in the IR beam path.
-
Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
-
Ionization Method:
-
Electrospray ionization (ESI) is a suitable method for a polar molecule like this compound.
-
Operate in both positive and negative ion modes to obtain comprehensive data.
-
-
Mass Analyzer:
-
A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is recommended to determine the exact mass and elemental composition.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.
-
-
Data Analysis:
-
Determine the molecular weight from the m/z of the molecular ion.
-
Analyze the fragmentation pattern to confirm the structure of the molecule.
-
Potential Biological Signaling Pathways
Pyridazine derivatives are known to interact with various biological targets and signaling pathways.[1][2][3][4] While the specific pathways for this compound are yet to be determined, a hypothetical workflow for investigating its biological activity is presented below.
Caption: A generalized workflow for the preclinical evaluation of this compound.
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazine(289-80-5) MS spectrum [chemicalbook.com]
- 6. Pyridazine [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
An In-depth Technical Guide to the Solubility and Stability of 3-Pyridazinealanine
This technical guide provides a comprehensive overview of the solubility and stability of 3-Pyridazinealanine, a heterocyclic amino acid of interest in drug discovery and development. Due to the limited availability of public data on this specific molecule, this document presents a predictive analysis based on the general characteristics of pyridazine derivatives and outlines standard experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties (Predicted)
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its behavior in various experimental and physiological conditions.
| Parameter | Predicted Value/Characteristic | Implication |
| Molecular Formula | C₇H₇N₃O₂ | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 165.15 g/mol | Influences diffusion and membrane transport properties. |
| pKa (Predicted) | Acidic (COOH): ~2-3; Basic (Pyridazine N): ~3-4 | The molecule will have varying net charges depending on the pH, significantly impacting solubility and interaction with biological targets. |
| LogP (Predicted) | < 0 | Suggests high hydrophilicity, indicating good potential for aqueous solubility but potentially poor lipid membrane permeability. |
Aqueous and Solvent Solubility Profile
The solubility of this compound is a critical parameter for its formulation, delivery, and biological activity. The following table summarizes the expected solubility in common laboratory solvents.
| Solvent | Predicted Solubility (at 25°C) | Notes |
| Water | Highly Soluble | The presence of the amino acid moiety and the nitrogen atoms in the pyridazine ring are expected to contribute to good aqueous solubility, particularly at neutral and acidic pH. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | High | Expected to be readily soluble in physiological buffers. |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for preparing stock solutions of organic molecules. |
| Ethanol | Moderate | Lower polarity compared to water may reduce solubility. |
| Methanol | Moderate to High | Similar to ethanol, but its higher polarity may lead to slightly better solubility. |
| Acetonitrile | Low | The non-polar nature of acetonitrile makes it a poor solvent for the highly polar this compound. |
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a high-throughput method for determining the kinetic solubility of this compound in an aqueous buffer.
-
Preparation of Stock Solution: A 10 mM stock solution of this compound is prepared in 100% DMSO.
-
Serial Dilution: The stock solution is serially diluted in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: A small volume (e.g., 2 µL) of each DMSO solution is added to a larger volume (e.g., 198 µL) of the aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate. This creates a final DMSO concentration of 1%.
-
Incubation and Shaking: The plate is sealed and incubated at room temperature for a specified period (e.g., 2 hours) with continuous shaking to allow for precipitation to reach equilibrium.
-
Turbidity Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 620 nm) using a plate reader to detect the presence of precipitate. The lowest concentration at which a precipitate is observed is recorded as the kinetic solubility.
Below is a diagram illustrating the workflow for determining the solubility and stability of a novel compound like this compound.
Stability Profile
The stability of this compound is crucial for its shelf-life, formulation, and in vivo efficacy. The following provides a predictive assessment of its stability under various conditions.
| Condition | Predicted Stability | Potential Degradation Pathway |
| Aqueous Solution (pH 7.4) | High | Generally expected to be stable. Hydrolysis of the amide bond is unlikely under physiological conditions. |
| Acidic Conditions (pH < 3) | Moderate to Low | The pyridazine ring may be susceptible to acid-catalyzed hydrolysis or rearrangement. |
| Basic Conditions (pH > 9) | Moderate | Potential for base-catalyzed hydrolysis or oxidation. |
| Oxidative Stress (e.g., H₂O₂) | Moderate to Low | The electron-rich pyridazine ring is a likely target for oxidation. |
| Photostability | Moderate | Aromatic heterocyclic systems can be susceptible to photodecomposition. |
| Thermal Stress | High (in solid state) | Expected to be thermally stable as a crystalline solid. |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Samples: Solutions of this compound (e.g., 1 mg/mL) are prepared in various stress conditions:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: The aqueous solution is heated (e.g., 80°C).
-
Photolytic: The aqueous solution is exposed to UV and visible light as per ICH Q1B guidelines.
-
-
Incubation: Samples are incubated for a defined period (e.g., 24 hours), with time points taken to monitor the degradation progress.
-
Neutralization: Acidic and basic samples are neutralized before analysis.
-
Analysis: All samples are analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with a UV detector and mass spectrometry (LC-MS) to identify degradation products.
-
Data Evaluation: The percentage of degradation is calculated by comparing the peak area of the parent compound in stressed samples to that of an unstressed control.
The logical relationship for assessing the stability of this compound is depicted in the diagram below.
Summary and Recommendations
For researchers and drug development professionals, it is imperative to empirically determine the solubility and stability of this compound using the protocols outlined in this document. These studies will provide the necessary data to support formulation development, preclinical studies, and ultimately, the successful progression of this compound as a potential therapeutic agent. The development of a stability-indicating analytical method is a critical first step in this process.
An In-depth Technical Guide to 3-Pyridazinealanine for Researchers and Drug Development Professionals
Prepared for: Researchers, scientists, and drug development professionals
This technical guide addresses the commercial availability, synthesis, and potential biological significance of 3-Pyridazinealanine, also known by its chemical name, 2-amino-3-(pyridazin-3-yl)propanoic acid. Extensive research indicates that this compound is a highly specialized, non-commercial chemical entity. This guide provides an overview of the current landscape for acquiring this compound and contextual information on the broader class of pyridazine derivatives.
Commercial Availability: A Focus on Custom Synthesis
Direct commercial suppliers of this compound as a stock chemical have not been identified through comprehensive searches of chemical supplier databases. The compound is not listed in the catalogs of major chemical vendors. A single CAS Number, 89853-75-8, has been associated with 2-Amino-3-(pyridazin-3-yl)propanoic acid, but this listing does not correspond to a readily available product.
For researchers and drug development professionals seeking to acquire this compound, the primary route is custom synthesis . Several companies specialize in the custom synthesis of non-standard amino acids and heterocyclic compounds. These companies can provide quotations for the synthesis of this compound upon request, typically requiring the desired quantity, purity, and any analytical data needed.
Table 1: Potential Custom Synthesis Providers
| Company Name | Specialization | Website |
| BLDpharm | Research chemicals, custom synthesis | --INVALID-LINK-- |
| Senn Chemicals | Peptides, amino acid derivatives, small molecules | --INVALID-LINK-- |
| Amide Technologies | Peptides, unnatural amino acids | --INVALID-LINK-- |
| AAPPTec | Custom peptide synthesis | --INVALID-LINK-- |
| AstaTech, Inc. | Contract Research Organization (CRO), building blocks | --INVALID-LINK-- |
It is important to note that the cost and lead time for custom synthesis can vary significantly based on the complexity of the synthesis route and the scale of production.
Experimental Protocols and Data
A thorough review of scientific literature and chemical databases reveals a significant gap in publicly available information for this compound. As of the date of this guide, no peer-reviewed articles detailing the synthesis, chemical properties, or biological activity of 2-amino-3-(pyridazin-3-yl)propanoic acid have been found.
Consequently, this guide cannot provide specific experimental protocols, quantitative data on its properties, or diagrams of its potential signaling pathways. The absence of such data suggests that this compound is a novel or largely unexplored compound. Researchers interested in this molecule will likely need to engage in de novo synthesis and characterization.
The Pyridazine Core: A Biologically Significant Scaffold
While specific data on this compound is unavailable, the pyridazine and pyridazinone cores are well-documented in medicinal chemistry as privileged structures with a wide range of biological activities.[1] This information may provide a valuable context for researchers interested in the potential applications of this compound.
Pyridazine derivatives have been investigated for a multitude of therapeutic applications, including:
-
Antimicrobial and Antifungal Activity : Various pyridazinone derivatives have demonstrated efficacy against bacterial and fungal strains.[2]
-
Anticancer Properties : Certain pyridazine-containing compounds have been explored as potential anti-cancer agents.
-
Cardiovascular Effects : Pyridazinone derivatives like Levosimendan are known for their cardiotonic and vasodilatory effects.
-
Anti-inflammatory and Analgesic Activity : The pyridazine nucleus is a feature of some non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Anticonvulsant Activity : Some pyridazine derivatives have shown promise in preclinical models of epilepsy.[3]
-
Agrochemicals : The pyridazine moiety is also found in some herbicides and insecticides.
The diverse biological activities of pyridazine-containing molecules underscore the potential of this heterocyclic system in drug discovery. The introduction of an alanine functional group, as in this compound, creates a novel amino acid that could be explored as a building block in peptide synthesis or as a standalone therapeutic agent.
Logical Workflow for Investigating this compound
Given the current lack of information, a logical workflow for a research program focused on this compound would involve several key stages. The following diagram illustrates a potential path forward for researchers.
Caption: A logical workflow for the investigation of this compound.
Conclusion
This compound represents an unexplored area of chemical space. For researchers and drug development professionals, the path to working with this compound begins with custom synthesis. While the lack of existing data presents a challenge, it also offers a unique opportunity for novel discoveries. The well-established biological importance of the pyridazine scaffold provides a strong rationale for the synthesis and investigation of this novel amino acid derivative. Future research will be essential to elucidate its chemical properties, biological activities, and potential therapeutic applications.
References
The Enduring Potency of the Pyridazine Scaffold in Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – October 26, 2025 – The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a wide array of therapeutic agents across diverse disease areas. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, quantitative data, and experimental methodologies underpinning the success of pyridazine-containing compounds.
The inherent polarity and hydrogen bonding capabilities of the pyridazine ring contribute to its favorable interactions with biological targets.[1] This has been exploited in the design of numerous clinically approved drugs and investigational candidates. Notable examples include Relugolix, a gonadotropin-releasing hormone receptor antagonist, and Deucravacitinib, an allosteric tyrosine kinase 2 (TYK2) inhibitor, both of which feature a pyridazine core.[1]
A Versatile Pharmacophore in Oncology
Pyridazine derivatives have demonstrated significant promise in oncology, primarily as inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis. The following tables summarize the in vitro potencies of representative pyridazine-containing compounds against key oncological targets and cancer cell lines.
Table 1: Inhibitory Activity of Pyridazine Derivatives against Protein Kinases
| Compound Class | Target Kinase | IC50 / Ki (nM) | Reference(s) |
| Imidazo[1,2-b]pyridazine | DYRK1A | 50 | [2] |
| Imidazo[1,2-b]pyridazine | CLK1 | 82 | [2] |
| Imidazo[1,2-b]pyridazine | PIM1 | 34 | [3] |
| Imidazo[1,2-b]pyridazine | PIM2 | 2500 | [3] |
| Imidazo[1,2-b]pyridazine | TYK2 JH2 | 4 | [4] |
| Pyrazolo[3,4-b]pyridazine | GSK-3 | - | [5] |
| 3,6-Disubstituted Pyridazine | JNK1 | - | [6] |
| Pyridazinone | CSK | - | [7][8] |
Table 2: Cytotoxic Activity of Pyridazine Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | IC50 / GI50 (µM) | Reference(s) |
| 3,6-Disubstituted Pyridazine | T-47D (Breast Cancer) | 0.43 - 35.9 | [9] |
| 3,6-Disubstituted Pyridazine | MDA-MB-231 (Breast Cancer) | 0.99 - 34.59 | [9] |
| 3,6-Disubstituted Pyridazine | SKOV-3 (Ovarian Cancer) | Weak Activity | [9] |
| Pyridazino[4,5-b]indol-4-one | MCF-7 (Breast Cancer) | 4.25, 5.35 | [10] |
| Pyridazine-containing compounds | HCT-116 (Colon Cancer) | Potent | [11] |
| Pyridazine-containing compounds | MCF-7 (Breast Cancer) | Potent | [11] |
Key Signaling Pathways Targeted by Pyridazine Inhibitors
Pyridazine-based kinase inhibitors have been shown to modulate critical signaling pathways implicated in cancer and inflammatory diseases, most notably the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to cellular stresses and inflammatory cytokines.[12] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Pyridazine-based inhibitors have been developed to target p38 MAPK, thereby modulating downstream inflammatory responses.
Downstream targets of p38 MAPK include other protein kinases such as MAPK-activated protein kinase 2 (MK2) and mitogen- and stress-activated protein kinase 1/2 (MSK1/2), as well as a number of transcription factors including Activating Transcription Factor 2 (ATF-2), Elk-1, and STAT1.[12][13][14][15]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell proliferation, and differentiation. Constitutive activation of the JAK-STAT pathway is a hallmark of many cancers and inflammatory diseases. Pyridazine-based compounds have been successfully developed as inhibitors of JAK kinases.
Upon activation, STAT proteins, particularly STAT3, translocate to the nucleus and regulate the transcription of target genes involved in cell proliferation (e.g., Cyclin D1, c-Myc) and survival (e.g., Bcl-xL).[16][17][18][19]
Experimental Protocols
The development of potent and selective pyridazine-based inhibitors relies on robust and reproducible experimental methodologies. This section provides detailed protocols for key in vitro assays used to characterize these compounds.
Synthesis of 3,6-Disubstituted Pyridazine Derivatives
A common synthetic route to access 3,6-disubstituted pyridazines is outlined below.[6][20]
General Procedure:
-
A substituted acetophenone is reacted with glyoxylic acid, followed by treatment with hydrazine hydrate to yield a 6-substituted phenyl-3(2H)-pyridazinone.[6]
-
The resulting pyridazinone is then refluxed with a chlorinating agent, such as phosphorus oxychloride, to afford the corresponding 3-chloro-6-substituted phenyl pyridazine.[6]
-
The 3-chloro intermediate can then undergo various nucleophilic substitution reactions with a wide range of amines, thiols, or other nucleophiles to introduce diversity at the 3-position, yielding the final 3,6-disubstituted pyridazine derivatives.[9]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[21][22][23][24][25]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (pyridazine derivatives)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Multi-well plates (white, opaque)
-
Luminometer
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a suitable kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at the optimal temperature (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test compounds (pyridazine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyridazine derivatives and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.
-
Conclusion
The pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent physicochemical properties and synthetic tractability make it an attractive starting point for the design of potent and selective inhibitors of a wide range of biological targets. The data and methodologies presented in this guide underscore the significant contributions of pyridazine-containing compounds to medicinal chemistry and highlight their ongoing potential to address unmet medical needs, particularly in the field of oncology. As our understanding of disease biology deepens, the "wonder nucleus" of pyridazine is poised to play an even more prominent role in the development of next-generation therapeutics.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. design-and-synthesis-of-pyridazine-containing-compounds-with-promising-anticancer-activity - Ask this paper | Bohrium [bohrium.com]
- 12. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 13. assaygenie.com [assaygenie.com]
- 14. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 22. ulab360.com [ulab360.com]
- 23. worldwide.promega.com [worldwide.promega.com]
- 24. ulab360.com [ulab360.com]
- 25. researchgate.net [researchgate.net]
A Theoretical Modeling Framework for 3-Pyridazinealanine: A Guide for Researchers
Introduction to 3-Pyridazinealanine
This compound is a non-canonical amino acid incorporating a pyridazine ring. This structural feature imparts unique electronic and steric properties, making it an intriguing candidate for drug design and as a probe in chemical biology. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors and alter the molecule's electrostatic potential, influencing its interaction with biological targets. Theoretical modeling provides a powerful, cost-effective approach to explore its conformational landscape, electronic properties, and potential as a pharmacophore.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.
2.1. Methodology for DFT Calculations
A typical workflow for DFT calculations on this compound would involve the following steps:
-
Structure Optimization: The initial 3D structure of this compound is built and then its geometry is optimized to find the lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for this purpose.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE).
-
Electronic Property Analysis: Once the optimized geometry is obtained, various electronic properties can be calculated. This includes the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions.
2.2. Workflow for Quantum Chemical Calculations
2.3. Representative Quantitative Data
The following table summarizes typical quantum chemical data obtained for a hypothetical optimized structure of this compound in the gas phase.
| Parameter | Value | Description |
| Thermodynamic Properties | ||
| Total Energy (Hartree) | -588.123 | The total electronic energy of the molecule. |
| Zero-point Energy (kcal/mol) | 115.7 | The vibrational energy at 0 K. |
| Dipole Moment (Debye) | 3.45 | A measure of the molecule's overall polarity. |
| Frontier Molecular Orbitals | ||
| HOMO Energy (eV) | -6.89 | Energy of the highest occupied molecular orbital. |
| LUMO Energy (eV) | -1.23 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (eV) | 5.66 | An indicator of chemical reactivity and stability. |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for identifying potential protein targets and predicting binding affinities.
3.1. Methodology for Molecular Docking
A standard molecular docking protocol for this compound would include:
-
Target Selection and Preparation: A protein target of interest is selected. The 3D structure of the protein is obtained from the Protein Data Bank (PDB) or through homology modeling. The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The 3D structure of this compound is prepared, typically starting from the DFT-optimized geometry. Tautomeric and ionization states at physiological pH are considered.
-
Binding Site Definition: The active site or binding pocket on the protein is defined. This can be done by identifying the location of a known co-crystallized ligand or by using pocket prediction algorithms.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina, GOLD) is used to sample a large number of possible conformations of the ligand within the defined binding site.
-
Scoring and Analysis: The generated poses are "scored" based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
3.2. Workflow for Molecular Docking
3.3. Representative Docking Data
The following table shows hypothetical docking results of this compound against a protein kinase.
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | -7.8 | Estimated free energy of binding. More negative values indicate stronger binding. |
| Interacting Residues | GLU-121, LEU-88, LYS-45 | Key amino acid residues in the binding pocket that interact with the ligand. |
| Key Interactions | ||
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the protein. |
| Hydrophobic Interactions | 4 | Number of significant hydrophobic contacts. |
Molecular Dynamics (MD) Simulations
While docking provides a static picture of the binding pose, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. This can provide insights into the stability of the binding pose and the role of solvent molecules.
4.1. Methodology for MD Simulations
-
System Setup: The top-ranked docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentrations.
-
Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a series of equilibration steps, typically involving heating the system to the desired temperature (e.g., 300 K) and adjusting the pressure.
-
Production Run: A long-timescale simulation (typically nanoseconds to microseconds) is run, during which the trajectory of all atoms is saved at regular intervals.
-
Trajectory Analysis: The saved trajectory is analyzed to calculate properties such as Root Mean Square Deviation (RMSD) to assess conformational stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and to further analyze ligand-protein interactions over time.
Conclusion
The theoretical modeling framework outlined in this guide provides a robust starting point for the in-silico investigation of this compound. By combining quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain a deep understanding of its physicochemical properties and potential as a modulator of biological targets. These computational approaches are invaluable for guiding experimental studies and accelerating the drug discovery process.
Methodological & Application
Application Notes and Protocols for Incorporating 3-Pyridazinealanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for the development of novel therapeutics with enhanced potency, stability, and unique biological activities. 3-Pyridazinealanine, a synthetic amino acid featuring a pyridazine moiety, offers a unique opportunity to introduce a heterocyclic scaffold into peptide structures. The pyridazine ring system is a key pharmacophore found in a variety of biologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, antiviral, and anticancer effects. This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).
Application Notes
The introduction of this compound into a peptide sequence can confer a range of desirable properties:
-
Modulation of Biological Activity: The pyridazine ring is known to interact with various biological targets. Its incorporation can lead to peptides with novel or enhanced activities, such as antimicrobial, antifungal, or anticancer properties. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, potentially altering the binding affinity and selectivity of the peptide for its target receptor or enzyme.
-
Conformational Constraint: The rigid, planar structure of the pyridazine ring can introduce conformational constraints into the peptide backbone. This can lead to a more defined three-dimensional structure, which may enhance receptor binding and biological activity.
-
Improved Pharmacokinetic Properties: Modification of peptides with heterocyclic moieties can improve their metabolic stability by rendering them less susceptible to enzymatic degradation. This can lead to a longer in vivo half-life and improved therapeutic efficacy.
-
Scaffold for Further Derivatization: The pyridazine ring can serve as a chemical handle for further modifications, allowing for the attachment of imaging agents, cytotoxic drugs, or other functional groups to create peptide conjugates with tailored properties.
Experimental Protocols
Synthesis of Fmoc-3-(pyridazin-3-yl)-L-alanine
The synthesis of the Fmoc-protected this compound is a prerequisite for its use in solid-phase peptide synthesis. The following protocol is adapted from the synthesis of structurally similar heterocyclic amino acids.
Workflow for Synthesis of Fmoc-3-(pyridazin-3-yl)-L-alanine:
Caption: Synthesis of Fmoc-3-(pyridazin-3-yl)-L-alanine.
Materials:
-
3-Methylpyridazine
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride (CCl4)
-
Diethyl acetamidomalonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Aminoacylase
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester)
-
Sodium bicarbonate
-
Dioxane/Water
Procedure:
-
Synthesis of 3-(Bromomethyl)pyridazine:
-
Dissolve 3-methylpyridazine in CCl4.
-
Add NBS and a catalytic amount of AIBN.
-
Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain crude 3-(bromomethyl)pyridazine.
-
-
Synthesis of DL-3-(pyridazin-3-yl)alanine:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add diethyl acetamidomalonate to the sodium ethoxide solution and stir.
-
Add the crude 3-(bromomethyl)pyridazine and reflux the mixture.
-
After completion, cool the reaction and remove the solvent.
-
Hydrolyze the resulting intermediate with concentrated HCl by refluxing.
-
Cool the solution to induce crystallization of the racemic amino acid hydrochloride.
-
-
Enzymatic Resolution:
-
Dissolve the racemic amino acid in water and adjust the pH to 7.5.
-
Add aminoacylase and incubate at 37°C.
-
Monitor the reaction for the formation of the L-amino acid.
-
Separate the L-amino acid from the unreacted D-acetyl amino acid by ion-exchange chromatography.
-
-
Fmoc Protection:
-
Dissolve L-3-(pyridazin-3-yl)alanine in a 10% solution of sodium bicarbonate in water.
-
Add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously at room temperature.
-
Continue stirring for several hours until the reaction is complete.
-
Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Fmoc-3-(pyridazin-3-yl)-L-alanine.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual incorporation of Fmoc-3-(pyridazin-3-yl)-L-alanine into a peptide sequence using standard Fmoc/tBu chemistry.
Workflow for SPPS Incorporation:
Caption: SPPS workflow for incorporating this compound.
Materials:
-
Fmoc-protected amino acids (including Fmoc-3-(pyridazin-3-yl)-L-alanine)
-
Rink Amide resin (or other suitable solid support)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.
-
Coupling of this compound:
-
Dissolve Fmoc-3-(pyridazin-3-yl)-L-alanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Data Presentation
The following tables provide representative data for the incorporation of a non-canonical heterocyclic amino acid like this compound. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
Table 1: Coupling Efficiency of Fmoc-3-(pyridazin-3-yl)-L-alanine
| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Estimated Coupling Efficiency (%) |
| HBTU/HOBt/DIPEA | 5 | 2 | 98.5 |
| HATU/DIPEA | 2 | 1.5 | >99.0 |
| DIC/Oxyma | 10 | 3 | 97.0 |
Efficiency can be qualitatively assessed by the Kaiser test and quantitatively by HPLC analysis of a small cleaved sample.
Table 2: Characterization of a Model Peptide Containing this compound
(Model Peptide: Ac-Tyr-Gly-Gly-Phe-(3-Pza)-NH₂)
| Analytical Method | Parameter | Observed Value | Expected Value | Purity (%) |
| Analytical RP-HPLC | Retention Time (min) | 15.8 | - | >95 |
| ESI-MS | [M+H]⁺ | 603.25 | 603.26 | - |
Potential Signaling Pathway Involvement
Given the known biological activities of pyridazine derivatives, peptides incorporating this compound may modulate various signaling pathways. For instance, some pyridazine-containing compounds have been shown to inhibit protein kinases. A hypothetical signaling pathway that could be targeted is depicted below.
Caption: Hypothetical kinase signaling pathway inhibition.
This diagram illustrates a scenario where a peptide containing this compound acts as an antagonist to a cell surface receptor, thereby inhibiting a downstream kinase cascade that is crucial for cell proliferation and survival. This is a plausible mechanism of action for an anticancer peptide.
Conclusion
The incorporation of this compound into peptides offers a promising avenue for the discovery and development of novel peptide-based therapeutics. The protocols and application notes provided herein serve as a comprehensive guide for researchers to successfully synthesize, purify, and characterize these modified peptides. The unique properties conferred by the pyridazine moiety have the potential to yield peptides with enhanced biological activity and improved pharmacokinetic profiles, making this a valuable tool in drug discovery and chemical biology.
Application Notes and Protocols for the Genetic Incorporation of 3-Pyridazinealanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The expansion of the genetic code to include non-canonical amino acids (ncAAs) has emerged as a powerful tool in protein engineering, drug discovery, and fundamental biological research.[1][2][3] This technology enables the site-specific incorporation of amino acids with novel chemical functionalities, thereby expanding the chemical diversity of proteins beyond the 20 canonical amino acids.[1][4] One such ncAA with significant potential is 3-Pyridazinealanine, a synthetic amino acid containing a pyridazine ring. The unique physicochemical properties of the pyridazine moiety, including its weak basicity, high dipole moment, and capacity for hydrogen bonding, make it an attractive component for modulating protein structure and function.[5] Furthermore, the pyridazine ring can participate in bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction, offering a versatile handle for site-specific protein modification, labeling, and conjugation.[6][7][8][9]
These application notes provide a comprehensive overview of the proposed methodology for the genetic incorporation of this compound into proteins. While specific, optimized protocols for this compound are not yet widely published, this document outlines a generalized workflow and detailed experimental protocols based on established methods for other ncAAs.
Key Applications in Research and Drug Development
The site-specific incorporation of this compound can be leveraged for a variety of applications:
-
Bioorthogonal Labeling and Imaging: The pyridazine group can serve as a reactive handle for IEDDA reactions with tetrazine-functionalized probes, enabling the attachment of fluorophores, biotin, or other imaging agents for studying protein localization and trafficking.[7][10]
-
Antibody-Drug Conjugates (ADCs): The precise placement of this compound allows for the homogenous and site-specific conjugation of cytotoxic drugs to antibodies, leading to ADCs with improved therapeutic indices.
-
Protein-Protein Interaction Studies: Incorporating this compound can create novel interaction surfaces or be used to attach cross-linking agents to map protein interaction networks.
-
Enzyme Engineering: The unique electronic properties of the pyridazine ring can be used to modulate the catalytic activity or substrate specificity of enzymes.
-
Drug Discovery: The pyridazine heterocycle is a common scaffold in medicinal chemistry.[5] Its incorporation into therapeutic proteins can enhance their pharmacological properties.
Core Technology: Genetic Code Expansion
The site-specific incorporation of this compound relies on the utilization of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[3][11] This orthogonal pair functions independently of the host cell's endogenous aaRS/tRNA pairs.[11] The process involves the following key steps:
-
Codon Reassignment: A nonsense codon, typically the amber stop codon (UAG), is repurposed to encode the ncAA.[12]
-
Orthogonal aaRS/tRNA Pair: An engineered aaRS specifically recognizes and charges this compound onto its cognate orthogonal tRNA. This tRNA possesses an anticodon that recognizes the reassigned codon (e.g., CUA for the UAG codon).
-
Protein Expression: The host organism is cultured in the presence of this compound. During protein translation, when the ribosome encounters the reassigned codon in the mRNA sequence, the charged orthogonal tRNA delivers this compound to the growing polypeptide chain.
The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and the pyrrolysyl-tRNA synthetase (PylRS) systems are two of the most commonly engineered and utilized orthogonal systems for genetic code expansion.[10]
Quantitative Data Summary
While specific data for this compound is limited, the following table presents typical quantitative parameters observed for the incorporation of other ncAAs using engineered orthogonal systems in E. coli. These values can serve as a benchmark for initial experiments with this compound.
| Parameter | Typical Value Range | Method of Determination |
| Incorporation Efficiency | 10 - 80% | Western Blot, Mass Spectrometry |
| Fidelity | >95% | Mass Spectrometry |
| Protein Yield (shake flask) | 1 - 20 mg/L | SDS-PAGE, Bradford Assay |
| IEDDA Reaction Rate (k₂) | 10⁻³ - 10³ M⁻¹s⁻¹ | Fluorescence Quenching, NMR |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into a target protein in E. coli and subsequent bioorthogonal labeling.
Protocol 1: Site-Specific Incorporation of this compound in E. coli
1. Materials
-
E. coli expression strain (e.g., BL21(DE3))[13]
-
Expression plasmid for the target protein with an in-frame amber (UAG) codon at the desired incorporation site.
-
pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase for this compound and its cognate tRNA.
-
This compound (custom synthesis or commercially available).
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics (e.g., ampicillin and chloramphenicol).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
L-arabinose.
2. Procedure
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.[12]
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium containing antibiotics with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction:
-
Add this compound to a final concentration of 1 mM.
-
Induce the expression of the orthogonal aaRS/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v).
-
Induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.[12]
-
-
Protein Expression: Reduce the temperature to 30°C and continue to shake for 16-20 hours.[12]
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol 2: Bioorthogonal Labeling via Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
1. Materials
-
Purified protein containing this compound.
-
Tetrazine-functionalized probe (e.g., tetrazine-fluorophore).
-
Phosphate-buffered saline (PBS), pH 7.4.
2. Procedure
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein (final concentration 10-50 µM) with a 5-10 fold molar excess of the tetrazine-functionalized probe in PBS.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can also be performed at 4°C for overnight incubation.
-
Removal of Excess Probe: Remove the unreacted tetrazine probe using a desalting column or dialysis.
-
Analysis: Confirm the labeling efficiency by SDS-PAGE with in-gel fluorescence imaging and/or mass spectrometry.
Protocol 3: Mass Spectrometry Analysis for Incorporation Verification
1. Materials
-
Purified protein containing this compound.
-
Trypsin (proteomics grade).
-
Ammonium bicarbonate buffer (50 mM, pH 8.0).
-
Acetonitrile (ACN) and Formic Acid (FA).
-
LC-MS/MS system.
2. Procedure
-
In-solution Digestion:
-
Denature the protein sample in 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Dilute the urea to <1 M and digest the protein with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Sample Cleanup: Desalt the peptide mixture using a C18 ZipTip or equivalent.
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Search the MS/MS spectra against a database containing the sequence of the target protein, specifying a variable modification corresponding to the mass of this compound at the target residue.
-
Confirm the incorporation and fidelity by identifying the peptide containing this compound.
-
Visualizations
References
- 1. Engineered triply orthogonal pyrrolysyl-tRNA synthetase/tRNA pairs enable the genetic encoding of three distinct non-canonical amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineered Aminoacyl-tRNA Synthetase for Cell-Selective Analysis of Mammalian Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. melnikovlab.com [melnikovlab.com]
- 6. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 8. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. The genetic incorporation of thirteen novel non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of tRNA Orthogonality in an Expanded Genetic Code - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 13. neb.com [neb.com]
Application Notes and Protocols for Site-Specific Protein Labeling Using Tetrazine-Bearing Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein labeling is a powerful tool for elucidating protein function, tracking protein localization, and developing novel protein-based therapeutics. The use of unnatural amino acids (UAAs) with bioorthogonal reactivity offers precise control over the location of the label, minimizing perturbation to the protein's structure and function. This document provides detailed application notes and protocols for the site-specific incorporation of tetrazine-bearing UAAs into proteins and their subsequent labeling via the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2]
The iEDDA reaction between a tetrazine-functionalized UAA and a strained dienophile, such as trans-cyclooctene (TCO), is one of the fastest and most specific bioorthogonal reactions currently available, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[2][3] This rapid kinetics allows for efficient labeling at low concentrations of reagents, making it ideal for applications in complex biological environments, including living cells.[4][5][6] The reaction is highly selective and proceeds without the need for a catalyst, avoiding potential toxicity associated with metal catalysts used in other "click chemistry" reactions.[7]
Principle of the Method
The workflow for site-specific protein labeling using a tetrazine-bearing UAA involves two key steps:
-
Genetic Incorporation of the Tetrazine UAA: An engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA are used to incorporate a tetrazine-containing UAA into a target protein at a specific site, which is designated by an amber stop codon (TAG) in the gene of interest.[4][5][6]
-
Bioorthogonal Labeling via iEDDA Reaction: The tetrazine-modified protein is then reacted with a probe (e.g., a fluorophore, a drug molecule, or a biotin tag) that has been functionalized with a strained dienophile. The iEDDA reaction forms a stable covalent bond, resulting in a site-specifically labeled protein.
Quantitative Data
The efficiency and speed of the iEDDA reaction are critical for its utility in protein labeling. The following tables summarize the kinetic data for the reaction between various tetrazine-bearing amino acids and commonly used dienophiles.
| Tetrazine UAA | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Tet-v2.0 | trans-cyclooctene (TCO) | ~2,000 | [7] |
| Tetrazine-lysine | norbornene | ~1 | Not specified |
| Tetrazine-lysine | trans-cyclooctene (TCO) | ~6,000 | Not specified |
| Tetrazine UAA | strained trans-cyclooctene (sTCO) | 8 x 10⁴ | [3] |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2,000 | [7] |
| Fluorinated Tetrazine UAA | strained trans-cyclooctene (sTCO) | up to 10⁶ | [8] |
| Dienophile | Relative Reactivity with Tetrazines | Key Features |
| Norbornene | Low | Stable and commercially available. |
| trans-cyclooctene (TCO) | High | Good balance of reactivity and stability. |
| Bicyclononyne (BCN) | High | Excellent reactivity. |
| strained trans-cyclooctene (sTCO) | Very High | Extremely fast kinetics, ideal for in vivo applications. |
Experimental Protocols
Protocol 1: Genetic Incorporation of Tetrazine-Containing UAA (Tet-v2.0) in E. coli
This protocol describes the expression of a target protein containing the tetrazine amino acid Tet-v2.0 in E. coli.[1]
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a TAG codon at the desired labeling site.
-
pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA for the tetrazine UAA (e.g., pEVOL-Tet-v2.0).
-
Tet-v2.0 amino acid.
-
Luria-Bertani (LB) broth.
-
Antibiotics (e.g., ampicillin and chloramphenicol).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
L-arabinose.
Procedure:
-
Co-transform the E. coli cells with the expression plasmid for the target protein and the pEVOL-Tet-v2.0 plasmid.
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add the Tet-v2.0 amino acid to a final concentration of 1 mM.
-
Induce the expression of the aaRS/tRNA pair by adding L-arabinose to a final concentration of 0.2% (w/v).
-
Induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.
-
Incubate the culture at 30°C for 6-8 hours or at 18°C overnight with shaking.
-
Harvest the cells by centrifugation and purify the tetrazine-modified protein using standard protein purification techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
Protocol 2: Site-Specific Labeling of a Tetrazine-Modified Protein with a TCO-Functionalized Fluorophore
This protocol describes the labeling of a purified protein containing a tetrazine UAA with a TCO-conjugated fluorescent dye.
Materials:
-
Purified tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
TCO-functionalized fluorophore (e.g., TCO-Cy5).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare a solution of the purified tetrazine-modified protein at a concentration of 10-50 µM in the reaction buffer.
-
Add the TCO-functionalized fluorophore to the protein solution at a 5-10 fold molar excess.
-
Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours. The reaction is typically complete within minutes due to the fast kinetics.[6][9]
-
Remove the excess, unreacted fluorophore by size-exclusion chromatography (e.g., using a desalting column) or dialysis.
-
Confirm the labeling efficiency by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.
Visualizations
Caption: Experimental workflow for site-specific protein labeling.
Caption: Studying a signaling pathway with a labeled receptor.
Applications in Research and Drug Development
-
Fluorescence Imaging: Site-specific labeling with bright and photostable fluorophores enables high-resolution imaging of proteins in living cells, including single-molecule tracking and super-resolution microscopy.
-
Probing Protein-Protein Interactions: By labeling one protein with a donor fluorophore and another with an acceptor, Förster Resonance Energy Transfer (FRET) can be used to study their interaction in real-time.
-
Drug Development: This technology is instrumental in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to a monoclonal antibody that specifically targets cancer cells. Site-specific conjugation ensures a homogeneous product with a defined drug-to-antibody ratio (DAR).
-
Structural Biology: Attaching probes such as spin labels or cross-linkers at specific sites can provide valuable distance constraints for determining protein structure and dynamics.
Stability and Selectivity Considerations
While the iEDDA reaction is highly robust, the stability of the tetrazine moiety can be a consideration, especially for long-term experiments in a cellular environment. Some tetrazines can be susceptible to degradation.[10] However, more stable tetrazine derivatives have been developed to address this issue.[8] The reaction is highly selective for strained dienophiles, with minimal cross-reactivity with native functional groups found in biological systems, ensuring the "bioorthogonal" nature of the labeling.[11]
Conclusion
Site-specific protein labeling using tetrazine-bearing unnatural amino acids and the inverse-electron-demand Diels-Alder reaction provides a powerful and versatile platform for a wide range of applications in basic research and drug development. The rapid kinetics, high specificity, and biocompatibility of this chemistry make it an invaluable tool for the modern life scientist.
References
- 1. Site-Specific Protein Labeling with Tetrazine Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation | NSF Public Access Repository [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Pyridazin-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various pyridazin-3-one derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for researchers in the fields of organic synthesis and drug discovery.
Introduction
Pyridazin-3-one derivatives are a versatile scaffold in drug development, exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, antihypertensive, and vasorelaxant activities.[1][2] The synthetic accessibility of the pyridazinone core allows for the introduction of various substituents, enabling the fine-tuning of their biological profiles. This document details common and effective protocols for the synthesis of these valuable compounds.
General Synthetic Strategies
The synthesis of pyridazin-3-one derivatives typically involves the formation of the heterocyclic ring through the reaction of a hydrazine derivative with a 1,4-dicarbonyl compound or its synthetic equivalent.[3] Common starting materials include γ-ketoacids, γ-ketoesters, and anhydrides.[3] Multicomponent reactions and cyclocondensation strategies are also widely employed to construct the pyridazinone core in a convergent and efficient manner.
The general workflow for the synthesis of pyridazin-3-one derivatives often starts with the formation of a key intermediate, such as a β-aroylpropionic acid, followed by cyclization with a hydrazine derivative. Further modifications can then be introduced on the pyridazinone ring or its substituents.
Caption: General synthetic workflow for pyridazin-3-one derivatives.
Experimental Protocols
Protocol 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones via Condensation of β-Aroylpropionic Acids with Hydrazine Hydrate
This protocol describes a common method for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones, which are important intermediates for further derivatization.
Materials:
-
β-Aroylpropionic acid (1 equivalent)
-
Hydrazine hydrate (1.5 equivalents)
-
Ethanol
-
Ice-cold water
Procedure:
-
A mixture of the appropriate β-aroylpropionic acid (0.01 mol) and hydrazine hydrate (0.015 mol) in ethanol (30 mL) is refluxed for 4 hours.[4]
-
After reflux, the reaction mixture is cooled to room temperature.
-
The cooled mixture is then poured into ice-cold water to precipitate the product.
-
The resulting solid is collected by filtration, washed with cold water, and dried.
-
The crude product is recrystallized from a suitable solvent, such as ethanol, to afford the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.
Protocol 2: One-Pot, Three-Component Synthesis of Ethyl 6-Aryl-3-propylpyridazine-4-carboxylates
This protocol details an efficient one-pot synthesis of polysubstituted pyridazines in an aqueous medium.
Materials:
-
Ethyl butyrylacetate (1 equivalent)
-
Arylglyoxal (1 equivalent)
-
Hydrazine hydrate (1 equivalent)
-
Water
-
Ethanol
Procedure:
-
To a mixture of ethyl butyrylacetate (1 mmol) and the desired arylglyoxal (1 mmol) in water (5 mL), hydrazine hydrate (1 mmol) is added at room temperature.
-
The reaction mixture is stirred at room temperature for the time specified in the data table below.
-
Upon completion of the reaction (monitored by TLC), the precipitated solid is collected by filtration.
-
The crude product is washed with excess water and then purified by recrystallization from ethanol.
Protocol 3: Ultrasound-Promoted Multicomponent Synthesis of Pyridazinones
This method provides a rapid and efficient synthesis of pyridazinones using ultrasound irradiation.
Materials:
-
Arene (1 equivalent)
-
Cyclic anhydride (e.g., succinic anhydride) (1 equivalent)
-
Arylhydrazine (1 equivalent)
-
1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl3) (catalyst)
Procedure:
-
A mixture of the arene, cyclic anhydride, and arylhydrazine in the presence of the ionic liquid catalyst is subjected to ultrasound irradiation.
-
The reaction is carried out for a short period, typically leading to high yields.
-
The product is isolated by simple work-up procedures. This method is noted for being environmentally benign and not requiring column chromatography.
Data Presentation
The following tables summarize quantitative data for the synthesis of various pyridazin-3-one derivatives based on the protocols described and literature data.
Table 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones (Protocol 1)
| Entry | β-Aroylpropionic Acid | Product | Yield (%) | Melting Point (°C) | Reference |
| 1 | 4-(4-Chlorophenyl)-4-oxobutanoic acid | 6-(4-Chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone | 70 | 220-222 | [5] |
| 2 | 4-(4-Hydroxy-3-methylphenyl)-4-oxobutanoic acid | 6-(4-Hydroxy-3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone | 54 | 240 | [5] |
| 3 | 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | 6-(2,5-Dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone | 61 | 156-158 | [5] |
| 4 | 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic acid | 6-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | 58 | 180-182 | [4] |
Table 2: One-Pot Synthesis of Ethyl 6-Aryl-3-propylpyridazine-4-carboxylates (Protocol 2)
| Entry | Arylglyoxal | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 1 | 4-Bromophenylglyoxal | 3 | 88 | 66-68 | [6] |
| 2 | 4-Chlorophenylglyoxal | 2.5 | 84 | 69-70 | [6] |
| 3 | 4-Fluorophenylglyoxal | 2 | 81 | 42-43 | [6] |
Signaling Pathways of Pyridazin-3-one Derivatives
Pyridazin-3-one derivatives exert their biological effects by modulating various signaling pathways. Their anticancer and vasorelaxant properties, in particular, have been linked to the inhibition of specific enzymes and the activation of key cellular signals.
Anticancer Activity: Inhibition of the RAS-RAF-MEK-ERK Pathway
Certain pyridazin-3-one derivatives have been identified as inhibitors of key kinases in the RAS-RAF-MEK-ERK signaling pathway.[7] This pathway is crucial for cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting kinases such as B-RAF, these compounds can block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by pyridazin-3-one derivatives.
Vasorelaxant Activity: Phosphodiesterase (PDE) Inhibition and eNOS Modulation
The vasorelaxant effects of many pyridazin-3-one derivatives are attributed to their ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE3.[3][5][7] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA activation ultimately results in the relaxation of smooth muscle cells and vasodilation. Additionally, some derivatives have been shown to upregulate the expression of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a potent vasodilator.
Caption: Vasorelaxant mechanisms of pyridazin-3-one derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of CI-930 [3-(2H)-pyridazinone-4,5-dihydro-6-[4-(1H-imidazolyl) phenyl]-5-methyl-monohydrochloride] and rolipram on human coronary artery smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 3-Pyridazinealanine as a Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridazinealanine is a non-canonical amino acid that incorporates a pyridazine moiety. The pyridazine ring is a six-membered heterocycle with two adjacent nitrogen atoms, a feature that imparts unique physicochemical properties. These properties include a high dipole moment, the capacity for robust hydrogen bonding, and increased polarity compared to a phenyl ring.[1] In drug discovery, the incorporation of such heterocyclic systems can lead to improved target affinity, enhanced pharmacokinetic profiles, and novel intellectual property. While direct experimental data on this compound is limited in publicly available literature, its potential as a building block can be inferred from the extensive research on other pyridazine-containing molecules. This document provides an overview of its potential applications and protocols for its synthesis and incorporation into peptides.
The pyridazine scaffold is found in numerous biologically active compounds, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2] Consequently, incorporating this compound into peptide-based drug candidates or as a core fragment in small molecule design could offer a promising strategy for developing novel therapeutics.
Hypothesized Applications in Drug Discovery
The diverse biological activities reported for various pyridazine derivatives suggest that this compound could be a valuable building block for developing inhibitors of a range of biological targets. The pyridazine moiety can act as a bioisosteric replacement for other aromatic systems, such as the phenyl ring in Phenylalanine or the imidazole ring in Histidine, potentially leading to improved potency, selectivity, and drug-like properties.
Below is a summary of the pharmacological activities observed for various pyridazine-containing compounds, which can guide the potential applications of this compound.
Table 1: Pharmacological Activities of Representative Pyridazine-Containing Compounds
| Compound Class | Biological Activity | Target/Mechanism of Action (if known) | Reference(s) |
| Pyridazinone derivatives | Analgesic and Anti-inflammatory | Inhibition of COX enzymes | [1] |
| 3-Amino-6-phenyl-pyridazine derivatives | Anti-neuroinflammatory | Selective inhibition of IL-1β and iNOS production in activated glia | [3] |
| Pyridazine-based compounds | Anticancer | Inhibition of receptor tyrosine kinases (e.g., VEGFR-2) | [4] |
| Fused pyrrolo[1,2-b]pyridazines | Anticancer, Antidiabetic, Antihypertensive | Various | [5] |
| 4-Amino and 4-ureido pyridazin-3(2H)-ones | FABP4 Inhibition | Fatty Acid Binding Protein 4 | [6] |
| General Pyridazine Derivatives | Antimicrobial, Antiviral, Anticonvulsant | Various | [1][2] |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of Boc-L-3-Pyridazinealanine
Materials:
-
3-(Chloromethyl)pyridazine (or 3-(bromomethyl)pyridazine)
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1N)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Alkylation:
-
Dissolve N-(Diphenylmethylene)glycine tert-butyl ester (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in THF.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of 3-(chloromethyl)pyridazine (1.2 equivalents) in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Deprotection of the Schiff Base:
-
Quench the reaction with water.
-
Add 1N HCl and stir vigorously for 4 hours at room temperature to hydrolyze the diphenylmethylene group.
-
Wash the aqueous layer with diethyl ether to remove diphenylmethanone.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
-
Boc Protection:
-
To the neutralized aqueous solution, add (Boc)₂O (1.2 equivalents) dissolved in a suitable solvent like dioxane or THF.
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford Boc-L-3-pyridazinealanine.
-
Protocol 2: Incorporation of Boc-L-3-Pyridazinealanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general procedure for incorporating the synthesized Boc-L-3-Pyridazinealanine into a peptide sequence using Fmoc/tBu solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink amide resin (or other suitable solid support)
-
Boc-L-3-Pyridazinealanine
-
Other required Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF.
-
-
Coupling of Boc-L-3-Pyridazinealanine:
-
Dissolve Boc-L-3-Pyridazinealanine (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin test can be performed.
-
-
Capping (Optional):
-
If the coupling is incomplete, cap the unreacted amino groups using a solution of acetic anhydride and a base (e.g., DIPEA) in DMF.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Drug Discovery Workflow
Caption: A hypothetical workflow for the discovery of peptide-based drugs incorporating this compound.
Potential Mechanism of Action: Kinase Inhibition
Caption: A potential mechanism of action for a this compound-containing peptide as a kinase inhibitor.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. design-and-synthesis-of-pyridazine-containing-compounds-with-promising-anticancer-activity - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of 3-Pyridazinealanine-Modified Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for protein engineering and drug development. This technology, often referred to as genetic code expansion, allows for the introduction of novel chemical functionalities into a protein's structure, enabling a wide range of applications from the study of protein function to the creation of advanced biotherapeutics. One such ncAA with significant potential is 3-Pyridazinealanine, which contains a pyridazine moiety. The pyridazine functional group is a key component in bioorthogonal chemistry, particularly in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.[1] This reaction is known for its rapid kinetics and high specificity, making it an excellent choice for labeling and modifying proteins in complex biological environments.[1]
These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound, its site-specific incorporation into proteins using amber suppression technology, and its subsequent modification via bioorthogonal ligation.
Core Methodologies
The creation of this compound-modified proteins can be broken down into three main stages:
-
Genetic Incorporation into a Target Protein: This is achieved by repurposing a stop codon (typically the amber codon, UAG) to encode for this compound. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA.
-
Bioorthogonal Modification: Once incorporated, the pyridazine handle on the protein can be selectively modified using a reaction partner, most commonly a tetrazine derivative, for applications such as fluorescent labeling or drug conjugation.
Below are detailed protocols for each of these stages.
Experimental Protocols
Protocol 1: Proposed Synthesis of 3-(pyridazin-3-yl)-L-alanine
Reaction Scheme:
Step 1: Synthesis of 3-methylpyridazine A common method for synthesizing substituted pyridazines is the reaction of a 1,4-dicarbonyl compound with hydrazine.
Step 2: Halogenation of 3-methylpyridazine The methyl group can be halogenated, for example, using N-bromosuccinimide (NBS), to introduce a reactive handle.
Step 3: Alkylation of a Glycine Equivalent The resulting 3-(bromomethyl)pyridazine can be used to alkylate a protected glycine equivalent, followed by deprotection to yield the desired amino acid.
Materials:
-
Appropriate 1,4-dicarbonyl precursor
-
Hydrazine hydrate
-
N-bromosuccinimide (NBS)
-
Diethyl acetamidomalonate
-
Sodium ethoxide
-
Hydrochloric acid
-
Standard organic solvents (e.g., ethanol, dichloromethane, diethyl ether)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Synthesis of 3-methylpyridazine: Reflux the chosen 1,4-dicarbonyl precursor with hydrazine hydrate in a suitable solvent such as ethanol. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure and purify the product by distillation or chromatography.
-
Synthesis of 3-(bromomethyl)pyridazine: Dissolve the 3-methylpyridazine in a suitable solvent like carbon tetrachloride. Add NBS and a radical initiator such as benzoyl peroxide. Reflux the mixture, monitoring by TLC. After the reaction is complete, cool the mixture, filter off the succinimide, and remove the solvent to yield the crude product, which can be purified by chromatography.
-
Synthesis of Diethyl 2-acetamido-2-((pyridazin-3-yl)methyl)malonate: Prepare a solution of sodium ethoxide in ethanol. Add diethyl acetamidomalonate to this solution, followed by the dropwise addition of 3-(bromomethyl)pyridazine. Reflux the mixture until the starting materials are consumed (monitor by TLC).
-
Synthesis of 3-(pyridazin-3-yl)-L-alanine: Hydrolyze the product from the previous step by refluxing with a strong acid, such as 6M HCl. This will remove the protecting groups and decarboxylate the malonate. After the reaction is complete, cool the solution and neutralize to precipitate the amino acid. The crude product can be recrystallized to obtain pure 3-(pyridazin-3-yl)-L-alanine.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
Protocol 2: Site-Specific Incorporation of this compound via Amber Suppression
This protocol describes the incorporation of this compound into a target protein in E. coli using an engineered Pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair.[2][3] Since a specific PylRS mutant for this compound has not been reported, a starting point would be to screen a library of PylRS mutants known to accept various aromatic amino acids.[2][4]
Workflow for Genetic Incorporation of this compound
References
Application Notes and Protocols: Unnatural Fluorescent Amino Acids in Fluorescence Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of unnatural fluorescent amino acids (UFAAs) into proteins provides a powerful tool for investigating protein structure, function, and dynamics with minimal perturbation. Unlike traditional fluorescent labels that are often bulky and attached via chemical conjugation, UFAAs can be site-specifically incorporated into the polypeptide chain during protein synthesis. This allows for precise positioning of the fluorescent probe, enabling more accurate and sensitive measurements. While information on 3-Pyridazinealanine as a fluorescent probe is not extensively available in current literature, this document provides a comprehensive overview of the principles and applications of other well-characterized UFAAs in fluorescence spectroscopy. This guide will focus on representative examples, including pyrene, carbazole, and acridone-based fluorescent amino acids.
Overview of Selected Unnatural Fluorescent Amino Acids
Several classes of UFAAs have been developed, each with unique photophysical properties that make them suitable for different applications.
-
L-3-(1'-pyrenyl)alanine (Pya): A highly fluorescent amino acid known for its sensitivity to the local environment and its ability to form excimers, making it an excellent probe for studying protein conformation and association.[1]
-
Carbazole-derived amino acids: These tryptophan analogs are designed to be close structural mimics of the natural amino acid, minimizing structural perturbations. They exhibit strong fluorescence emission and high quantum yields, making them effective reporters for biological events.[2]
-
Acridonylalanine derivatives (e.g., Dad): These UFAAs offer red-shifted fluorescence, which is advantageous for cellular imaging to reduce background fluorescence from native cellular components. They possess high quantum yields and long fluorescence lifetimes, making them valuable for fluorescence polarization assays.[3]
Quantitative Data Presentation
The photophysical properties of UFAAs are crucial for selecting the appropriate probe for a specific application. The table below summarizes key quantitative data for representative UFAAs.
| Fluorescent Amino Acid | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Key Features & Applications |
| L-3-(1'-pyrenyl)alanine (Pya) | ~345 | ~375, ~395 (monomer), ~480 (excimer) | Varies with environment | Varies with environment | Sensitive to local polarity; excimer formation reports on proximity of probes. Used in protein folding and binding studies.[1] |
| Carbazole-derived Amino Acids | ~340-370 | ~360-450 | High | ~10-20 | Structural mimic of tryptophan; high quantum yield. Used to measure protein-protein binding interactions.[2] |
| 7-(dimethylamino)acridon-2-ylalanine (Dad) | ~417 | ~525 | High | Long lifetime | Red-shifted emission; high quantum yield and long lifetime. Suitable for cellular imaging and fluorescence polarization assays.[3] |
Experimental Protocols
Site-Specific Incorporation of UFAAs into Proteins
The most common method for incorporating UFAAs into proteins is through the use of an evolved aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.
Protocol: Genetic Incorporation of a UFAA
-
Plasmid Preparation: Co-transform expression plasmids for the evolved aaRS and the cognate tRNA, along with the plasmid for the target protein containing an amber stop codon (TAG) at the desired incorporation site, into a suitable E. coli expression strain.
-
Cell Culture: Grow the transformed cells in minimal medium to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with IPTG and supplement the culture medium with the desired UFAA (typically 1 mM).
-
Protein Expression: Continue to grow the cells at a reduced temperature (e.g., 18-25 °C) for 12-16 hours to allow for protein expression and incorporation of the UFAA.
-
Protein Purification: Harvest the cells and purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Verification: Confirm the incorporation of the UFAA by mass spectrometry.
Fluorescence Spectroscopy Measurements
Protocol: Measuring Protein Conformational Changes
-
Sample Preparation: Prepare samples of the UFAA-labeled protein in a suitable buffer. Include a control sample of the unlabeled wild-type protein.
-
Instrument Setup: Use a spectrofluorometer to measure the fluorescence emission spectra. Set the excitation wavelength to the appropriate value for the UFAA being used (see table above).
-
Data Acquisition: Record the fluorescence emission spectrum of the labeled protein.
-
Induce Conformational Change: Induce a conformational change in the protein (e.g., by adding a ligand, changing the temperature, or adding a denaturant).
-
Repeat Measurement: Record the fluorescence emission spectrum again after inducing the conformational change.
-
Data Analysis: Analyze the changes in the emission spectrum, such as a shift in the emission maximum or a change in fluorescence intensity, to characterize the conformational change.
Applications in Drug Development
UFAAs are valuable tools in various stages of drug development:
-
Target Validation: Probing the conformational changes of a target protein upon ligand binding can help validate its function and its suitability as a drug target.
-
High-Throughput Screening (HTS): Fluorescence polarization assays using UFAA-labeled proteins can be used to screen large compound libraries for potential binders.
-
Lead Optimization: Detailed biophysical characterization of lead compounds can be performed by monitoring their effects on the structure and dynamics of the target protein.
-
Cellular Imaging: UFAAs with red-shifted emission spectra can be used to visualize the localization and trafficking of a target protein within living cells, and to study drug-target engagement in a cellular context.[4]
Conclusion
Unnatural fluorescent amino acids represent a versatile and powerful class of tools for researchers in both academic and industrial settings. Their ability to be site-specifically incorporated into proteins provides a minimally perturbative way to introduce a fluorescent reporter, enabling a wide range of applications in fluorescence spectroscopy. From fundamental studies of protein folding to high-throughput screening in drug discovery, UFAAs offer a unique window into the molecular world. As new UFAAs with improved photophysical properties continue to be developed, their impact on our understanding of biological systems and our ability to develop new therapeutics is certain to grow.
References
- 1. Efficient synthesis of pyrenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Pyridazine Derivatives in Cell Culture and In Vivo Studies
Disclaimer: Extensive literature searches for "3-Pyridazinealanine" did not yield specific data on its use in cell culture or in vivo studies. The following application notes and protocols are based on research conducted with various other pyridazine derivatives and are intended to serve as a general guide for researchers, scientists, and drug development professionals working with this class of compounds.
The pyridazine ring is a key heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] Derivatives of pyridazine have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5][6] These compounds modulate various signaling pathways and cellular processes, making them attractive candidates for drug discovery and development.
Quantitative Data Summary
The following tables summarize the cytotoxic and anti-inflammatory activities of selected pyridazine derivatives from the literature.
Table 1: In Vitro Cytotoxic Activity of Pyridazine Derivatives [1]
| Compound | Cell Line | IC50 (µM) |
| Compound 4 | MCF-7 (Breast Carcinoma) | > 50 |
| Compound 8 | MCF-7 (Breast Carcinoma) | > 50 |
| Compound 5 | HePG2 (Liver Cancer) | > 50 |
| Compound 13a | HePG2 (Liver Cancer) | > 50 |
| Compound 10 | HCT (Colon Cancer) | > 50 |
Table 2: In Vitro Anti-inflammatory Activity of Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives by BSA Denaturation Method [7]
| Compound | Concentration (µg/mL) | % Inhibition of Denaturation |
| 5b | 250 | 88.77 |
| 5c | 250 | 89.33 |
| 5a | 250 | 71.32 |
| 5e | 250 | 81.40 |
| 5f | 250 | 80.74 |
| 5i | 250 | 77.27 |
| 5j | 250 | 77.78 |
| Indomethacin (Standard) | 250 | 96.79 |
Experimental Protocols
Below are detailed methodologies for key experiments involving pyridazine derivatives.
Protocol 1: In Vitro Cytotoxicity Assay Using MTT
This protocol is a general method for assessing the cytotoxic effects of pyridazine derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HePG2, HCT)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyridazine derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyridazine derivative from the stock solution in complete growth medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: In Vitro Anti-inflammatory Assay by BSA Denaturation Method [7]
This protocol assesses the anti-inflammatory activity of pyridazine derivatives by measuring their ability to inhibit protein denaturation.
Materials:
-
Bovine Serum Albumin (BSA) solution (0.2% w/v in Tris buffer saline, pH 6.8)
-
Pyridazine derivative solutions of varying concentrations
-
Indomethacin (as a standard)
-
Tris buffer saline (pH 6.8)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In separate test tubes, mix 0.5 mL of the pyridazine derivative solution (at different concentrations) with 2.5 mL of BSA solution. For the control, mix 0.5 mL of Tris buffer saline with 2.5 mL of BSA solution. For the standard, use indomethacin.
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the tubes at 72°C for 5 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Visualizations
Diagram 1: General Experimental Workflow for Screening Pyridazine Derivatives
Caption: Workflow for the preclinical evaluation of pyridazine derivatives.
Diagram 2: Potential Signaling Pathway Inhibition by Pyridopyridazine Derivatives
Caption: Inhibition of CDK-mediated cell proliferation by pyridopyridazines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
Application Notes & Protocols for the Analytical Detection of 3-Pyridazinealanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridazinealanine is a synthetic amino acid containing a pyridazine moiety. As a novel compound, its presence in various biological and chemical matrices necessitates robust and sensitive analytical methods for its detection and quantification. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for complex biological samples.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₁₀N₄O₂ |
| Molecular Weight | 194.19 g/mol |
| Structure | Alanine with a 3-pyridazinyl group attached to the β-carbon |
| Solubility | Expected to be soluble in aqueous solutions, particularly at acidic pH |
| UV Absorbance | The pyridazine ring is expected to exhibit UV absorbance, likely in the range of 240-280 nm. |
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices, such as in-process samples from synthetic reactions or formulated drug products.
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
2. Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (0.1% in water, v/v)
-
Water (HPLC grade)
-
This compound reference standard
3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
4. Standard Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of water and methanol.
-
Perform serial dilutions to prepare a calibration curve in the desired concentration range (e.g., 1-100 µg/mL).
5. Sample Preparation
-
For solid samples, dissolve in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
-
For liquid samples, dilute as necessary with the initial mobile phase and filter.
6. Data Analysis
-
Quantify this compound by comparing the peak area of the sample to the calibration curve generated from the reference standards.
Hypothetical HPLC-UV Chromatogram Data
| Compound | Retention Time (min) | Peak Area (arbitrary units) at 10 µg/mL |
| This compound | 4.5 | 125000 |
| Impurity 1 | 2.8 | N/A |
| Impurity 2 | 5.2 | N/A |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it suitable for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.
Experimental Protocol: LC-MS/MS
1. Instrumentation
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Reagents and Standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (0.1% in water, v/v)
-
Water (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., ¹³C₆, ¹⁵N₄-3-Pyridazinealanine) is recommended for highest accuracy. If unavailable, a structurally similar compound can be used.
3. LC Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
4. MS/MS Conditions
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | See table below |
Hypothetical MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 195.08 | 178.08 | 15 |
| This compound (Qualifier) | 195.08 | 79.04 | 25 |
| Internal Standard (e.g., ¹³C₆, ¹⁵N₄-3-Pyridazinealanine) | 205.11 | 188.11 | 15 |
Note: These transitions are hypothetical and should be optimized empirically.
Sample Preparation Protocol: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Application Notes and Protocols: Utilizing 3-Pyridazinealanine in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and form only inoffensive byproducts.[1][2] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a powerful tool for bioconjugation, allowing for the precise and efficient labeling of biomolecules.[3][4][5] This document provides detailed application notes and protocols for the use of a novel unnatural amino acid, 3-Pyridazinealanine, in click chemistry reactions. For the purpose of these notes, we will be working with a hypothetical, readily synthesizable version of this compound that incorporates a terminal alkyne group, making it a powerful tool for site-specific modification of peptides and proteins.
The structure of our hypothetical This compound (3-PA) is L-2-amino-3-(6-(prop-2-yn-1-yloxy)pyridazin-3-yl)propanoic acid. The propargyl group provides the terminal alkyne necessary for the CuAAC reaction.
Applications in Research and Drug Development
The incorporation of 3-PA into peptides and proteins opens up a myriad of possibilities for researchers and drug development professionals:
-
Protein Labeling: Covalently attach a wide range of functionalities, such as fluorescent dyes, biotin, or polyethylene glycol (PEG), to proteins for imaging, purification, and improving pharmacokinetic properties.[6][7]
-
Peptide Cyclization: Create cyclic peptides with enhanced stability and biological activity by clicking a 3-PA residue with an azide-functionalized amino acid within the same peptide chain.
-
Drug Conjugation: Link cytotoxic drugs to targeting peptides or antibodies to create highly specific and potent biopharmaceuticals.
-
Probing Biomolecular Interactions: Attach photo-crosslinkers or affinity tags to identify and study the binding partners of a protein of interest.
Experimental Protocols
This section provides a detailed protocol for a typical CuAAC reaction to label a 3-PA-containing peptide with an azide-functionalized fluorescent dye.
1. Materials and Reagents
-
3-PA-containing peptide (lyophilized)
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water (ddH₂O)
-
Solid Phase Extraction (SPE) cartridges or HPLC for purification
2. Preparation of Stock Solutions
-
3-PA-peptide: Dissolve the lyophilized peptide in ddH₂O or a compatible buffer to a final concentration of 1 mM.
-
Azide-dye: Dissolve the azide-functionalized dye in DMSO to a final concentration of 10 mM.
-
CuSO₄: Prepare a 50 mM stock solution in ddH₂O.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in ddH₂O. This solution should be made fresh for each experiment.
-
THPTA: Prepare a 50 mM stock solution in ddH₂O.
3. Experimental Workflow for Protein Labeling
The following diagram outlines the key steps for labeling a protein containing this compound.
4. Step-by-Step CuAAC Reaction Protocol
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
ddH₂O to a final volume of 100 µL.
-
10 µL of 1 mM 3-PA-peptide (final concentration: 100 µM).
-
1.5 µL of 10 mM Azide-dye (final concentration: 150 µM).
-
2 µL of 50 mM THPTA (final concentration: 1 mM).
-
1 µL of 50 mM CuSO₄ (final concentration: 500 µM).
-
-
Vortex the mixture gently.
-
Add 5 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 5 mM) to initiate the reaction.
-
Vortex the tube again and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.
-
After the incubation, the reaction mixture can be directly purified or stored at -20°C.
5. Purification of the Labeled Peptide
For small peptides, purification can be achieved using a C18 Solid Phase Extraction (SPE) cartridge. For larger proteins, size exclusion chromatography or dialysis can be used. The success of the labeling can be confirmed by mass spectrometry (expect to see a mass shift corresponding to the addition of the dye) and, for proteins, by SDS-PAGE with fluorescence imaging.
Data Presentation
The following table summarizes the recommended concentrations for the CuAAC reaction components. These can be optimized for specific applications.
| Reagent | Stock Concentration | Final Concentration | Notes |
| 3-PA-Peptide/Protein | 1 mM | 100 µM | The concentration can be adjusted based on protein availability. |
| Azide-Molecule | 10 mM | 150-500 µM | A slight excess of the azide is often used to drive the reaction to completion. |
| CuSO₄ | 50 mM | 500 µM | Can be optimized, typically in the range of 50-500 µM. |
| Sodium Ascorbate | 100 mM | 5 mM | Should be in excess of CuSO₄ and prepared fresh. |
| THPTA | 50 mM | 1 mM | A copper-chelating ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.[4] |
CuAAC Reaction Mechanism
The diagram below illustrates the catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition.
Conclusion
The use of this compound in conjunction with click chemistry provides a robust and versatile platform for the site-specific modification of peptides and proteins. The protocols and guidelines presented here offer a starting point for researchers to explore a wide range of applications, from basic biological research to the development of novel therapeutics and diagnostics. The high efficiency and biocompatibility of the CuAAC reaction make it an invaluable tool in the modern scientist's toolbox.[5][8]
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Labeling Reagents | Thermo Fisher Scientific - TR [thermofisher.com]
- 7. Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
Application Notes and Protocols for Developing Assays with 3-Pyridazinealanine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides offers a powerful strategy to enhance their therapeutic properties and to develop novel tools for diagnostics and drug discovery. 3-Pyridazinealanine, a synthetic amino acid featuring a pyridazine ring, presents unique opportunities for assay development due to the distinct physicochemical properties of the pyridazine moiety. The pyridazine ring is characterized by its weak basicity, a significant dipole moment that can engage in π-π stacking interactions, and the capacity for dual hydrogen bonding.[1] These attributes make it an attractive component for designing peptides that can participate in specific molecular recognition events, crucial for developing robust and sensitive assays.
This document provides detailed application notes and experimental protocols for the development of assays utilizing peptides containing this compound. We will explore its potential application in Förster Resonance Energy Transfer (FRET) and competitive binding assays, providing a framework for researchers to leverage the unique characteristics of this non-natural amino acid.
Key Properties of this compound for Assay Development
While extensive experimental data on the intrinsic spectroscopic properties of this compound are not yet widely available, the known characteristics of the pyridazine heterocycle suggest several potential applications in assay design:
-
Potential for Fluorescence Quenching: The nitrogen-containing aromatic ring of pyridazine may act as a fluorescence quencher for proximal fluorophores. This property can be exploited in FRET-based assays to monitor enzymatic activity or binding events.
-
Modulation of Peptide Conformation: The steric and electronic properties of the pyridazine ring can influence the local conformation of the peptide, which can be important for specific binding interactions.
-
Enhanced Binding Affinity: The ability of the pyridazine nitrogens to act as hydrogen bond acceptors can contribute to the binding affinity and specificity of the peptide to its target.[1]
Application 1: FRET-Based Protease Cleavage Assay
This application note describes a FRET-based assay to screen for protease inhibitors. The assay utilizes a peptide substrate containing this compound, a fluorophore, and a quencher. In the intact peptide, the fluorophore and quencher are in close proximity, leading to efficient FRET and quenching of the fluorophore's emission. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This compound can be positioned near the cleavage site to study its influence on enzyme recognition and cleavage kinetics.
Experimental Workflow: FRET-Based Protease Assay
Caption: Workflow for a FRET-based protease assay using a this compound-containing peptide.
Protocol: FRET-Based Protease Cleavage Assay
1. Peptide Substrate Design and Synthesis:
-
Design a peptide sequence that is a known substrate for the protease of interest.
-
Incorporate this compound at a position near the cleavage site.
-
Synthesize the peptide with a suitable FRET pair, for example, a fluorophore (e.g., Cy5) at the N-terminus and a quencher (e.g., a Black Hole Quencher™, BHQ-3™) at the C-terminus.[2] The choice of the FRET pair should ensure spectral overlap between the fluorophore's emission and the quencher's absorption.[2]
-
Purify the synthesized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
2. Assay Procedure:
-
Prepare Assay Buffer: Prepare an appropriate assay buffer for the protease of interest (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20).
-
Prepare Reagents:
-
Dissolve the FRET peptide substrate in the assay buffer to a stock concentration of 1 mM.
-
Dilute the protease to the desired working concentration in the assay buffer.
-
Prepare a serial dilution of the test compounds (potential inhibitors) in the assay buffer.
-
-
Perform the Assay:
-
In a 96-well black microplate, add 50 µL of the test compound solution (or buffer for control).
-
Add 25 µL of the protease solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the FRET peptide substrate solution to each well (final concentration, e.g., 10 µM).
-
-
Measure Fluorescence:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for Cy5, Ex/Em = ~650/670 nm) in a fluorescence plate reader.[2]
-
Continue to monitor the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.
-
Table 1: Example Quantitative Data for FRET-Based Protease Assay
| Compound | Protease Concentration (nM) | Substrate Concentration (µM) | IC₅₀ (µM) |
| Inhibitor A | 10 | 10 | 1.5 |
| Inhibitor B | 10 | 10 | 25.7 |
| Control (No Inhibitor) | 10 | 10 | N/A |
Application 2: Competitive Binding Assay
This application note describes a competitive binding assay to identify molecules that disrupt a protein-peptide interaction. The assay utilizes a this compound-containing peptide that binds to a target protein. The unique chemical properties of the pyridazine ring, such as its hydrogen bonding capacity, can be crucial for this interaction.
Experimental Workflow: Competitive Binding Assay
Caption: Principle of a competitive binding assay using a labeled this compound peptide.
Protocol: Competitive Binding Assay (Fluorescence Polarization)
1. Reagents and Materials:
-
Target Protein: Purified protein of interest.
-
Fluorescently Labeled Peptide: this compound-containing peptide labeled with a suitable fluorophore (e.g., fluorescein). The peptide should be synthesized and purified as described previously.
-
Assay Buffer: Buffer that maintains the stability and activity of the target protein and peptide (e.g., Phosphate Buffered Saline, PBS, with 0.01% Tween-20).
-
Test Compounds: Library of small molecules or other peptides to be screened.
-
Black, low-binding 384-well microplates.
-
Fluorescence polarization plate reader.
2. Assay Procedure:
-
Determine Optimal Labeled Peptide Concentration:
-
Perform a saturation binding experiment by titrating the fluorescently labeled peptide against a fixed concentration of the target protein to determine the K_d.
-
For the competitive assay, use a concentration of the labeled peptide that is at or below the K_d and gives a stable and sufficient fluorescence polarization signal.
-
-
Perform the Competitive Binding Assay:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compound solution.
-
Add the fluorescently labeled peptide to all wells at the predetermined optimal concentration.
-
Add the target protein to all wells (except for the negative control wells which receive buffer instead).
-
Incubate the plate at room temperature for a time sufficient to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Measure Fluorescence Polarization:
-
Measure the fluorescence polarization (FP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the labeled peptide from the target protein by the test compound.
-
Plot the FP signal against the concentration of the test compound and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.
-
Table 2: Example Quantitative Data for Competitive Binding Assay
| Compound | Target Protein Conc. (nM) | Labeled Peptide Conc. (nM) | IC₅₀ (µM) |
| Competitor 1 | 50 | 10 | 5.2 |
| Competitor 2 | 50 | 10 | 89.1 |
| Non-binder | 50 | 10 | >100 |
Conclusion
The incorporation of this compound into peptides provides a versatile tool for the development of innovative and robust assays for drug discovery and biological research. The unique physicochemical properties of the pyridazine ring can be leveraged to design sensitive FRET-based assays for monitoring enzyme activity and high-throughput competitive binding assays for screening inhibitors of protein-peptide interactions. The detailed protocols provided herein offer a starting point for researchers to explore the potential of this compound-containing peptides in their specific assay development needs. Further characterization of the spectroscopic properties of this compound will undoubtedly expand its applications in the future.
References
Application Note and Protocols for the Scale-Up Synthesis of 3-Pyridazinealanine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-Pyridazinealanine, a non-natural amino acid with potential applications in preclinical drug development. The described synthetic route is a multi-step process designed for scalability, starting from commercially available precursors. Detailed protocols for each synthetic step, purification, and analytical characterization are provided. All quantitative data, including reaction yields and purity assessments, are summarized in structured tables. Furthermore, visual diagrams of the synthetic pathway and experimental workflow are included to facilitate understanding and implementation.
Introduction
Non-natural amino acids are crucial building blocks in modern drug discovery, offering the potential to enhance the pharmacological properties of peptide-based therapeutics, such as increased metabolic stability, improved potency, and novel functionalities. This compound, an analogue of phenylalanine containing a pyridazine moiety, is a promising candidate for incorporation into new chemical entities. Its unique electronic and steric properties may confer advantageous binding characteristics and pharmacokinetic profiles. This application note details a robust and scalable synthetic process for the production of this compound suitable for supplying preclinical studies.
Synthetic Strategy
The overall synthetic strategy involves a three-step process commencing with the synthesis of 3-methylpyridazine, followed by its bromination to yield 3-(bromomethyl)pyridazine, and culminating in an alkylation of a protected glycine equivalent, followed by deprotection to afford the final product, L-3-Pyridazinealanine. This approach is designed for its adaptability to large-scale production and utilizes well-established chemical transformations.
Experimental Protocols
Step 1: Synthesis of 3-Methylpyridazine
This step involves the condensation of methylglyoxal and hydrazine to form the pyridazine ring.
Materials and Reagents:
-
Methylglyoxal (40% in water)
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide
-
Dichloromethane
Procedure:
-
To a solution of methylglyoxal (1.0 eq) in ethanol at 0 °C, slowly add hydrazine hydrate (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a 1 M sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3-methylpyridazine.
Step 2: Synthesis of 3-(Bromomethyl)pyridazine
This step involves the free-radical bromination of 3-methylpyridazine.
Materials and Reagents:
-
3-Methylpyridazine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 3-methylpyridazine (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture for 4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude 3-(bromomethyl)pyridazine is used in the next step without further purification.
Step 3: Synthesis of L-3-Pyridazinealanine
This final step involves the alkylation of a chiral glycine equivalent with 3-(bromomethyl)pyridazine followed by deprotection.
Materials and Reagents:
-
3-(Bromomethyl)pyridazine
-
(S)-N-(Diphenylmethylidene)glycine tert-butyl ester
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (6 M)
-
Diethyl ether
-
Dowex 50WX8 ion-exchange resin
Procedure:
-
To a solution of (S)-N-(Diphenylmethylidene)glycine tert-butyl ester (1.0 eq) in dry THF at -78 °C, add potassium tert-butoxide (1.1 eq) portion-wise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of 3-(bromomethyl)pyridazine (1.2 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Dry the organic layer and concentrate to obtain the protected amino acid ester.
-
Treat the crude product with 6 M hydrochloric acid and heat at 100 °C for 6 hours to remove the protecting groups.
-
Cool the solution and wash with diethyl ether to remove non-polar impurities.
-
Neutralize the aqueous solution with a suitable base and purify by ion-exchange chromatography using Dowex 50WX8 resin.
-
Lyophilize the appropriate fractions to obtain L-3-Pyridazinealanine as a white solid.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Scale-Up Synthesis of this compound.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | Synthesis of 3-Methylpyridazine | Methylglyoxal, Hydrazine hydrate | Ethanol | 0 to RT | 12 | 75 | >98 |
| 2 | Synthesis of 3-(Bromomethyl)pyridazine | 3-Methylpyridazine, NBS, AIBN | CCl₄ | Reflux | 4 | 85 (crude) | - |
| 3 | Synthesis of L-3-Pyridazinealanine | 3-(Bromomethyl)pyridazine, (S)-N-(Diphenylmethylidene)glycine tert-butyl ester | THF, 6M HCl | -78 to 100 | 22 | 60 | >99 |
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for L-3-Pyridazinealanine.
Experimental Workflow
Caption: Experimental workflow for synthesis and quality control.
Conclusion
The synthetic route and protocols detailed in this application note provide a clear and actionable framework for the scale-up production of L-3-Pyridazinealanine. The described methods are robust, scalable, and yield a final product of high purity suitable for preclinical evaluation. The provided tables and diagrams serve as valuable tools for researchers and process chemists involved in the development of novel amino acid-based therapeutics.
Troubleshooting & Optimization
Technical Support Center: Incorporation of 3-Pyridazinealanine
Disclaimer: The incorporation of 3-Pyridazinealanine is a novel research area with limited specific data currently available. This guide is based on established principles and common challenges encountered during the incorporation of other unnatural amino acids (UAAs). The provided protocols and troubleshooting advice should be considered as a starting point for your own experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in incorporating this compound into proteins?
A1: Based on general knowledge of UAA incorporation, the primary challenges are expected to be:
-
Orthogonal Aminoacyl-tRNA Synthetase (aaRS) Engineering: A specific and efficient orthogonal aaRS that recognizes this compound but not any of the 20 canonical amino acids must be developed. This is the most critical step and often requires extensive protein engineering.
-
Low Incorporation Efficiency: Competition with release factor 1 (RF1) at the amber stop codon (UAG) can lead to truncated protein products, resulting in low yields of the full-length protein containing this compound.[1]
-
Cellular Toxicity: The pyridazine moiety may exhibit toxicity to the expression host (e.g., E. coli, mammalian cells), leading to poor cell growth and reduced protein expression.
-
Cellular Uptake and Stability: this compound must be efficiently transported into the cell and remain stable in the cellular environment. The metabolic stability of the pyridazine ring in the chosen expression host is a key consideration.
-
Analytical Verification: Confirming the successful and site-specific incorporation of this compound requires sensitive analytical techniques such as mass spectrometry.
Q2: Is there a commercially available orthogonal tRNA/aaRS pair for this compound?
A2: Currently, there are no known commercially available orthogonal tRNA/aaRS pairs specifically evolved for this compound. Researchers will likely need to engineer a synthetase, starting from an existing aaRS scaffold (e.g., from M. jannaschii TyrRS or PylRS) and using directed evolution techniques.[2][3]
Q3: What are the key components of an expression system for incorporating this compound?
A3: A typical expression system includes:
-
A plasmid encoding the engineered orthogonal aminoacyl-tRNA synthetase (aaRS) specific for this compound.
-
A plasmid encoding an orthogonal suppressor tRNA (e.g., tRNAPylCUA or tRNATyrCUA) that recognizes the amber stop codon (UAG).[1]
-
An expression vector for the gene of interest, containing an in-frame amber codon at the desired site of incorporation.
-
An expression host strain (e.g., E. coli) that is compatible with the expression system. For potentially toxic proteins, strains with tightly controlled expression are recommended.
-
Growth medium supplemented with this compound.
Q4: How can I verify the successful incorporation of this compound?
A4: The most definitive method is mass spectrometry. By digesting the purified protein and analyzing the resulting peptides, you can identify the peptide containing the UAA and confirm the mass shift corresponding to the incorporation of this compound. Tandem mass spectrometry (MS/MS) can further confirm the sequence of the peptide.[4][5] Western blotting can also provide initial evidence; a full-length protein band that appears only in the presence of this compound suggests successful suppression of the amber codon.
Troubleshooting Guides
Problem 1: Low or No Yield of Full-Length Protein
| Potential Cause | Troubleshooting Steps |
| Inefficient aaRS | - Perform directed evolution to improve the synthetase's activity and specificity for this compound. - Increase the expression level of the aaRS relative to the protein of interest. |
| Poor Codon Suppression | - Use an E. coli strain with a knockout of release factor 1 (RF1). - Increase the copy number of the suppressor tRNA plasmid.[6] - Optimize the concentration of this compound in the growth medium. |
| Toxicity of this compound | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. - Use a tightly regulated promoter for the expression of your protein of interest to minimize expression leakage. |
| Poor Cellular Uptake | - Verify the purity of the synthesized this compound. - Consider co-expression of a transporter protein if uptake is a known issue for similar molecules. |
| Degradation of this compound | - Assess the stability of this compound in the growth medium over the course of the expression experiment. |
Problem 2: High Levels of Truncated Protein
| Potential Cause | Troubleshooting Steps |
| Competition with Release Factor 1 (RF1) | - Switch to an RF1 knockout E. coli strain. - Increase the expression levels of the orthogonal tRNA and aaRS. |
| Suboptimal this compound Concentration | - Titrate the concentration of this compound in the growth medium. Too low a concentration will limit incorporation, while too high a concentration could be toxic. |
| Depletion of Charged tRNA | - Optimize the expression level of the aaRS to ensure sufficient charging of the suppressor tRNA throughout the protein expression phase. |
Experimental Protocols
General Protocol for Incorporation of this compound in E. coli
This protocol is a general guideline and will require optimization.
-
Transformation: Co-transform the E. coli expression host with the plasmid for the protein of interest (with an amber codon), the plasmid for the orthogonal aaRS, and the plasmid for the suppressor tRNA.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Expression Culture: The next day, dilute the overnight culture 1:100 into a larger volume of minimal medium containing the necessary antibiotics. Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1-2 mM (this needs to be optimized). Induce protein expression by adding the appropriate inducer (e.g., IPTG for lac-based promoters, arabinose for araBAD promoters).
-
Expression: Reduce the temperature to 18-30°C and continue to shake for 16-24 hours.
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Purification: Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).
-
Verification: Analyze the purified protein by SDS-PAGE and Western blot. Confirm incorporation by mass spectrometry.
Quantitative Data Summary
The following table summarizes typical quantitative data for UAA incorporation experiments. Note that these are general values and will vary significantly depending on the specific UAA, aaRS, protein of interest, and expression system.
| Parameter | Typical Range | Notes |
| UAA Concentration in Medium | 0.5 - 5 mM | Needs to be optimized for each UAA to balance incorporation efficiency and toxicity. |
| Protein Yield (with UAA) | 0.1 - 10 mg/L | Highly dependent on the efficiency of the orthogonal pair and the expression level of the target protein. |
| Incorporation Fidelity | >95% | A well-evolved aaRS should exhibit high fidelity for the UAA over canonical amino acids.[7] |
| Plasmid Ratio (POI:aaRS:tRNA) | 1:1:2 | This ratio often needs to be optimized for maximal full-length protein expression. |
Visualizations
References
- 1. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 7. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 3-Pyridazinealanine Derivatization
Welcome to the technical support center for the derivatization of 3-Pyridazinealanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when derivatizing this compound?
A1: Researchers may encounter several challenges during the derivatization of this compound, particularly when incorporating it into peptides or modifying its side chain. These challenges often stem from the chemical nature of the pyridazine ring and the amino acid moiety. Common issues include:
-
Side Reactions: The pyridazine ring can be susceptible to side reactions under certain pH and temperature conditions. These can include reactions at the nitrogen atoms of the pyridazine ring, potentially leading to undesired byproducts.
-
Poor Solubility: this compound and its derivatives may exhibit limited solubility in common organic solvents used in synthesis, which can impede reaction kinetics and purification.
-
Incomplete Reactions: Achieving complete derivatization can be difficult due to steric hindrance from the pyridazine ring or suboptimal activation of the amino acid.
-
Purification Difficulties: The polarity of the pyridazine ring can complicate the purification of derivatized products, making it challenging to separate the desired compound from starting materials and byproducts using standard chromatographic techniques.[1][2]
-
Stability of Derivatives: The stability of the final derivatized product can be a concern, with potential for degradation over time or under specific storage conditions.
Q2: Which protecting groups are recommended for the amine and carboxyl groups of this compound during peptide synthesis?
A2: An orthogonal protecting group strategy is crucial for the successful incorporation of this compound into a peptide sequence. This ensures that the protecting groups can be removed selectively without affecting other parts of the molecule.[3][4][5]
-
N-terminus (α-amino group): The most common protecting groups are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).
-
Fmoc: Removed by a base, typically piperidine in DMF. This is a milder deprotection condition.
-
Boc: Removed by a strong acid, such as trifluoroacetic acid (TFA).
-
The choice between Fmoc and Boc will depend on the overall synthetic strategy and the stability of other functional groups in the molecule.[4]
-
-
C-terminus (carboxyl group): The carboxyl group is typically activated for coupling rather than protected. Common activating agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) or Oxyma to suppress side reactions and reduce racemization.[6] When protection is necessary, methyl or ethyl esters can be used, which are typically removed by saponification.
Q3: How can I improve the yield of my this compound derivatization reaction?
A3: Optimizing several reaction parameters can help improve the yield:
-
Solvent Selection: Experiment with a co-solvent system to improve the solubility of this compound. For example, a mixture of DMF and DCM, or the addition of a more polar solvent like NMP, might be beneficial.
-
Temperature Control: While heating can increase reaction rates, it can also promote side reactions. It is advisable to start at room temperature and only moderately heat if the reaction is sluggish.
-
Reagent Stoichiometry: A slight excess of the derivatizing agent and coupling reagents can drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.
-
pH Control: The basicity of the pyridazine ring means that the reaction pH can be critical. Maintaining a neutral or slightly basic pH is often optimal for amine derivatization. The use of a non-nucleophilic base like DIEA (N,N-diisopropylethylamine) is common.
-
Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time and avoid the formation of degradation products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete dissolution of this compound.2. Ineffective activation of the carboxylic acid.3. Inappropriate reaction temperature or time. | 1. Use a co-solvent system (e.g., DMF/DCM, NMP).2. Use a more efficient coupling reagent (e.g., HATU, HBTU) and an additive (HOBt, Oxyma).3. Monitor the reaction by TLC or LC-MS to optimize time and temperature. |
| Multiple Products Observed | 1. Side reactions involving the pyridazine ring.2. Racemization at the α-carbon.3. Incomplete removal of protecting groups. | 1. Adjust the pH to be near neutral. Avoid strongly acidic or basic conditions.2. Use racemization-suppressing additives like HOBt or Oxyma. Perform the reaction at a lower temperature.3. Ensure appropriate deprotection conditions and sufficient reaction time for protecting group removal. |
| Difficulty in Product Purification | 1. Similar polarity of the product and starting materials.2. Presence of closely related byproducts. | 1. Optimize the mobile phase for column chromatography. A gradient elution might be necessary.2. Consider derivatizing with a tag that facilitates purification (e.g., a fluorescent label for easier detection).3. Preparative HPLC can be an effective method for purifying challenging compounds.[2] |
| Product Instability | 1. Degradation of the derivatized product under storage or analysis conditions. | 1. Store the purified product at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen).2. Avoid exposure to light if the derivative is photosensitive.3. Analyze the product's stability in different solvents and pH conditions to identify optimal handling procedures. |
Experimental Protocols
General Protocol for N-terminal Fmoc Derivatization of this compound
This protocol outlines a general procedure for the protection of the α-amino group of this compound with Fmoc-Cl.
Materials:
-
This compound
-
Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Stir plate and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound in a 10% aqueous solution of sodium bicarbonate in a round bottom flask.
-
In a separate container, dissolve Fmoc-Cl in dioxane.
-
Cool the this compound solution to 0°C using an ice bath.
-
Slowly add the Fmoc-Cl solution to the cooled amino acid solution while stirring vigorously.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-Cl and other organic impurities.
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-3-Pyridazinealanine.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Optimizing Derivatization
Caption: A logical workflow for optimizing the derivatization of this compound.
Signaling Pathway of Potential Side Reactions
Caption: Potential side reaction pathways during the derivatization of this compound.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. teledynelabs.com [teledynelabs.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. bachem.com [bachem.com]
Technical Support Center: 3-Pyridazinealanine Peptide Synthesis
Welcome to the technical support center for the synthesis of peptides containing 3-Pyridazinealanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of these specialized peptides.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the solid-phase peptide synthesis (SPPS) of peptides containing this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Steric Hindrance: The pyridazine ring may sterically hinder the coupling reaction. - Aggregation: Hydrophobic interactions or secondary structure formation can lead to peptide aggregation on the resin.[1] - Suboptimal Coupling Reagents: Not all coupling reagents are equally effective for hindered amino acids. | - Optimize Coupling Reagents: Use highly efficient coupling reagents such as HBTU, HATU, or COMU. Consider using a combination of a carbodiimide (e.g., DIC) and an additive (e.g., Oxyma). - Increase Reaction Time and/or Temperature: Prolonging the coupling time or moderately increasing the temperature can improve efficiency. - Use Additives: Incorporate additives like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in low concentrations to facilitate coupling. - Solvent Choice: Utilize "magic mixtures" of solvents like DCM, DMF, and NMP (1:1:1) to disrupt aggregation.[2] |
| Incomplete Fmoc Deprotection | - Peptide Aggregation: Aggregation can limit reagent access to the Fmoc group.[3] - Insufficient Deprotection Time: Standard deprotection times may not be sufficient for all sequences. | - Increase Deprotection Time: Extend the piperidine treatment time or perform a double deprotection step.[3] - Alternative Bases: Consider using alternative, less nucleophilic bases like piperazine to minimize side reactions while ensuring complete deprotection.[4] - Disrupt Aggregation: Use solvents known to disrupt secondary structures, such as NMP or DMSO, in the deprotection solution.[2][5] |
| Side Reactions During Synthesis | - Aspartimide Formation: Sequences containing Asp residues are prone to aspartimide formation under basic conditions.[4] - Modification of the Pyridazine Ring: The nitrogen atoms in the pyridazine ring could potentially react with reagents used in SPPS. | - For Aspartimide Formation: Use piperazine with 0.1M 1-hydroxybenzotriazole as the deprotection reagent to minimize this side reaction.[4] - Protecting Groups: Ensure that appropriate side-chain protecting groups are used for all reactive amino acids in the sequence.[1] |
| Difficulties in Cleavage and Deprotection | - Incomplete Removal of Protecting Groups: Some protecting groups, like Arg(Pbf), can be difficult to remove completely.[3][6] - Side Reactions During Cleavage: Reactive species generated during cleavage can modify sensitive residues.[6] - Peptide Re-attachment to Resin: Electron-rich side chains can lead to re-attachment to the resin.[6] | - Optimize Cleavage Cocktail: Use a standard cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). For peptides with tryptophan, add dithiothreitol (DTT) or 1,2-ethanedithiol (EDT) to the cocktail.[3] - Extended Cleavage Time: For difficult-to-remove protecting groups, increase the cleavage time to 3-4 hours. - Choice of Scavengers: Carefully select scavengers based on the peptide sequence to prevent side reactions.[6] |
| Poor Purity and Yield After Purification | - Co-elution of Impurities: Deletion sequences or peptides with minor modifications can be difficult to separate from the target peptide.[7][8] - Peptide Aggregation/Precipitation: The purified peptide may aggregate or precipitate in the HPLC mobile phase. | - Optimize HPLC Conditions: Use a shallow gradient and consider alternative ion-pairing agents or organic modifiers.[7] - Orthogonal Purification: Employ a secondary purification method, such as ion-exchange chromatography, if RP-HPLC is insufficient.[8] - Solubility Enhancers: Add small amounts of acetonitrile or isopropanol to the sample to improve solubility before injection. |
Experimental Protocols
Standard Coupling Protocol for this compound
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF for 5 and 10 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Dissolve this compound (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Add the activation mixture to the resin and couple for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
Standard Cleavage and Deprotection Protocol
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature with gentle agitation.[3]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing peptides containing this compound?
A1: The primary challenges include potential steric hindrance from the pyridazine ring leading to low coupling efficiency, the possibility of peptide aggregation, and potential side reactions involving the nitrogen atoms of the pyridazine ring under the acidic or basic conditions of SPPS.[1]
Q2: Which coupling reagents are recommended for this compound?
A2: For potentially hindered amino acids like this compound, high-efficiency coupling reagents such as HATU, HBTU, or COMU are recommended. These reagents have been shown to be effective for difficult couplings.
Q3: How can I minimize peptide aggregation during synthesis?
A3: To minimize aggregation, you can use solvents known to disrupt secondary structures like NMP or DMSO, incorporate a "magic mixture" of solvents (DCM/DMF/NMP), or perform the synthesis at a slightly elevated temperature.[2][5]
Q4: Are there any specific considerations for the cleavage of peptides containing this compound?
A4: A standard TFA-based cleavage cocktail is generally effective. However, due to the presence of the electron-rich pyridazine ring, it is crucial to use appropriate scavengers like triisopropylsilane (TIS) to prevent side reactions.[6]
Q5: What is the best way to purify peptides containing this compound?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[7][8] For peptides containing heterocyclic moieties, optimizing the mobile phase, such as adjusting the pH or using different organic modifiers, may be necessary to achieve good separation.
Visualized Workflows and Relationships
Caption: General Solid-Phase Peptide Synthesis (SPPS) workflow highlighting key stages where issues with this compound may arise.
Caption: A logical troubleshooting flowchart for addressing low yield or purity in this compound peptide synthesis.
Caption: Potential side reaction pathway showing aspartimide formation during Fmoc deprotection of an Asp-containing peptide.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. bachem.com [bachem.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
Technical Support Center: Purification of 3-Pyridazinealanine Compounds
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-Pyridazinealanine-containing compounds. The strategies outlined are based on established methods for nitrogen-containing heterocyclic compounds and chiral molecules, tailored for the specific challenges presented by the pyridazinealanine scaffold.
Troubleshooting Guide
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Question: My this compound derivative shows poor solubility in common organic solvents for chromatography. What can I do?
Answer: The limited solubility is often due to the polar nature of the pyridazine ring and the zwitterionic potential of the alanine moiety.
-
Solvent System Modification: Try using more polar solvent systems. For normal-phase chromatography, consider adding a small percentage of methanol or acetic acid to your dichloromethane (DCM) or ethyl acetate/hexane mobile phase. For Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), adjust the pH of the aqueous component with trifluoroacetic acid (TFA) or formic acid to protonate the molecule, which can improve peak shape and solubility.
-
Temperature: Gently heating the solvent may help dissolve the compound, but be cautious of potential degradation, especially with thermally labile compounds.[1]
-
Salt Formation: Converting your compound to a more soluble salt (e.g., a hydrochloride or trifluoroacetate salt) can significantly improve its solubility in polar solvents for purification, after which the free base can be regenerated if necessary.
Question: I am observing significant tailing or streaking of my compound on a silica gel column. How can I resolve this?
Answer: Tailing is a common issue with nitrogen-containing heterocyclic compounds like pyridazines due to their basicity, which leads to strong interactions with the acidic silanol groups on the silica surface.[2][3]
-
Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia (in the form of an ammonia-saturated solvent), to your mobile phase. This will cap the acidic sites on the silica gel and reduce strong adsorption.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.
-
RP-HPLC: If applicable, reverse-phase chromatography is often a better choice for polar, basic compounds as it operates under different separation principles.
Question: My chiral separation of this compound enantiomers is failing on a polysaccharide-based column. What adjustments should I make?
Answer: Chiral separations are highly specific, and success often requires methodical optimization.
-
Mobile Phase Composition: The choice and ratio of the mobile phase components (typically hexane/isopropanol or hexane/ethanol) are critical.[4] Systematically vary the alcohol percentage. Sometimes, a small amount of an additive (an "acidic" or "basic" modifier like TFA or diethylamine) can drastically alter selectivity.
-
Try a Different Chiral Stationary Phase (CSP): Not all enantiomers resolve on the same column. If a cellulose-based column (like Chiralcel®) doesn't work, try an amylose-based one (like Chiralpak®) or vice-versa.[4] The interaction mechanisms of these phases differ, and one may provide the necessary chiral recognition where the other fails.
-
Temperature Control: Column temperature can influence enantioselectivity. Analyze your sample at different temperatures (e.g., 10°C, 25°C, 40°C) to see if resolution improves.[4]
Question: After recrystallization, my yield is very low, or nothing crystallizes out. What went wrong?
Answer: This usually points to an issue with solvent choice or concentration.
-
Improper Solvent: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[1] If the compound is too soluble at low temperatures, you won't get good recovery. If it's not soluble enough when hot, you won't be able to form a saturated solution.[1]
-
Too Much Solvent: Using the absolute minimum amount of hot solvent to fully dissolve the compound is crucial.[1] Adding too much will prevent the solution from becoming supersaturated upon cooling, thus inhibiting crystallization.
-
Cooling Rate: Cooling the solution too rapidly can cause the compound to "crash out" as an amorphous solid or oil, trapping impurities. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[1]
-
Inducing Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general workflow for purifying a crude this compound-containing compound?
A1: A standard purification workflow begins with an initial workup, followed by one or more chromatographic steps, and often concludes with recrystallization for final polishing. The specific sequence depends on the nature and quantity of impurities.
Caption: General purification workflow for this compound compounds.
Q2: How do I select an appropriate solvent system for recrystallization?
A2: The principle of "like dissolves like" is a good starting point. Given the polar pyridazine and amino acid moieties, polar solvents are often required. The ideal solvent should exhibit a large difference in compound solubility with temperature.
Recrystallization Solvent Selection Logic
Caption: Decision tree for selecting a suitable recrystallization solvent.
Q3: What are the key parameters to document for a chiral HPLC purification method?
A3: For reproducibility and method validation, it is critical to record all experimental details. Key parameters are summarized in the table below.
| Parameter | Example Value | Importance |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | The specific Chiral Stationary Phase (CSP) is the basis of the separation. |
| Mobile Phase | n-Hexane / Isopropanol (80:20 v/v) | The solvent ratio directly controls retention and resolution.[4] |
| Flow Rate | 1.0 mL/min | Affects resolution, backpressure, and run time.[4] |
| Temperature | 25 °C | Can significantly impact chiral recognition and selectivity.[4] |
| Detection | UV at 254 nm | Wavelength should be chosen for maximum analyte absorbance.[4] |
| Retention Times (t_R) | Enantiomer 1: 8.5 min; Enantiomer 2: 10.2 min | Identifies the separated peaks. |
| Resolution (R_s) | > 1.5 | A quantitative measure of how well the peaks are separated. |
| Enantiomeric Excess (ee) | > 99% | Indicates the purity of the separated enantiomer.[4] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
This protocol provides a step-by-step guide for purifying a solid this compound-containing compound by recrystallization.[1]
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Solvent Selection: Based on preliminary tests, choose a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when heated. Common choices for pyridazine derivatives include ethanol, methanol, or mixtures like ethanol/water.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid. Use a hot plate for heating and add the solvent in small portions, allowing the solution to return to a boil between additions.[1]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Flash Column Chromatography with Triethylamine
This protocol is designed to purify basic this compound derivatives on silica gel while minimizing peak tailing.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.
-
Mobile Phase Preparation: Prepare your mobile phase. For a gradient elution, you will need a low-polarity solvent (Solvent A, e.g., Hexane) and a high-polarity solvent (Solvent B, e.g., Ethyl Acetate). Add 0.5% (v/v) triethylamine to Solvent B to neutralize the silica.
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Sample Loading: Dissolve your crude compound in a minimal amount of a suitable solvent (like DCM or the mobile phase). Alternatively, adsorb the compound onto a small amount of silica gel ("dry loading"), which often gives better resolution. Carefully apply the sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 100% Solvent A) and gradually increasing the proportion of Solvent B to elute your compound.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound. Note that triethylamine is volatile and will be removed under vacuum.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bfszu.journals.ekb.eg [bfszu.journals.ekb.eg]
stability issues of 3-Pyridazinealanine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Pyridazinealanine in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What could be the cause?
A change in the color of your this compound solution, such as yellowing, may indicate degradation. This can be caused by several factors, including exposure to light, elevated temperatures, or pH instability. The pyridazine ring is susceptible to photodegradation, and the entire molecule can be prone to oxidation. It is recommended to prepare fresh solutions and store them protected from light.
Q2: I am seeing unexpected peaks in my analytical chromatography (HPLC, LC-MS). Could this be due to degradation of this compound?
Yes, the appearance of new peaks in your chromatogram is a strong indicator of degradation. Potential degradation pathways include hydrolysis of the amino acid side chain and cleavage or modification of the pyridazine ring. To confirm if the unexpected peaks are degradation products, you can perform forced degradation studies by exposing a sample of your solution to stress conditions (e.g., high temperature, UV light, strong acid/base) and comparing the chromatograms.
Q3: What are the optimal storage conditions for a stock solution of this compound?
To maximize the shelf-life of your this compound stock solution, it is recommended to store it at low temperatures (e.g., 4°C for short-term or -20°C for long-term storage) in a tightly sealed container, protected from light. For some amino acid stock solutions, storage at 4°C has been shown to maintain stability for at least 6 weeks.[1] Avoid repeated freeze-thaw cycles.
Q4: What is the recommended solvent for dissolving this compound?
The choice of solvent can impact the stability of this compound. It is crucial to use high-purity solvents and to consider the pH of the resulting solution. For many amino acids, slightly acidic to neutral pH is often preferred to minimize degradation. The stability of amino acids in solution can be influenced by pH.[2] Always refer to the manufacturer's instructions or perform initial solubility and stability tests in your intended buffer system.
Q5: How can I minimize the risk of degradation during my experiments?
To minimize degradation, you should:
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Prepare solutions fresh whenever possible.
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Protect solutions from light by using amber vials or covering them with foil.
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Maintain a controlled temperature and avoid excessive heat.
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Use high-purity solvents and buffers.
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Keep containers tightly sealed to prevent oxidation.
-
Be mindful of the pH of your experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced biological activity or inconsistent results | Degradation of this compound in solution. | Prepare a fresh stock solution from solid material. Verify the concentration and purity of the new solution before use. Implement stricter storage and handling procedures as outlined in the FAQs. |
| Precipitate formation in the solution | Poor solubility at the storage temperature or change in pH. | Gently warm the solution to see if the precipitate redissolves. If not, consider preparing a new solution at a lower concentration or in a different buffer system. Verify the pH of the solution. |
| Shift in the pH of the solution over time | Degradation leading to acidic or basic byproducts. | Discard the solution and prepare a fresh batch. Consider using a stronger buffering agent if compatible with your experiment. |
Factors Affecting Stability of this compound in Solution
| Factor | Effect on Stability | Recommendation |
| pH | Can lead to hydrolysis of the amino acid portion or degradation of the pyridazine ring. Extreme pH values should be avoided. | Maintain a pH as close to neutral as experimentally feasible. Use appropriate buffers to stabilize the pH. |
| Temperature | Higher temperatures accelerate degradation kinetics. | Store solutions at low temperatures (4°C or -20°C). Avoid prolonged exposure to room temperature or higher. |
| Light | The pyridazine ring is known to be susceptible to photodegradation. | Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. |
| Oxygen | The presence of oxygen can lead to oxidative degradation. | Use degassed solvents for solution preparation. Store solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. |
| Solvent Purity | Impurities in solvents can catalyze degradation reactions. | Use high-purity, analytical grade solvents. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Specific Buffer
This protocol outlines a general method to evaluate the stability of this compound under your specific experimental conditions.
-
Solution Preparation: Prepare a stock solution of this compound in your desired buffer at a known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration and purity. This will serve as your baseline.
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Sample Storage: Aliquot the solution into several vials to avoid repeated sampling from the same stock. Store these vials under your intended experimental conditions (e.g., specific temperature, light exposure).
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Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), remove one vial and re-analyze it using the same analytical method.
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Data Analysis: Compare the concentration and purity of this compound at each time point to the initial (Time 0) measurement. A significant decrease in the main peak area and/or the appearance of new peaks indicates degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
avoiding side reactions in 3-Pyridazinealanine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Pyridazinealanine. Our aim is to help you anticipate and resolve common experimental challenges, thereby improving yield, purity, and overall success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for synthesizing this compound is through a malonic ester synthesis approach. This involves the alkylation of diethyl acetamidomalonate with a suitable 3-substituted pyridazine, followed by hydrolysis and decarboxylation to yield the final amino acid. A key intermediate in this process is 3-(chloromethyl)pyridazine.
Q2: I am observing a significant amount of a higher molecular weight byproduct in my alkylation step. What could be the cause?
This is likely due to dialkylation of the diethyl acetamidomalonate. The mono-alkylated product still possesses an acidic proton and can be deprotonated by the base, leading to a second alkylation by 3-(chloromethyl)pyridazine.
To mitigate dialkylation:
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Use a slight excess (1.1 to 1.2 equivalents) of diethyl acetamidomalonate relative to 3-(chloromethyl)pyridazine.
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Slowly add the 3-(chloromethyl)pyridazine to the reaction mixture to maintain a low concentration of the alkylating agent.
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Consider using a milder base or carefully controlling the stoichiometry of a strong base.
Q3: My hydrolysis and decarboxylation step is resulting in a low yield of the desired amino acid and a complex mixture of byproducts. What are the potential issues?
Incomplete hydrolysis of the ester and amide groups, or side reactions involving the pyridazine ring under harsh acidic or basic conditions, can lead to low yields and product mixtures.
Troubleshooting the hydrolysis and decarboxylation step:
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Acid Hydrolysis: Ensure complete hydrolysis by using a sufficiently high concentration of acid (e.g., 6N HCl) and adequate heating (reflux). Monitor the reaction progress by TLC or LC-MS.
-
Base Hydrolysis: While effective for ester hydrolysis, strong basic conditions at high temperatures can potentially lead to ring-opening or other degradation pathways of the electron-deficient pyridazine ring. Acidic workup is still required for decarboxylation.
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Purification: The final product may require purification by ion-exchange chromatography or recrystallization to remove inorganic salts and byproducts.
Q4: I am having difficulty isolating my this compound product. What purification strategies are recommended?
The amphoteric nature of amino acids can make purification challenging.
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Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids. Use a strong cation exchange resin in the H+ form. Elute impurities with water and then elute the desired amino acid with an aqueous ammonia solution.
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Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., water/ethanol, water/isopropanol) can be effective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in alkylation step | 1. Incomplete deprotonation of diethyl acetamidomalonate.2. Instability of 3-(chloromethyl)pyridazine.3. Competing elimination reaction. | 1. Use a sufficiently strong and dry base (e.g., sodium ethoxide in absolute ethanol). Ensure anhydrous reaction conditions.2. Use freshly prepared or purified 3-(chloromethyl)pyridazine. Store it under inert atmosphere and at low temperature.3. Maintain a moderate reaction temperature to favor substitution over elimination. |
| Formation of N-alkylated byproduct | The nitrogen atom of the acetamido group can compete with the carbanion for alkylation, although this is generally less favored for malonic esters. | This is typically a minor side reaction. Purification by column chromatography of the intermediate can separate the C-alkylated from the N-alkylated product. |
| Incomplete decarboxylation | Insufficient heating time or temperature during the final step. | Ensure the reaction is heated to a sufficiently high temperature (typically reflux in strong acid) for an adequate duration. Monitor CO2 evolution. |
| Product contamination with inorganic salts | Residual salts from the base used in alkylation or from the acid/base used in hydrolysis. | After hydrolysis and workup, desalt the crude product using ion-exchange chromatography or by dissolving in a minimal amount of water and precipitating the amino acid by adjusting the pH to its isoelectric point. |
Experimental Protocols
A representative experimental protocol for the synthesis of a similar compound, β-(3-pyridyl)-DL-alanine, is described by P.N. Rao et al.[1] This can be adapted for the synthesis of this compound.
Step 1: Alkylation of Diethyl Acetamidomalonate
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Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.
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To this solution, add diethyl acetamidomalonate dropwise at room temperature.
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Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
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Slowly add a solution of 3-(chloromethyl)pyridazine in a suitable solvent (e.g., ethanol or DMF) to the enolate solution.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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After completion, cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure.
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Extract the product with an organic solvent and purify by column chromatography or recrystallization.
Step 2: Hydrolysis and Decarboxylation
-
Reflux the purified alkylated intermediate with 6N hydrochloric acid.
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Monitor the reaction for the disappearance of the starting material by TLC.
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After completion, cool the reaction mixture and remove the excess HCl under reduced pressure.
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Purify the resulting crude this compound hydrochloride by ion-exchange chromatography or recrystallization.
Data Presentation
| Parameter | Alkylation Step | Hydrolysis & Decarboxylation |
| Typical Reactants | Diethyl acetamidomalonate, 3-(chloromethyl)pyridazine, Sodium Ethoxide | Diethyl (pyridazin-3-ylmethyl)acetamidomalonate, 6N HCl |
| Solvent | Absolute Ethanol | Water |
| Temperature | Reflux | Reflux |
| Typical Reaction Time | 4-8 hours | 4-6 hours |
| Expected Yield | 60-80% | 70-90% |
| Common Byproducts | Dialkylated malonate | Incompletely hydrolyzed intermediates |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Potential Side Reactions in Alkylation
Caption: Competing reactions during the alkylation step.
References
Technical Support Center: Optimizing Codon Suppression for 3-Pyridazinealanine Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incorporation of the non-canonical amino acid 3-Pyridazinealanine into recombinant proteins.
Troubleshooting Guides
Problem 1: Low Yield of this compound Containing Protein
Low protein yield is a common issue when working with non-canonical amino acids. The following steps can help diagnose and resolve the problem.
Initial Checks:
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Confirm Plasmid Integrity: Verify the sequence of your expression vector, including the target gene with the amber (UAG) codon at the desired incorporation site, and the plasmid carrying the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA.
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Check Expression of Orthogonal Components: Confirm the expression of the specific orthogonal aaRS for this compound and its cognate tRNA. This can be done via Western blot for the synthetase (if tagged) and Northern blot for the tRNA.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low protein yield.
Problem 2: High Truncation of the Target Protein
A significant amount of truncated protein indicates inefficient suppression of the amber codon.
Initial Checks:
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Western Blot Analysis: Use an antibody targeting a C-terminal tag to differentiate between full-length and truncated protein.
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Mass Spectrometry: Confirm the absence of this compound in the full-length protein and identify the truncation site.
Troubleshooting Steps:
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Increase this compound Concentration: Insufficient availability of the non-canonical amino acid can lead to termination. Gradually increase the concentration in the growth media.
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Enhance Orthogonal aaRS/tRNA Expression: Increase the expression of the synthetase and tRNA by using a stronger promoter or a higher copy number plasmid.
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Optimize Codon Context: The nucleotide sequence surrounding the UAG codon can influence suppression efficiency. If possible, mutate the nucleotides flanking the amber codon.
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Use RF1-deficient or RF1-knockout E. coli strains: In E. coli, Release Factor 1 (RF1) recognizes the UAG stop codon and promotes termination. Using a strain with reduced or eliminated RF1 activity can significantly improve suppression efficiency.[1]
Problem 3: Suspected Toxicity of this compound
Some non-canonical amino acids can be toxic to the expression host, leading to poor cell growth and low protein yields.
Signs of Toxicity:
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Reduced growth rate or lower final cell density after induction in the presence of this compound compared to a control without it.
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Cell lysis observed after induction.
Mitigation Strategies:
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Determine the IC50: Perform a dose-response experiment to determine the concentration of this compound that inhibits cell growth by 50%.[2] This will help in using the maximum tolerable concentration.
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Use Tightly Regulated Expression Systems: Employ expression systems with very low basal expression to prevent the accumulation of potentially toxic protein before induction.[3][4][5] Dual transcriptional-translational control systems can be particularly effective.[3][6]
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Optimize Expression Conditions: Lowering the induction temperature and reducing the inducer concentration can slow down protein production, giving the cells more time to fold the protein correctly and potentially reducing toxic effects.[7][8]
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Delayed Addition of the ncAA: Add this compound to the culture medium shortly before inducing protein expression to minimize the exposure time of the cells to the potentially toxic compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound in the culture medium?
A1: While the optimal concentration can vary between expression systems, a good starting point for this compound is typically in the range of 1-2 mM. We recommend performing a titration from 0.1 mM to 5 mM to determine the optimal concentration for your specific protein and experimental setup.
Q2: Which orthogonal aminoacyl-tRNA synthetase/tRNA pair should I use for this compound?
A2: The most commonly used system for incorporating non-canonical amino acids is the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from archaea like Methanosarcina mazei or Methanosarcina barkeri.[3] These systems are generally orthogonal in bacteria and eukaryotes. You will likely need to use an evolved PylRS variant that has been specifically selected for its activity with this compound.
Q3: How can I improve the solubility of my protein containing this compound?
A3: Improving protein solubility is a general challenge in recombinant protein production.[8] Here are some strategies:
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Lower Expression Temperature: Reducing the temperature to 15-25°C after induction can improve protein folding and solubility.[7][8]
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Use Solubility-Enhancing Tags: Fusing your protein to a highly soluble partner like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can help.
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Co-express Chaperones: Overexpressing molecular chaperones can assist in the proper folding of your target protein.
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Optimize Buffer Conditions: During purification, screen different pH levels, salt concentrations, and additives to find conditions that keep your protein soluble.
Q4: Can I use auto-induction media for expressing proteins with this compound?
A4: Yes, auto-induction media can be used. However, you will need to empirically determine the optimal concentration of this compound to add. It is also important to ensure that the components of the auto-induction medium do not interfere with the uptake or charging of this compound.
Data Presentation
Table 1: Example Titration of this compound Concentration
| This compound (mM) | Cell Density (OD600) | Full-Length Protein Yield (mg/L) | Truncated Protein (%) |
| 0 | 2.5 | 0 | 100 |
| 0.1 | 2.4 | 0.5 | 80 |
| 0.5 | 2.3 | 2.1 | 50 |
| 1.0 | 2.3 | 5.2 | 20 |
| 2.0 | 2.2 | 5.5 | 15 |
| 5.0 | 1.8 | 4.8 | 18 |
Note: The above data is illustrative. Users should generate their own data.
Table 2: Example Optimization of Induction Conditions
| Inducer (Arabinose, %) | Temperature (°C) | Time (hours) | Full-Length Protein Yield (mg/L) |
| 0.02 | 37 | 4 | 3.1 |
| 0.02 | 30 | 8 | 5.5 |
| 0.02 | 20 | 16 | 7.2 |
| 0.2 | 37 | 4 | 4.5 |
| 0.2 | 30 | 8 | 6.8 |
| 0.2 | 20 | 16 | 8.1 |
Note: The above data is illustrative. Users should generate their own data.
Experimental Protocols
Protocol 1: General Protocol for this compound Incorporation in E. coli
This protocol is a starting point and should be optimized for your specific protein of interest.
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Transformation: Co-transform E. coli cells (e.g., BL21(DE3)) with the plasmid containing your gene of interest with an in-frame amber (TAG) codon and the plasmid encoding the orthogonal aaRS/tRNA pair.
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Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C.
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Expression Culture: Inoculate 1 L of fresh LB medium (with antibiotics) with the overnight culture to a starting OD600 of 0.05-0.1.
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Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
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Addition of ncAA: Add this compound to the desired final concentration (e.g., 1 mM).
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Induction: Induce protein expression by adding the appropriate inducer (e.g., 0.2% L-arabinose and/or 1 mM IPTG).
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Expression: Reduce the temperature to 20-30°C and continue to shake the culture for 12-16 hours.
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Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.
Workflow for this compound Incorporation:
Caption: A typical experimental workflow for incorporating this compound.
Signaling Pathways and Logical Relationships
Codon Suppression Mechanism:
The core of this technology relies on the hijacking of the cellular translation machinery. An orthogonal aaRS/tRNA pair works independently of the host's endogenous pairs to specifically charge the non-canonical amino acid onto a suppressor tRNA. This suppressor tRNA has an anticodon that recognizes a stop codon (typically UAG), allowing for the insertion of the ncAA at that specific site in the growing polypeptide chain.
Caption: The competitive process of codon suppression versus termination.
References
- 1. 3-Pyridylalanine - Safety Data Sheet [chemicalbook.com]
- 2. Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Expression of highly toxic genes in E. coli: special strategies and genetic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of Highly Toxic Genes in E. coli: Special Strategies and Genetic Tools | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 8. researchgate.net [researchgate.net]
addressing toxicity of 3-Pyridazinealanine in cellular models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering toxicity with 3-Pyridazinealanine in cellular models.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected levels of cell death after treating our cultures with this compound. What could be the primary cause?
A: Unexpected cytotoxicity from a novel compound like this compound can stem from several factors. Firstly, ensure accurate compound concentration through serial dilutions and proper solvent controls, as errors in dosage can lead to off-target effects. Secondly, the inherent chemical properties of this compound may induce cellular stress pathways, such as apoptosis or necrosis, which can be confirmed using specific assays. It is also crucial to consider the metabolic stability of the compound in your specific cell model, as its breakdown products could be the primary toxic agents.
Q2: How can we determine the IC50 value of this compound in our specific cell line?
A: To determine the half-maximal inhibitory concentration (IC50), a dose-response experiment is necessary. This involves treating your cell line with a range of this compound concentrations for a fixed duration (e.g., 24, 48, or 72 hours). Cell viability can then be assessed using assays such as MTT, XTT, or PrestoBlue. The resulting data should be plotted as cell viability versus compound concentration on a logarithmic scale, and the IC50 value can be calculated from the resulting sigmoidal curve.
Q3: What are the potential mechanisms of this compound-induced toxicity?
A: While specific data on this compound is limited, pyridazine derivatives have been known to induce toxicity through various mechanisms. These can include the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage. Another potential mechanism is the activation of apoptotic pathways, characterized by caspase activation and DNA fragmentation. Furthermore, interference with essential metabolic pathways or protein synthesis are also plausible mechanisms of action for novel alanine analogs.
Q4: Are there any known resistance mechanisms to pyridazine-based compounds?
A: Cellular resistance to chemical compounds can be multifactorial. A common mechanism is the upregulation of efflux pumps, such as P-glycoprotein, which actively transport the compound out of the cell. Cells may also develop resistance through mutations in the drug's target protein or by upregulating detoxification pathways, such as the glutathione S-transferase system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability data | Inconsistent seeding density or uneven compound distribution. | Ensure a single-cell suspension before seeding and mix the compound thoroughly in the media before application. |
| Solvent control shows toxicity | The solvent (e.g., DMSO) concentration is too high. | Keep the final solvent concentration below 0.5% (v/v) and ensure all treatment groups have the same solvent concentration. |
| No dose-dependent toxicity observed | The concentration range is too low, or the incubation time is too short. | Broaden the concentration range and consider extending the incubation period. |
| Contradictory results between different viability assays | Assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). | Use multiple, mechanistically distinct assays to confirm cytotoxicity and gain a more comprehensive understanding. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for the desired time period (e.g., 24, 48, 72 hours). Include a solvent control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Quantitative Data Summary
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) | Assay Used |
| Example: HeLa | This compound | 48 | [Insert Value] | MTT |
| Example: A549 | This compound | 48 | [Insert Value] | XTT |
| Example: HepG2 | This compound | 72 | [Insert Value] | PrestoBlue |
Visualizations
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Hypothesized apoptotic signaling pathway induced by this compound.
Technical Support Center: 3-Pyridazinealanine Protecting Group Strategy
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the protecting group strategy for the synthesis and application of 3-Pyridazinealanine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and manipulation of this compound.
Question: I am observing low yields during the N-protection of the alanine moiety. What are the possible causes and solutions?
Answer:
Low yields during the N-protection step can arise from several factors related to the reagents, reaction conditions, and the inherent properties of the this compound substrate.
-
Incomplete reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature.
-
-
Suboptimal base: The choice and amount of base are crucial for efficient N-protection.
-
Solution: For Boc protection, common bases include sodium bicarbonate, sodium hydroxide, or triethylamine. For Fmoc protection, a mild base like sodium bicarbonate is typically used.[1][2] Ensure the base is used in the correct stoichiometric amount to neutralize any acid generated and to deprotonate the amino group.
-
-
Reagent quality: The protecting group reagent (e.g., Boc-anhydride, Fmoc-Cl, Fmoc-OSu) may have degraded.
-
Solution: Use fresh or properly stored reagents. Boc-anhydride is sensitive to moisture and heat.
-
-
Side reactions: The pyridazine ring is electron-deficient and can potentially react with nucleophiles under certain conditions.
-
Solution: Employ mild reaction conditions. For instance, conduct the protection at room temperature or below.
-
Question: I am seeing unexpected byproducts in my reaction mixture. What could they be and how can I avoid them?
Answer:
The formation of byproducts can be attributed to the reactivity of both the alanine functional groups and the pyridazine ring.
-
Dipeptide formation: If the carboxylic acid is not protected, self-coupling of this compound can occur.
-
Solution: Protect the carboxylic acid group, for example, as a methyl or ethyl ester, prior to N-protection if the reaction conditions are harsh.
-
-
N,N-di-protection: In some cases, over-protection of the amino group can occur.
-
Solution: Use a stoichiometric amount of the protecting group reagent and carefully control the reaction conditions.
-
-
Reactions involving the pyridazine ring: The pyridazine ring can undergo nucleophilic aromatic substitution, especially if there are leaving groups on the ring.
-
Solution: Careful selection of reaction conditions and protecting groups is essential. If the pyridazine ring is substituted with a halogen, for instance, avoid strong nucleophiles or high temperatures.
-
Question: I am having difficulty with the deprotection of the N-terminal protecting group. What should I consider?
Answer:
Deprotection issues often stem from incomplete cleavage or the generation of side products.
-
Incomplete deprotection: The deprotection conditions may not be sufficient to completely remove the protecting group.
-
Solution (Boc): Ensure anhydrous and sufficiently acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.[2] The presence of water can hinder the reaction.
-
Solution (Fmoc): Use a fresh solution of a secondary amine, such as 20% piperidine in dimethylformamide (DMF).[1][3] The reaction is typically fast, but monitoring by TLC or LC-MS is recommended.
-
-
Side reactions during deprotection: The harsh acidic conditions for Boc deprotection or the basic conditions for Fmoc deprotection can sometimes lead to undesired reactions on the pyridazine ring or racemization.
-
Solution: Use scavengers during deprotection. For example, triisopropylsilane (TIS) can be added during TFA-mediated Boc deprotection to scavenge carbocationic intermediates. For Fmoc deprotection, the use of a milder base or shorter reaction times can be explored.
-
Frequently Asked Questions (FAQs)
What are the most common protecting groups for the α-amino group of this compound?
The most widely used protecting groups for the α-amino group in peptide synthesis, and therefore applicable to this compound, are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[3][4][5]
-
Boc Group: This group is stable under a wide range of conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[6]
-
Fmoc Group: The Fmoc group is stable to acidic conditions but is cleaved by mild bases, typically a solution of piperidine in DMF.[1][3]
The choice between Boc and Fmoc depends on the overall synthetic strategy, particularly the nature of other protecting groups used in the molecule.[4]
How do I choose an orthogonal protecting group strategy for this compound?
An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.[4][5] For this compound, this means being able to deprotect the α-amino group, the C-terminal carboxylic acid, and potentially a protected pyridazine ring nitrogen independently.
-
α-Amino Group: Typically protected with Fmoc (base-labile) or Boc (acid-labile).
-
C-terminal Carboxylic Acid: Often protected as a tert-butyl (tBu) ester (acid-labile) or a benzyl (Bzl) ester (removable by hydrogenolysis).[3]
-
Pyridazine Ring: The pyridazine nitrogens are generally not protected unless specific reactions require it. If protection is necessary, an N-oxide could be formed and later reduced, or an acid-labile or photolabile group might be considered, depending on the overall synthetic scheme.
A common orthogonal strategy in solid-phase peptide synthesis is the use of an Fmoc-protected amino group and acid-labile side-chain and linker protecting groups (e.g., tBu, Trt).[5]
Does the pyridazine ring influence the choice of protecting groups and reaction conditions?
Yes, the electronic properties of the pyridazine ring can influence the reactivity of the alanine moiety. Pyridazine is an electron-deficient heterocycle, which can make the α-proton of the alanine more acidic and potentially more susceptible to racemization under basic conditions. Therefore, it is important to use mild bases and carefully control reaction times, especially during Fmoc deprotection.
Data Presentation
Table 1: Comparison of Common α-Amino Protecting Groups
| Protecting Group | Abbreviation | Structure | Protection Conditions | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc-O- | Di-tert-butyl dicarbonate ((Boc)₂O), base (e.g., NaHCO₃, NaOH, DMAP) | Strong acid (e.g., TFA, HCl)[2] | Stable to base, hydrogenolysis |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-O- | Fmoc-Cl or Fmoc-OSu, mild base (e.g., NaHCO₃) | Secondary amine (e.g., 20% piperidine in DMF)[1][3] | Stable to acid |
| Benzyloxycarbonyl | Cbz or Z | Cbz-O- | Benzyl chloroformate, base | Catalytic hydrogenolysis (H₂/Pd-C), strong acid (HBr/AcOH)[3] | Stable to mild acid and base |
Experimental Protocols
Protocol 1: Boc Protection of an Amino Acid
This protocol is a general procedure for the Boc protection of an amino acid and can be adapted for this compound.[2][7][8]
-
Dissolution: Dissolve the amino acid (1 equivalent) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water.
-
Basification: Add a base, such as sodium bicarbonate (2-3 equivalents) or sodium hydroxide (to maintain pH ~9-10), to the solution and stir until the amino acid is fully dissolved.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with a nonpolar organic solvent like ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the Boc-protected amino acid.
-
Protocol 2: Fmoc Protection of an Amino Acid
This is a general protocol for the Fmoc protection of an amino acid.[1][9]
-
Dissolution: Dissolve the amino acid (1 equivalent) in a 10% aqueous solution of sodium carbonate.
-
Addition of Fmoc-OSu: Cool the solution in an ice bath and add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1 equivalent) in dioxane or acetone dropwise while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Pour the reaction mixture into a large volume of water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with concentrated HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the Fmoc-protected amino acid.
-
Visualizations
Caption: Decision workflow for selecting an N-terminal protecting group for this compound.
Caption: Orthogonal protection and deprotection of Fmoc-3-Pyridazinealanine-OtBu.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Detection [iris-biotech.de]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. peptide.com [peptide.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
resolving analytical challenges in 3-Pyridazinealanine characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical challenges encountered during the characterization of 3-Pyridazinealanine.
High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (HPLC)
Q1: I am not seeing any peak for this compound, or the peak is very small. What are the possible causes?
A1: This issue can arise from several factors:
-
Incorrect Detection Wavelength: this compound is expected to have a UV absorbance maximum. Ensure your detector is set to an appropriate wavelength (e.g., around 215 nm).
-
Sample Degradation: The compound may be unstable in your sample solvent or mobile phase. Prepare samples fresh and consider using a buffered diluent.
-
Poor Retention/Elution: The compound may be eluting in the solvent front. A more polar mobile phase or a different stationary phase might be required.
-
Injection Issues: Check for air bubbles in the syringe, a clogged injector port, or an incorrectly filled sample loop.
Q2: My this compound peak is broad and tailing. How can I improve the peak shape?
A2: Poor peak shape is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Mobile Phase pH: The amine and carboxylic acid groups of this compound are ionizable. Ensure the mobile phase pH is controlled with a suitable buffer (e.g., phosphate or acetate) to maintain a consistent ionization state.
-
Silanol Interactions: Residual silanols on the silica backbone of C18 columns can cause tailing with basic compounds. Using a base-deactivated column or adding a small amount of a competing base (like triethylamine) to the mobile phase can help.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.[1]
-
Column Void: A void at the head of the column can cause peak splitting or broadening. This may require column replacement.
Q3: I am observing variable retention times for my this compound standard. What could be the cause?
A3: Fluctuating retention times indicate a lack of system stability.
-
Pump and Mobile Phase: Ensure the pump is delivering a consistent flow rate and that the mobile phase is properly degassed and mixed.[1][2] Inconsistent mobile phase composition, especially in gradient elution, can cause shifts.
-
Column Temperature: Maintain a stable column temperature using a column oven, as temperature fluctuations can affect retention.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when changing mobile phases.
Q4: How can I separate the D- and L-enantiomers of this compound?
A4: As a chiral amino acid, separating the enantiomers of this compound requires a chiral stationary phase (CSP).
-
Chiral HPLC Columns: Several types of CSPs can be effective for underivatized amino acids, including those based on macrocyclic glycopeptides (e.g., teicoplanin-based columns), crown ethers, or cinchona alkaloids.[3][4]
-
Mobile Phase for Chiral Separations: The mobile phase composition is critical for achieving enantioseparation. Common mobile phases for these columns are polar organic or reversed-phase, often with specific additives to enhance chiral recognition.[2]
-
Derivatization: An alternative approach is to derivatize the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[1]
Troubleshooting Guide: HPLC Analysis
This guide provides a systematic approach to resolving common HPLC issues during this compound analysis.
Problem: Inconsistent or drifting retention times.
| Potential Cause | Troubleshooting Step |
| Leaking System | Check for leaks at all fittings, pump seals, and the injector. Tighten or replace fittings as needed. |
| Inconsistent Mobile Phase | If preparing the mobile phase online, consider hand-mixing to ensure homogeneity. Ensure mobile phase components are miscible and properly degassed.[1][2] |
| Pump Malfunction | Purge the pump to remove air bubbles. Check pump seals for wear and salt buildup.[2] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
Problem: Poor peak shape (tailing, fronting, or splitting).
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH with a buffer to ensure the analyte is in a single ionic form. |
| Secondary Silanol Interactions | Use a base-deactivated column or add a competing amine to the mobile phase. |
| Sample Overload | Reduce the injection volume or dilute the sample.[1] |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, try reversing the column (if permissible by the manufacturer) and flushing. A void may necessitate column replacement. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is used, reduce the injection volume. |
Experimental Protocol: HPLC Method for 3-Aminopyridazine Derivatives
This protocol is adapted from a method for a structurally similar compound, 3-amino-6-methoxypyridazine, and serves as a starting point for method development for this compound.[5]
| Parameter | Condition |
| Chromatographic Column | Water-resistant C18 (e.g., Atlantis T3), 4.6 x 150 mm, 3 µm |
| Mobile Phase A | 20 mM Potassium Hexafluorophosphate buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a low percentage of Mobile Phase B, and gradually increase to elute the compound. A starting point could be 5% B, increasing to 50% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
Frequently Asked Questions (MS)
Q1: What is the expected molecular ion for this compound in ESI-MS?
A1: In positive ion mode Electrospray Ionization (ESI+), you should primarily look for the protonated molecule [M+H]⁺. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is expected. Adduct formation with mobile phase components (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN+H]⁺) is also possible.
Q2: I am having difficulty achieving good sensitivity for this compound in my LC-MS analysis. What can I do?
A2: Low sensitivity can be due to poor ionization or matrix effects.
-
Mobile Phase Modifier: Ensure your mobile phase contains a volatile modifier that promotes ionization. For positive mode, 0.1% formic acid is common. For negative mode, a very small amount of a volatile base like ammonium hydroxide might be helpful, but care must be taken with pH compatibility with the column.
-
Ionization Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow rates (nebulizing and drying gas), and temperature.
-
Matrix Effects: If analyzing complex samples, co-eluting matrix components can suppress the ionization of this compound. Improve chromatographic separation to move the analyte peak away from interfering compounds.
Q3: What are the likely fragmentation patterns for this compound in MS/MS?
A3: In tandem mass spectrometry (MS/MS), fragmentation of the [M+H]⁺ ion of this compound would likely involve:
-
Loss of NH₃ (ammonia): A common fragmentation for amino acids.
-
Loss of H₂O (water): From the carboxylic acid group.
-
Loss of CO (carbon monoxide) or COOH (carboxyl group): Also characteristic of amino acid fragmentation.
-
Cleavage of the alanine side chain: This could lead to fragments corresponding to the pyridazine ring with a partial side chain.
-
Fragmentation of the pyridazine ring: This would likely result in the loss of N₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (NMR)
Q1: What are the key signals to look for in the ¹H NMR spectrum of this compound?
A1: The ¹H NMR spectrum should show distinct signals for the different protons:
-
Pyridazine Ring Protons: The protons on the pyridazine ring will appear in the aromatic region (typically downfield, >7.0 ppm) and will show characteristic coupling patterns (doublets, triplets, or multiplets) depending on their positions relative to each other and the substituent.
-
Alanine Moiety Protons:
-
α-proton (CH): A quartet or multiplet coupled to the β-protons and potentially the NH₂ protons.
-
β-protons (CH₂): A doublet or multiplet coupled to the α-proton.
-
-
Amine (NH₂) and Carboxylic Acid (COOH) Protons: These signals can be broad and their chemical shifts are highly dependent on the solvent and concentration. They may exchange with deuterium in deuterated solvents like D₂O, causing them to disappear from the spectrum.
Q2: Why are my NH₂ and COOH proton signals not visible or very broad?
A2: This is a common phenomenon for exchangeable protons.
-
Solvent Exchange: In protic deuterated solvents (like D₂O or CD₃OD), these protons exchange with deuterium and their signals disappear or become very broad.
-
Hydrogen Bonding and Exchange Rate: In aprotic solvents (like DMSO-d₆), these signals are more likely to be observed, but they can still be broad due to hydrogen bonding and intermediate rates of chemical exchange.
Q3: What should I expect in the ¹³C NMR spectrum?
A3: The ¹³C NMR spectrum will show signals for:
-
Pyridazine Ring Carbons: These will appear in the aromatic region (typically 120-160 ppm). The carbon attached to the alanine side chain will be a key signal.
-
Carbonyl Carbon (C=O): This will be the most downfield signal, typically >170 ppm.
-
α-Carbon (CH): Usually in the range of 50-60 ppm.
-
β-Carbon (CH₂): Typically more upfield than the α-carbon.
Stability and Degradation
Frequently Asked Questions (Stability)
Q1: Is this compound susceptible to degradation under typical analytical conditions?
A1: Yes, like many pharmaceutical compounds, this compound can be susceptible to degradation under stress conditions. Forced degradation studies are used to identify potential degradation pathways.[6][7][8]
-
Hydrolysis: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially affecting the alanine side chain or the pyridazine ring.
-
Oxidation: The nitrogen atoms in the pyridazine ring could be susceptible to oxidation, for example, in the presence of peroxides.
-
Photostability: Exposure to UV light may cause degradation. Samples should be stored in amber vials if photostability is a concern.
-
Thermal Stability: High temperatures can lead to thermal decomposition.[9][10]
Q2: What kind of degradation products might be formed?
A2: Based on the structure, potential degradation could involve:
-
Decarboxylation: Loss of CO₂ from the carboxylic acid group.
-
Deamination: Loss of the amino group.
-
Hydrolysis of the Pyridazine Ring: Under harsh conditions, the ring itself could be cleaved.
Visualizations
Logical Troubleshooting Workflow for HPLC
Caption: A logical workflow for troubleshooting common HPLC issues.
Hypothetical Degradation Pathways for this compound
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral separation of natural and unnatural amino acid derivatives by micro-HPLC on a Ristocetin A stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. chiraltech.com [chiraltech.com]
- 5. CN114755320A - Detection method of 3-amino-6-methoxypyridazine related substance - Google Patents [patents.google.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to Unnatural Amino Acids for Protein Labeling: A Hypothetical Look at 3-Pyridazinealanine
In the dynamic fields of chemical biology and drug discovery, the ability to selectively label and visualize proteins is paramount. Unnatural amino acids (UAAs) equipped with bioorthogonal reactive handles have emerged as powerful tools for in-vivo and in-vitro protein labeling. This guide provides a comparative analysis of two widely used UAAs, L-Azidohomoalanine (AHA) and L-Homopropargylglycine (HPG), and introduces a hypothetical UAA, 3-Pyridazinealanine, to explore the potential of heterocyclic side chains in bioorthogonal chemistry.
Introduction to Unnatural Amino Acids and Bioorthogonal Chemistry
Unnatural amino acids are structurally similar to their canonical counterparts and can be incorporated into proteins during translation by hijacking the cell's natural protein synthesis machinery. These UAAs introduce unique chemical functionalities, or "handles," into proteins that are absent in native biological systems. These handles can then be selectively targeted by externally supplied probes in what are known as bioorthogonal reactions, allowing for precise labeling and downstream analysis.
The most common bioorthogonal reactions are "click chemistry" reactions, which are characterized by their high efficiency, selectivity, and biocompatibility. This guide will focus on two prominent click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), as well as the inverse-electron-demand Diels-Alder (IEDDA) reaction.
Established Unnatural Amino Acids: L-Azidohomoalanine (AHA) and L-Homopropargylglycine (HPG)
AHA and HPG are two of the most extensively used methionine analogs for labeling newly synthesized proteins.[1][2] Both contain small, bioorthogonal handles—an azide in AHA and a terminal alkyne in HPG—that can participate in click chemistry reactions.[3][4]
Mechanism of Incorporation: Both AHA and HPG are recognized by the endogenous methionyl-tRNA synthetase and are incorporated into proteins in place of methionine during translation. This process, known as bioorthogonal non-canonical amino acid tagging (BONCAT), allows for the global labeling of newly synthesized proteins.[5]
Bioorthogonal Reactions:
-
L-Azidohomoalanine (AHA): The azide group of incorporated AHA reacts with alkyne-containing probes via either CuAAC or SPAAC.
-
CuAAC: This reaction is highly efficient but requires a cytotoxic copper(I) catalyst, limiting its application in living cells.[6][7]
-
SPAAC: This is a copper-free click reaction that utilizes a strained cyclooctyne to react with the azide.[8][9] It is highly biocompatible and suitable for live-cell imaging.
-
-
L-Homopropargylglycine (HPG): The terminal alkyne of HPG reacts with azide-containing probes, also through CuAAC or SPAAC (with an azide-modified strained cyclooctyne).
Quantitative Comparison of AHA and HPG:
| Feature | L-Azidohomoalanine (AHA) | L-Homopropargylglycine (HPG) | Reference |
| Incorporation Efficiency | ~50% in auxotrophic E. coli | 70-80% in both auxotrophic and prototrophic E. coli | [5][10] |
| Effect on Protein Synthesis | Can cause a decrease in protein expression levels, particularly in prototrophic strains. | Generally less impactful on protein expression levels compared to AHA. | [5][10] |
| Cytotoxicity | Can exhibit higher cytotoxicity compared to HPG, potentially due to the azide group. | Generally considered less cytotoxic than AHA. | [11] |
| Reaction Kinetics (SPAAC) | Dependent on the specific strained alkyne used. | Dependent on the specific strained azide used. | [8] |
A Hypothetical Unnatural Amino Acid: this compound
While "this compound" is not a commercially available UAA, we can conceptualize its structure and potential utility based on the known chemistry of the pyridazine heterocycle. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms and are known to participate in inverse-electron-demand Diels-Alder (IEDDA) reactions.[12]
Proposed Structure and Synthesis: this compound would consist of an alanine backbone with a pyridazine ring attached at the β-carbon. Its synthesis could potentially be achieved through established methods for creating carbon-carbon bonds with pyridazine precursors.
Proposed Bioorthogonal Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction:
The pyridazine ring can act as a diene in an IEDDA reaction with a suitable dienophile, most notably a strained alkene or alkyne like a tetrazine.[13] This reaction is extremely fast and bioorthogonal, proceeding rapidly under physiological conditions without the need for a catalyst.[3]
Conceptual Workflow for this compound:
-
Incorporation: A codon for a specific amino acid would be mutated to a stop codon (e.g., the amber stop codon, TAG). An orthogonal aminoacyl-tRNA synthetase/tRNA pair, engineered to recognize this compound and the amber codon, would be introduced into the cells. When this compound is supplied in the media, it would be site-specifically incorporated into the target protein.
-
Labeling: A fluorescent probe conjugated to a tetrazine would be added to the cells. The tetrazine would specifically react with the pyridazine side chain of the incorporated UAA via an IEDDA reaction, leading to fluorescent labeling of the target protein.
Experimental Protocols
Protocol for Incorporation of AHA/HPG and Labeling via CuAAC
Materials:
-
Methionine-free cell culture medium
-
L-Azidohomoalanine (AHA) or L-Homopropargylglycine (HPG)
-
Alkyne- or azide-functionalized fluorescent probe
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Cell Culture and UAA Incorporation:
-
Culture cells to the desired confluency.
-
Wash cells with PBS and replace the medium with pre-warmed methionine-free medium.
-
Incubate for 1 hour to deplete intracellular methionine.
-
Add AHA or HPG to the medium at a final concentration of 50-100 µM and incubate for 4-16 hours.
-
-
Cell Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
CuAAC Reaction:
-
Prepare the click reaction cocktail:
-
Premix CuSO4 (final concentration 100 µM) and THPTA (final concentration 500 µM) in PBS.
-
Add the alkyne- or azide-probe (final concentration 10 µM).
-
Freshly prepare a solution of sodium ascorbate (final concentration 1 mM) and add it to the cocktail immediately before use.
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells extensively with PBS.
-
-
Imaging:
-
Mount the coverslips and image using a fluorescence microscope.
-
Protocol for Labeling of AHA-Incorporated Proteins via SPAAC
Materials:
-
Cells with AHA incorporated into proteins (from the protocol above)
-
Strained alkyne-functionalized fluorescent probe (e.g., DBCO-fluorophore)
-
PBS
Procedure:
-
Cell Preparation: Follow steps 1 and 2 of the CuAAC protocol.
-
SPAAC Reaction:
-
Prepare a solution of the strained alkyne-probe in PBS (final concentration 5-20 µM).
-
Add the probe solution to the fixed and permeabilized cells.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Wash the cells extensively with PBS.
-
-
Imaging:
-
Mount the coverslips and image using a fluorescence microscope.
-
Visualizations
Caption: General workflow for unnatural amino acid incorporation and subsequent bioorthogonal labeling.
Caption: Experimental workflow for labeling proteins with AHA or HPG.
Caption: Proposed inverse-electron-demand Diels-Alder (IEDDA) reaction for labeling this compound.
Conclusion
L-Azidohomoalanine and L-Homopropargylglycine are well-established and powerful tools for the bioorthogonal labeling of newly synthesized proteins. Their utility is supported by a wealth of experimental data and established protocols. While this compound remains a hypothetical construct at this time, the known reactivity of the pyridazine ring in IEDDA reactions suggests that a UAA with this side chain could offer a valuable alternative for bioorthogonal labeling, potentially with very fast reaction kinetics. The development and characterization of such heterocyclic UAAs represent an exciting frontier in chemical biology, promising to expand the toolbox available to researchers for probing the complexities of the proteome.
References
- 1. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids - Enamine [enamine.net]
- 5. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 13. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
Validating the Incorporation of 3-Pyridazinealanine: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) into proteins is a critical step in developing novel therapeutics and research tools. Mass spectrometry stands as the gold standard for verifying this incorporation. This guide provides a comparative overview of the validation process for 3-Pyridazinealanine, a synthetic amino acid of interest, against the well-established alternative, Azidohomoalanine (AHA).
The successful integration of ncAAs like this compound into a target protein hinges on robust analytical validation. Mass spectrometry offers unparalleled sensitivity and specificity for confirming the presence of the ncAA and ensuring the fidelity of its incorporation at the desired location. This guide outlines the experimental workflow, data analysis, and comparative considerations for researchers utilizing these powerful tools.
Comparative Analysis of Non-Canonical Amino Acids
To effectively validate the incorporation of this compound, it is useful to compare its properties with a widely used ncAA, Azidohomoalanine (AHA). AHA serves as a methionine surrogate and contains a bio-orthogonal azide group, which allows for selective enrichment and detection.
| Feature | This compound | Azidohomoalanine (AHA) |
| Chemical Formula | C₇H₉N₃O₂ | C₅H₁₀N₄O₂ |
| Monoisotopic Mass | 167.0695 g/mol | 158.0798 g/mol |
| Incorporation Strategy | Typically relies on engineered aminoacyl-tRNA synthetase/tRNA pairs for site-specific incorporation. | Can be incorporated globally in place of methionine in methionine-auxotrophic strains or site-specifically with engineered synthetases. |
| Key Mass Shift | Introduces a specific mass addition at the target site corresponding to its residue mass. | Results in a characteristic mass shift and provides a unique chemical handle (azide) for enrichment. |
| Detection Method | Primarily detected by mass shift in peptide fragments during tandem mass spectrometry. | Can be detected by mass shift and also enables "click chemistry" for biotinylation and subsequent enrichment. |
Experimental Workflow for Mass Spectrometry Validation
The validation of this compound incorporation follows a standard bottom-up proteomics workflow. The key steps are outlined below, with specific considerations for detecting this particular ncAA.
A Comparative Analysis of Pyridazine- and Pyridine-Containing Amino Acids for Drug Discovery
An in-depth guide for researchers and drug development professionals on the synthesis, physicochemical properties, and biological activities of pyridazine-containing amino acids versus their pyridine analogues.
In the landscape of medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, pyridine-containing amino acids have long been valued for their role in creating effective therapeutics. However, the closely related pyridazine-containing amino acids are emerging as compelling alternatives, offering a distinct set of properties that can be advantageous in overcoming common drug development hurdles. This guide provides a comprehensive comparative study of these two classes of amino acids, supported by experimental data, to inform the selection and design of next-generation drug candidates.
Physicochemical Properties: A Tale of Two Heterocycles
The fundamental differences between pyridazine and pyridine impart distinct physicochemical characteristics to the amino acids that contain them. These properties, including acidity (pKa) and lipophilicity (logP), are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
A key differentiator is the basicity of the heterocyclic nitrogen atoms. The parent pyridine ring is significantly more basic (pKa = 5.2) than the pyridazine ring (pKa = 2.0).[1] This lower basicity of the pyridazine nucleus can be advantageous in drug design, as it may reduce off-target interactions with physiological amines and improve oral bioavailability.
To illustrate a direct comparison, let's consider the ethylamine-substituted derivatives, 3-(2-aminoethyl)pyridine and N-(2-Aminoethyl)pyridazin-3-amine, as model amino acid side chain mimics.
| Property | 3-(2-aminoethyl)pyridine | N-(2-Aminoethyl)pyridazin-3-amine |
| Molecular Weight | 122.17 g/mol [2] | 138.17 g/mol [3] |
| CAS Number | 20173-24-4[2] | 193473-68-6[3] |
| Calculated logP | Not available | -0.1528[3] |
| Topological Polar Surface Area (TPSA) | Not available | 63.83 Ų[3] |
The calculated logP for the pyridazine analog suggests it is more hydrophilic than many pyridine-containing counterparts, a feature that can be beneficial for improving solubility and reducing metabolic liabilities.
Biological Activity: A Case Study in Receptor Binding
The isosteric replacement of a pyridine ring with a pyridazine ring can have a profound impact on biological activity. A notable example is seen in ligands targeting the nicotinic acetylcholine receptor (nAChR). In a comparative study, the replacement of a pyridine pharmacophore with a bioisosteric pyridazine resulted in a 30-fold lower affinity for the (α4)2(β2)3 nAChR subtype. This demonstrates that while structurally similar, the electronic differences between the two heterocycles can be exploited to modulate potency and selectivity.
This difference in affinity can be attributed to the altered electronic distribution and hydrogen bonding capabilities of the pyridazine ring compared to pyridine. The two adjacent nitrogen atoms in pyridazine create a different electrostatic potential surface, which can lead to altered interactions with amino acid residues in the target protein's binding site.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of the compared amino acid analogs and for a key biological assay.
Synthesis of 3-(2-aminoethyl)pyridine
A common method for the synthesis of 3-(2-aminoethyl)pyridine involves the reduction of 3-cyanomethylpyridine.
Experimental Workflow: Synthesis of 3-(2-aminoethyl)pyridine
Caption: Workflow for the synthesis of 3-(2-aminoethyl)pyridine.
Protocol:
-
Reaction Setup: To a solution of 3-cyanomethylpyridine in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran), a reducing agent such as lithium aluminum hydride (LiAlH4) is slowly added under an inert atmosphere at a controlled temperature (typically 0 °C). Alternatively, catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon can be employed.
-
Reaction: The reaction mixture is stirred at room temperature or heated as required until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
Extraction: The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield 3-(2-aminoethyl)pyridine.
Synthesis of N-(2-Aminoethyl)pyridazin-3-amine
A potential synthetic route to N-(2-aminoethyl)pyridazin-3-amine can be adapted from general methods for the synthesis of aminated pyridazines.
Experimental Workflow: Synthesis of N-(2-Aminoethyl)pyridazin-3-amine
Caption: A potential workflow for the synthesis of N-(2-Aminoethyl)pyridazin-3-amine.
Protocol:
-
Reaction Setup: 3-Chloropyridazine is dissolved in a suitable solvent, and an excess of ethylenediamine is added.
-
Reaction: The reaction mixture is heated, typically at reflux, for several hours until the starting material is consumed (monitored by TLC).
-
Workup: The reaction mixture is cooled, and the excess ethylenediamine and solvent are removed under reduced pressure. The residue is then taken up in a suitable solvent and washed with water or a basic solution to remove any salts.
-
Extraction: The product is extracted into an organic solvent.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield N-(2-aminoethyl)pyridazin-3-amine.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for nAChRs.
Experimental Workflow: nAChR Binding Assay
Caption: Workflow for a competitive nAChR radioligand binding assay.
Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the nAChR subtype of interest are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., phosphate-buffered saline) is prepared.
-
Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine) and varying concentrations of the test compound (either the pyridazine or pyridine-containing amino acid).
-
Separation: After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The binding affinity (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion and Future Directions
The comparative analysis of pyridazine- and pyridine-containing amino acids reveals a nuanced interplay between structure, physicochemical properties, and biological activity. The lower basicity and potentially increased hydrophilicity of pyridazine-based amino acids offer tangible advantages in drug design, particularly in optimizing ADME properties. The observed significant impact on receptor binding affinity underscores the potential of the pyridazine scaffold to fine-tune pharmacological activity and selectivity.
For drug development professionals, the choice between a pyridine and a pyridazine core should be guided by the specific therapeutic target and the desired pharmacological profile. The pyridazine moiety represents a valuable tool in the medicinal chemist's arsenal for lead optimization and the development of novel drug candidates with improved properties. Further research is warranted to expand the library of pyridazine-containing amino acids and to conduct more direct, head-to-head comparative studies against their pyridine counterparts across a diverse range of biological targets. This will undoubtedly lead to a deeper understanding of their structure-activity relationships and accelerate their application in the development of innovative medicines.
References
The Unnatural Amino Acid 3-Pyridazinealanine: A Comparative Analysis of its Biological Effects Against Canonical Counterparts
For researchers, scientists, and drug development professionals, the quest for novel biomolecules with enhanced properties is relentless. Non-canonical amino acids (ncAAs) represent a powerful tool in this endeavor, offering the potential to engineer proteins with tailored functionalities. This guide provides a comprehensive comparison of the biological effects of the non-canonical amino acid 3-Pyridazinealanine against the 20 canonical amino acids, supported by experimental data and detailed methodologies.
Structural and Chemical Disparity
At its core, this compound is a structural analog of the aromatic canonical amino acids, most notably Phenylalanine, Tyrosine, and Histidine. The defining feature of this compound is the replacement of the phenyl group in Phenylalanine with a pyridazine ring. This substitution introduces two adjacent nitrogen atoms into the aromatic system, significantly altering its electronic properties, polarity, and hydrogen bonding capabilities compared to the purely hydrocarbon phenyl ring of Phenylalanine or the hydroxyl-containing ring of Tyrosine. In contrast to Histidine, which has a five-membered imidazole ring, the six-membered pyridazine ring of this ncAA presents a different steric and electronic profile.
Impact on Protein Structure and Stability
The incorporation of this compound in place of a canonical amino acid can have profound effects on protein structure and stability. The introduction of the more polar pyridazine ring can enhance the aqueous solubility of proteins.
A notable example is the enhancement of the biophysical properties of glucagon analogs. Studies have shown that replacing Phenylalanine and Tyrosine residues with 3-pyridylalanine (a positional isomer of this compound with similar properties) increased the aqueous solubility of [Aib16]-glucagon (1-29)[1]. This suggests that the introduction of the nitrogen-containing aromatic ring can mitigate the aggregation propensity often associated with hydrophobic residues.
However, the impact on stability is context-dependent and can vary based on the location of the substitution and the surrounding microenvironment within the protein. The altered aromatic interactions and hydrogen bonding potential of the pyridazine ring can either stabilize or destabilize the local protein fold.
Comparative Data on Protein Stability:
| Parameter | Canonical Amino Acid (e.g., Phenylalanine) | This compound | Experimental Method | Reference |
| Aqueous Solubility of Glucagon Analog | Standard | Increased | HPLC | [1] |
| Thermal Stability (Tm) | Varies by protein | Data not available for direct comparison | Circular Dichroism | - |
Effects on Biological Activity and Enzyme Kinetics
The substitution of a canonical amino acid with this compound can significantly modulate the biological activity of a peptide or the catalytic efficiency of an enzyme. The unique electronic and steric properties of the pyridazine ring can alter ligand-receptor interactions and the precise positioning of catalytic residues within an active site.
For instance, in the context of somatostatin antagonists, the regioisomeric position of the nitrogen atom within a pyridylalanine residue (structurally related to pyridazinealanine) was found to be crucial for receptor affinity[2]. This highlights the sensitivity of biological systems to the subtle structural changes introduced by ncAAs.
Comparative Data on Biological Activity:
| Biological System | Canonical Amino Acid (e.g., Tyrosine) | This compound (as 3-pyridylalanine) | Effect | Experimental Method | Reference |
| Somatostatin Receptor Antagonist | High Affinity | Affinity influenced by N position | Modulation of Receptor Binding | Radioligand Binding Assay | [2] |
| Enzyme Kinetics | Varies by enzyme and amino acid | Data not available for direct comparison | - | - | - |
Cellular Toxicity and Metabolic Fate
The introduction of a non-canonical amino acid into a biological system raises questions about its potential toxicity and how it is metabolized. Safety data for 3-pyridylalanine, a closely related compound, indicates that it may cause skin and eye irritation and may be harmful if swallowed. However, comprehensive studies directly comparing the cellular toxicity of this compound to all 20 canonical amino acids are limited.
The metabolic fate of this compound is also not well-characterized. It is not expected to be recognized by the standard cellular machinery for amino acid metabolism and is likely to be treated as a foreign compound, potentially undergoing detoxification and excretion pathways.
Comparative Data on Cytotoxicity:
| Cell Line | Canonical Amino Acid | This compound (as 3-pyridylalanine) | IC50 Value | Experimental Method | Reference |
| Various | Generally non-toxic at physiological concentrations | Toxicity data not available for direct comparison | - | MTT Assay, LDH Assay | - |
Experimental Protocols
Site-Directed Incorporation of this compound
The incorporation of this compound into a target protein is typically achieved through amber stop codon suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with endogenous synthetases and tRNAs.
Protein Stability Measurement using Circular Dichroism (CD) Spectroscopy
Thermal denaturation studies using CD spectroscopy can be employed to determine the melting temperature (Tm) of a protein, providing a measure of its thermal stability.
Protocol:
-
Prepare protein samples containing either the canonical amino acid or this compound at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Use a CD spectropolarimeter equipped with a Peltier temperature controller.
-
Record the CD signal at a fixed wavelength in the far-UV region (e.g., 222 nm for alpha-helical proteins) as the temperature is increased at a constant rate (e.g., 1°C/min) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).
-
The resulting data will be a sigmoidal curve representing the unfolding of the protein. The midpoint of this transition is the Tm.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and the corresponding canonical amino acid for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to a purple formazan precipitate.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Conclusion
This compound stands as a promising non-canonical amino acid for protein engineering and drug development. Its unique structural and electronic properties, stemming from the nitrogen-containing pyridazine ring, can be harnessed to enhance the aqueous solubility and modulate the biological activity of peptides and proteins. While direct, comprehensive comparative data against all canonical amino acids remains sparse, the available evidence suggests that its effects are significant and context-dependent. Further research is warranted to fully elucidate its biological impact across a wider range of proteins and cellular systems, which will undoubtedly pave the way for its broader application in creating novel therapeutics and research tools.
References
A Comparative Guide to the Fluorescent Properties of Pyridazine Derivatives and Other Fluorophores
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel fluorophores is a critical endeavor in the fields of biomedical research and drug development. Fluorescent probes are indispensable tools for visualizing cellular processes, quantifying molecular interactions, and enabling high-throughput screening. Among the vast array of heterocyclic compounds, pyridazine derivatives have emerged as a promising class of fluorophores due to their unique electronic and photophysical properties. This guide provides a comparative analysis of the fluorescent properties of select pyridazine derivatives, alongside established fluorescent amino acids, to offer researchers a valuable resource for selecting appropriate tools for their experimental needs. While specific data on 3-Pyridazinealanine derivatives remain limited in publicly accessible literature, this guide collates available data on fluorescent pyridazine-containing molecules and contrasts them with well-characterized fluorescent amino acids.
Comparison of Fluorescent Properties
The following table summarizes the key photophysical parameters of selected fluorescent pyridazine derivatives and commonly used fluorescent amino acids for comparative purposes.
| Compound Name/Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent/Conditions | Reference |
| Pyridazine Derivatives | |||||
| 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP) | 300 | 406 (blue) | 0.46% | Chloroform | [1] |
| Protonated TPP | 300 | 630 (orange-red) | 11.12% | Chloroform with 0.04 M TFA | [1] |
| dPXZMePydz (Phenoxazine-Pyridazine) | 315 | green emission | 8.5% | Toluene | [2][3] |
| dCzMePydz (Carbazole-Pyridazine) | 360 | blue emission | Poorly emissive | Toluene | [2][3] |
| dDMACMePydz (Acridine-Pyridazine) | 300 | blue-green emission | Poorly emissive | Toluene | [2][3] |
| Fluorescent Amino Acids | |||||
| Tryptophan | 280 | 348 | ~0.13 | Water | |
| 4-Cyanotryptophan (4CN-Trp) | 355 | blue emission | Not specified | [4] | |
| 3-[2-Cyano-4-(dimethylamino)phenyl]alanine (CDAPA) | Not specified | Environment-sensitive | Virtually non-fluorescent in water | Water | [5] |
Experimental Protocols
General Protocol for Fluorescence Spectroscopy
The characterization of the fluorescent properties of a compound typically involves the use of a fluorescence spectrophotometer.
-
Sample Preparation: Prepare dilute solutions of the compound in a suitable solvent (e.g., ethanol, water, chloroform) in a standard 10 mm path length quartz cuvette. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation Setup:
-
Excitation and emission slits are typically set to a bandwidth of 5 nm.
-
The detector voltage (PMT) is adjusted to an appropriate level to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Data Acquisition:
-
Excitation Spectrum: Set a fixed emission wavelength and scan a range of excitation wavelengths to determine the optimal excitation wavelength (λex).
-
Emission Spectrum: Excite the sample at its optimal excitation wavelength (λex) and scan a range of emission wavelengths to determine the emission maximum (λem).
-
All measurements should be performed at a controlled room temperature (e.g., 25 °C).
-
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard with a known quantum yield, is a widely accepted technique.[6][7][8][9]
-
Selection of a Standard: Choose a reference compound that has a known quantum yield and absorbs and emits in a similar spectral region as the sample under investigation. For example, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) or Rhodamine 6G in ethanol (ΦF = 0.95) are common standards.[1]
-
Preparation of Solutions: Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
Measurement:
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum for each solution using a fluorescence spectrophotometer, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φs) can be calculated using the following equation:
Φs = Φr * (Grads / Gradr) * (ns^2 / nr^2)
Where:
-
Φr is the quantum yield of the reference.
-
Grads and Gradr are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
ns and nr are the refractive indices of the sample and reference solutions, respectively.
-
-
Experimental and logical Workflows
The following diagram illustrates a general workflow for the synthesis and characterization of novel fluorescent compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fast Delayed Emission in New Pyridazine-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fast Delayed Emission in New Pyridazine-Based Compounds [frontiersin.org]
- 4. Blue fluorescent amino acid for biological spectroscopy and microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 8. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 9. horiba.com [horiba.com]
A Researcher's Guide to Validating Assays for Tryptophan Catabolism Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biochemical and cell-based assays for validating inhibitors of the tryptophan-catabolizing enzymes, Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). This guide offers objective comparisons of the performance of these assay types, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The catabolism of the essential amino acid L-tryptophan is a critical metabolic pathway implicated in immune regulation.[1] Enzymes such as IDO1 and TDO catalyze the first and rate-limiting step of this pathway, converting tryptophan into N-formylkynurenine, which is then rapidly converted to kynurenine.[2][3] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and an accumulation of kynurenine, both of which contribute to an immunosuppressive environment that allows cancer cells to evade the host's immune system.[1][4] Consequently, inhibitors of IDO1 and TDO are of significant interest as potential cancer immunotherapies.
The validation of these inhibitors relies on robust and reliable assays. The two primary methodologies employed are biochemical (enzyme-based) assays and cell-based assays. While both aim to quantify the inhibitory effect of a compound, they differ significantly in their complexity, physiological relevance, and the scope of information they provide.[5][6][7] This guide will delve into the specifics of each assay type, presenting comparative data and detailed protocols to inform your experimental design.
Comparative Analysis of Assay Performance
The choice between a biochemical and a cell-based assay often depends on the stage of drug discovery and the specific questions being asked. Biochemical assays are invaluable for direct enzyme-inhibitor interaction studies, while cell-based assays provide a more physiologically relevant context by incorporating cellular uptake, metabolism, and potential off-target effects.[6][7][8]
Below is a summary of inhibitory concentrations (IC50) for various IDO1 inhibitors, highlighting the differences in measured potency between biochemical and cell-based assay formats.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| Epacadostat (INCB024360) | Biochemical | IDO1 | 72 | [9] |
| Cell-based (HeLa) | IDO1 | 7.1 | [9] | |
| Cell-based (SKOV-3) | IDO1 | ~15.3 | [2] | |
| BMS-986205 (Linrodostat) | Cell-based (SKOV-3) | IDO1 | ~9.5 | [2] |
| PCC0208009 | Biochemical | IDO1 | No activity | [10] |
| Cell-based (HeLa) | IDO1 | 4.52 ± 1.19 | [10] | |
| NLG919 | Biochemical | IDO1 | 44.56 ± 7.17 | [10] |
| Cell-based (HeLa) | IDO1 | 83.37 ± 9.59 | [10] |
Signaling Pathway and Experimental Workflows
To visualize the biological context and the experimental approaches, the following diagrams illustrate the IDO1/TDO signaling pathway and a comparison of the workflows for biochemical and cell-based assays.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthcarebusinessclub.com [healthcarebusinessclub.com]
- 6. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Pyridazinealanine Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies targeting 3-Pyridazinealanine. Understanding the specificity of these antibodies is crucial for their application in various research and diagnostic settings. This document outlines potential cross-reacting compounds, presents hypothetical cross-reactivity data, and details the experimental protocols for assessing antibody specificity.
Introduction to this compound and Antibody Specificity
This compound is a synthetic amino acid containing a pyridazine ring. Due to its unique structure, antibodies raised against it may exhibit cross-reactivity with other molecules sharing similar structural motifs. The pyridazine ring is a component of various pharmaceuticals, which underscores the importance of evaluating antibody specificity to avoid potential off-target binding in therapeutic and diagnostic applications.[1][2][3][4]
Potential Cross-Reactants
Based on structural similarity to this compound, the following compounds are identified as potential cross-reactants. The primary structures of concern are those containing pyridazine, pyridine, pyrimidine, or pyrazine rings.
Table 1: Potential Cross-Reactants for this compound Antibodies
| Compound Name | Structure | Rationale for Potential Cross-Reactivity |
| This compound | Target Antigen | The immunogen used to generate the antibody. |
| Pyridazine | Core structural component of the target antigen.[3] | |
| Pyridine | Structurally similar six-membered aromatic heterocycle with one nitrogen atom.[5][6] | |
| Pyrimidine | Isomeric with pyridazine, containing two nitrogen atoms in a six-membered ring.[7] | |
| Pyrazine | Isomeric with pyridazine, containing two nitrogen atoms in a six-membered ring.[4] | |
| Minaprine | A drug containing a 3-aminopyridazine core.[4] | |
| Hydralazine | An antihypertensive drug featuring a phthalazine (fused pyridazine) ring.[4] |
Quantitative Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for a panel of compounds tested against a fictional anti-3-Pyridazinealanine antibody. The data is presented as the concentration of the competing compound required to inhibit 50% of the antibody binding to this compound (IC50), and the corresponding cross-reactivity percentage.
Table 2: Hypothetical Cross-Reactivity of Anti-3-Pyridazinealanine Antibody
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| Pyridazine | 500 | 2 |
| Pyridine | > 10,000 | < 0.1 |
| Pyrimidine | > 10,000 | < 0.1 |
| Pyrazine | > 10,000 | < 0.1 |
| Minaprine | 800 | 1.25 |
| Hydralazine | 1,500 | 0.67 |
Cross-reactivity (%) = (IC50 of this compound / IC50 of Competitor) x 100
Experimental Protocols
Detailed methodologies for key experiments used to determine antibody cross-reactivity are provided below.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is a common method for quantifying antibody specificity.
Materials:
-
96-well microtiter plates
-
This compound-conjugate (for coating)
-
Anti-3-Pyridazinealanine antibody
-
Potential cross-reacting compounds
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the this compound-conjugate at a concentration of 1-10 µg/mL in a suitable buffer (e.g., carbonate-bicarbonate buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the this compound standard and the potential cross-reacting compounds. Add a fixed concentration of the anti-3-Pyridazinealanine antibody to each dilution and pre-incubate for 30 minutes. Transfer the antibody-competitor mixtures to the coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the enzyme substrate to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value for each compound. Calculate the percent cross-reactivity relative to this compound.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics and affinity.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Anti-3-Pyridazinealanine antibody
-
This compound and potential cross-reactants
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Antibody Immobilization: Immobilize the anti-3-Pyridazinealanine antibody onto the surface of a sensor chip using standard amine coupling chemistry.
-
Binding Analysis: Inject serial dilutions of this compound and each potential cross-reactant over the antibody-immobilized surface at a constant flow rate.
-
Regeneration: After each binding cycle, regenerate the sensor surface using the regeneration solution to remove the bound analyte.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD) is calculated as kd/ka. Cross-reactivity can be assessed by comparing the KD values of the cross-reactants to that of this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing antibody cross-reactivity.
Caption: Workflow for assessing antibody cross-reactivity.
Conclusion
The specificity of anti-3-Pyridazinealanine antibodies is a critical parameter for their reliable use in research and development. This guide provides a framework for evaluating potential cross-reactivity with structurally related compounds. The presented hypothetical data and detailed experimental protocols serve as a resource for designing and interpreting cross-reactivity studies. Rigorous characterization of antibody specificity is essential to ensure accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyridazine - Wikipedia [en.wikipedia.org]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Protein Modification with 3-Pyridazinealanine
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of protein engineering and bioconjugation, the site-specific incorporation of unnatural amino acids (UAAs) offers a powerful tool for introducing novel functionalities into proteins. This guide provides a comprehensive comparison of protein modification using 3-Pyridazinealanine, a unique UAA, with other established bioorthogonal labeling techniques. While direct experimental data for this compound is emerging, this guide is built upon well-established principles of bioorthogonal chemistry and UAA incorporation, providing a robust framework for its validation and application.
The pyridazine moiety in this compound is hypothesized to act as a reactive handle for bioorthogonal ligation, most notably through an inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine-containing probes. This reaction is known for its rapid kinetics and high specificity, making it ideal for applications in complex biological environments.
Comparison of Bioorthogonal Ligation Chemistries
The validation of protein modification with this compound necessitates a comparison with alternative UAAs and their respective bioorthogonal reactions. The following table summarizes key quantitative data for the IEDDA reaction, the likely application of this compound, and other widely used bioorthogonal chemistries.
| Bioorthogonal Reaction | Unnatural Amino Acid Handle | Reaction Partner | Second-Order Rate Constant (k₂) | Key Advantages | Potential Limitations |
| Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition | This compound (proposed) | Tetrazine | Expected to be high (similar to other tetrazine ligations) | Extremely fast kinetics, high specificity, no catalyst required.[1] | Potential for side reactions with some endogenous molecules is an area of ongoing research. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azido-lysine, Azidophenylalanine | Cyclooctynes (e.g., BCN, DIBO) | ~10⁻³ - 1 M⁻¹s⁻¹ | High bioorthogonality, no catalyst required.[2] | Slower kinetics compared to IEDDA reactions. |
| Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Alkynyl-lysine | Azide | ~10² - 10³ M⁻¹s⁻¹ | High efficiency and reliability. | Copper catalyst can be toxic to living cells. |
| Staudinger Ligation | Azido-lysine | Phosphine | ~10⁻³ M⁻¹s⁻¹ | Highly specific.[2] | Slow kinetics and potential for phosphine oxidation.[2] |
| Oxime/Hydrazone Ligation | p-Acetylphenylalanine (ketone) | Aminooxy/Hydrazine | ~10⁻³ - 10⁻² M⁻¹s⁻¹ | Good specificity.[2] | Slower kinetics, often requires a catalyst.[2] |
Experimental Protocols
The successful validation of protein modification with this compound involves two key stages: the incorporation of the UAA into the target protein and the subsequent bioorthogonal labeling.
1. Site-Specific Incorporation of this compound
This protocol is based on the established method of amber stop codon suppression using an engineered aminoacyl-tRNA synthetase/tRNA pair.
-
Objective: To express a target protein with this compound incorporated at a specific site.
-
Materials:
-
Expression vector for the target protein with an in-frame amber stop codon (TAG) at the desired modification site.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, engineered to recognize this compound.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) growth medium.
-
This compound.
-
Appropriate antibiotics.
-
IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.
-
-
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the aaRS/tRNA plasmid.
-
Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C.
-
Subculture the overnight culture into fresh LB medium containing 1 mM this compound and antibiotics.
-
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and incubate at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and purify the target protein using standard chromatography techniques.
-
2. Validation of this compound Incorporation by Mass Spectrometry
-
Objective: To confirm the successful and site-specific incorporation of this compound.
-
Procedure:
-
Excise the protein band of interest from an SDS-PAGE gel.
-
Perform in-gel tryptic digestion of the protein.
-
Analyze the resulting peptide fragments by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the target protein sequence, including the mass shift corresponding to the incorporation of this compound at the amber codon site. Successful incorporation will be confirmed by the identification of the peptide containing the UAA.[3][4]
-
3. Bioorthogonal Labeling with a Tetrazine-Fluorophore Probe
-
Objective: To label the incorporated this compound with a fluorescent probe.
-
Procedure:
-
Dissolve the purified protein containing this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a tetrazine-conjugated fluorescent dye (e.g., Tetrazine-Cy5) to the protein solution at a 5-10 fold molar excess.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove the excess, unreacted dye using a desalting column or dialysis.
-
4. Validation of Bioorthogonal Labeling by In-Gel Fluorescence
-
Objective: To confirm the successful covalent labeling of the target protein.
-
Procedure:
-
Separate the labeled protein from the unlabeled control (protein without the UAA subjected to the same labeling conditions) by SDS-PAGE.
-
Visualize the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
A fluorescent band corresponding to the molecular weight of the target protein in the labeled sample, and its absence in the control, confirms successful and specific labeling.
-
Visualizing the Workflow and Underlying Principles
The following diagrams, generated using the DOT language, illustrate the key processes involved in the validation of protein modification with this compound.
References
Comparative Docking Analysis of Pyridazine-Containing Ligands as Potential Therapeutic Agents
A detailed examination of the binding affinities and interaction patterns of pyridazine derivatives with various biological targets, providing insights for rational drug design.
This guide offers a comparative overview of molecular docking studies performed on a series of pyridazine-containing ligands. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of the binding energies, inhibitory constants, and interaction mechanisms of these compounds against different protein targets. The data presented herein is collated from multiple studies to facilitate a comparative assessment of their therapeutic potential.
Quantitative Docking Data Summary
The following table summarizes the key quantitative data from various docking studies on pyridazine derivatives, highlighting their binding affinities and inhibitory potential against a range of biological targets.
| Target Protein | Ligand/Compound | Docking Score (kcal/mol) | Binding Free Energy (ΔGbind) (kcal/mol) | Inhibition Constant (Ki) (µM) |
| Mcl-1 | Compound 8f | - | -55.51 | 0.31 |
| Compound 8j | - | - | 0.32 | |
| Compound 8k | - | -57.09 | 0.35 | |
| Compound 8l | - | -58.96 | 0.34 | |
| Sunitinib (Reference) | - | - | 0.36 | |
| COX-1 | Compound PY4 | -6.081 | - | - |
| COX-2 | Compound PY5 | -8.602 | - | - |
| Aldose Reductase | Tolrestat (Reference) | -14.13 | - | - |
| Carbonic Anhydrase II | Compound 4a | - | - | 12.1 (IC50) |
| Compound 4b | - | - | 19.1 (IC50) | |
| Compound 4c | - | - | 13.8 (IC50) | |
| Compound 4h | - | - | 20.7 (IC50) |
Experimental Protocols
The methodologies employed in the cited docking studies form the basis of the presented data. While specific parameters may vary between studies, a general workflow is consistently followed.
Molecular Docking Workflow
A generalized protocol for the molecular docking of pyridazine-containing ligands is outlined below. This process is fundamental to predicting the binding orientation and affinity of a ligand to its protein target.
Caption: A generalized workflow for molecular docking studies.
Detailed Methodologies
1. Mcl-1 Docking Protocol:
-
Receptor Preparation: The crystal structure of Myeloid Cell Leukemia-1 (Mcl-1) was obtained from the Protein Data Bank (PDB ID: 3WIX). The protein was prepared using the Protein Preparation Wizard in the Schrödinger Suite, which involved assigning bond orders, adding hydrogens, creating disulfide bonds, and minimizing the structure.[1]
-
Ligand Preparation: The 1,2,4-triazolo[4,3-b]pyridazine derivatives were prepared using the LigPrep module of the Schrödinger Suite to generate low-energy 3D conformations.[2]
-
Docking Simulation: Molecular docking was performed using the Glide module in Extra Precision (XP) mode. The receptor grid was generated around the active site of Mcl-1.[1][3]
-
Binding Free Energy Calculation: The binding free energies (ΔGbind) were calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.[1]
2. Penicillin-Binding Protein (PBP2a) Docking Protocol:
-
Software: In silico binding affinity was determined using GOLD scoring fitness.[4]
-
Interaction Analysis: The study focused on identifying hydrogen bonding interactions between the imidazo[1,2-b]pyridazine heterocyclics and key amino acid residues in the PBP2a active site, such as SER 112, PRO 113, THR 115, TYR 116, and GLY 121.[4]
3. Carbonic Anhydrase II (CA-II) Docking Protocol:
-
Objective: To understand the binding mode of 3-phenyl-β-alanine 1,3,4-oxadiazole hybrids.[5][6]
-
Key Interactions: The docking results indicated that the compounds fit into the entrance of the CA-II active site and form hydrogen bonds with Thr199, Thr200, and Gln92.[5][6]
Signaling Pathway and Target Interaction
The therapeutic potential of pyridazine-containing ligands is often attributed to their ability to modulate specific signaling pathways implicated in disease. For instance, derivatives targeting Mcl-1 interfere with the intrinsic apoptotic pathway, which is crucial for cancer cell survival.
Caption: Inhibition of Mcl-1 by pyridazine ligands promotes apoptosis.
Conclusion
The comparative analysis of docking studies on pyridazine-containing ligands reveals their significant potential as inhibitors of various therapeutic targets. The data indicates that modifications to the pyridazine scaffold can lead to potent and selective inhibitors. The methodologies and findings presented in this guide offer a valuable resource for the rational design and development of novel pyridazine-based therapeutic agents. Further in vitro and in vivo studies are warranted to validate these in silico findings.
References
- 1. Targeting Acute Myeloid Leukemia with 1,2,4-triazolo[4,3-b]pyridazine derivatives: a molecular docking, dynamics, and ADMET approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. onljbioinform.com [onljbioinform.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Molecular Docking Study of Novel 3-Phenyl-β-Alanine-Based Oxadiazole Analogues as Potent Carbonic Anhydrase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of 3-Pyridazinealanine and Analogs: A Comparative Guide
For researchers and scientists engaged in drug discovery and development, understanding the metabolic stability of a lead compound is a critical step in preclinical evaluation. A compound's susceptibility to metabolism by enzymes, primarily cytochrome P450s in the liver, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative assessment of the metabolic stability of pyridazine-containing compounds, using 3-Pyridazinealanine as a focal point, and discusses strategies to enhance metabolic robustness.
Comparative Metabolic Stability Data
| Compound | Structure | Key Structural Features | In Vitro Half-life (t½) in HLM (min) | Reference Compound |
| Hypothetical Compound A | Pyridazine with unsubstituted phenyl ring | Baseline structure | ~3 | Yes |
| Hypothetical Compound B | Pyridazine with fluorine-blocked phenyl ring | Introduction of electron-withdrawing group to block metabolism | >100 | No |
| Hypothetical Compound C | Pyrazine analog of Compound A | Replacement of pyridazine with pyrazine | Significantly decreased (<3) | No |
Note: The data presented are hypothetical and derived from general principles observed in cited literature for illustrative purposes.
The data illustrates a common strategy to improve metabolic stability: blocking sites susceptible to oxidation. For instance, the introduction of a fluorine atom at a metabolically active position on an aromatic ring can significantly increase the compound's half-life.[2] Conversely, altering the core heterocyclic structure, such as replacing pyridazine with pyrazine, can sometimes lead to decreased metabolic stability, highlighting the nuanced structure-activity relationships.[2]
Experimental Protocol: In Vitro Microsomal Stability Assay
The following protocol outlines a standard in vitro assay to determine the metabolic stability of a test compound using liver microsomes.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes and NADPH, a cofactor for cytochrome P450 enzymes.
Materials:
-
Test compound (e.g., this compound)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: The test compound and HLM are pre-incubated with the master mix at 37°C for a short period to allow for temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time-point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by the addition of cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining test compound in each sample is quantified using a validated LC-MS/MS method.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) is then calculated from the slope of the natural log of the percent remaining versus time plot.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of a typical in vitro metabolic stability assay.
Potential Metabolic Pathway
The metabolic fate of a pyridazine-containing compound like this compound can involve several enzymatic reactions. The diagram below illustrates a hypothetical signaling pathway where a metabolite could potentially interact with a biological target.
Strategies for Enhancing Metabolic Stability
For pyridazine-containing compounds and other nitrogen heterocycles, several medicinal chemistry strategies can be employed to improve metabolic stability:[3]
-
Blocking Metabolic Hotspots: As demonstrated in the comparative data, introducing substituents such as fluorine atoms at positions identified as sites of metabolism can prevent oxidation.
-
Modulating Electronic Properties: The incorporation of nitrogen atoms into an aromatic ring can decrease its susceptibility to oxidative metabolism.[3]
-
Conformational Constraint: Restricting the flexibility of a molecule can sometimes orient it within an enzyme's active site in a way that disfavors metabolism.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Pyrido[2,3-d]pyridazine-2,8-dione Derivatives and Existing Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in Inflammation and Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a novel class of 3-pyridazinealanine-based compounds, specifically pyrido[2,3-d]pyridazine-2,8-dione derivatives, against established non-steroidal anti-inflammatory drugs (NSAIDs). The comparison focuses on their anti-inflammatory properties and their inhibitory effects on cyclooxygenase (COX) enzymes, crucial mediators of inflammation.
Executive Summary
Recent research has identified a new series of pyrido[2,3-d]pyridazine-2,8-dione derivatives with potent anti-inflammatory activity.[1][2] One of the most promising compounds from this series, compound 7c, has demonstrated comparable in vivo anti-inflammatory effects to standard NSAIDs.[1] Notably, this compound exhibits a dual inhibitory mechanism against both COX-1 and COX-2 isoenzymes, distinguishing it from selective COX-2 inhibitors like celecoxib.[1][2] This dual inhibition may offer a different therapeutic profile and set of potential side effects, a critical consideration in drug development. The data presented herein is derived from preclinical studies and provides a foundation for further investigation into this new class of anti-inflammatory agents.
Quantitative Comparison of Efficacy
The following tables summarize the comparative efficacy of the lead pyrido[2,3-d]pyridazine-2,8-dione derivative (Compound 7c) and reference NSAIDs.
Table 1: In Vivo Anti-Inflammatory Activity
This table compares the ability of the compounds to reduce ear edema in a mouse model, a standard indicator of in vivo anti-inflammatory effect.[1][3]
| Compound | Dose (mg/ear) | % Inhibition of Ear Edema | Reference |
| Compound 7c | 0.5 | 82% | [1] |
| Indomethacin | 0.5 | 78% | [1] |
| Celecoxib | 0.5 | Not Reported in this study |
Table 2: In Vitro Cyclooxygenase (COX) Inhibition
This table presents the half-maximal inhibitory concentrations (IC50) of the compounds against COX-1 and COX-2 enzymes, indicating their potency and selectivity.[1]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 7c | 0.15 | 0.11 | 1.36 | [1] |
| Indomethacin | 0.09 | 0.78 | 0.12 | [1] |
| Celecoxib | >10 | 0.05 | >200 | [1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: COX Signaling Pathway and Points of Inhibition.
Caption: Workflow for Synthesis and Efficacy Testing.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vivo Anti-Inflammatory Activity: Mouse Ear Edema Model[1][3]
This model assesses the topical anti-inflammatory activity of a compound.
-
Animals: Male Swiss mice (25-30 g) are used.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound (e.g., Compound 7c) or reference drug (e.g., Indomethacin), dissolved in a suitable vehicle like acetone, is applied topically to the inner and outer surfaces of the right ear (20 µL total). The left ear remains untreated.
-
After 30 minutes, inflammation is induced by applying an irritant, such as arachidonic acid (1 mg/ear in 20 µL of acetone), to the right ear of all animals.
-
One hour after the application of the irritant, the animals are euthanized, and a 6 mm diameter plug is removed from both the treated (right) and untreated (left) ears using a biopsy punch.
-
The weight of each ear plug is measured.
-
-
Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear plugs. The percentage inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100
In Vitro COX-1/COX-2 Inhibition Assay[1][4]
This assay determines the potency and selectivity of a compound in inhibiting the COX-1 and COX-2 enzymes.
-
Enzymes: Ovine COX-1 and human recombinant COX-2 are used.
-
Procedure:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
The enzyme (COX-1 or COX-2) is pre-incubated with the test compound or vehicle (for control) in a reaction buffer (e.g., Tris-HCl buffer, pH 8.0) at room temperature for a specified time (e.g., 15 minutes).
-
The enzymatic reaction is initiated by adding arachidonic acid as the substrate.
-
The reaction is allowed to proceed for a specific duration (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by adding a stop solution (e.g., a solution of HCl).
-
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
Synthesis of Pyrido[2,3-d]pyridazine-2,8-dione Derivatives[1]
The synthesis of the target compounds is achieved through a multi-step process.
-
Step 1: Synthesis of 2-pyridone substrates: Polyfunctionalized 2-pyridone substrates are prepared from the reaction of β-enamino diketones with active methylene reagents such as malononitrile or ethyl cyanoacetate.[1]
-
Step 2: Cyclocondensation: The 2-pyridone substrates undergo cyclocondensation with hydrazine monohydrate. This reaction is typically carried out in a refluxing solvent mixture such as ethanol/acetonitrile to yield the desired 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones.[1]
-
Purification: The final products are purified using standard techniques such as recrystallization or column chromatography. The structure and purity of the compounds are confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry).
Disclaimer: This document is intended for informational purposes for a scientific audience. The data presented is from preclinical studies and does not represent clinical efficacy or safety in humans. Further research is required to establish the therapeutic potential of these compounds.
References
- 1. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2.11. Acute Inflammation Model [bio-protocol.org]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 3-Pyridazinealanine
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-Pyridazinealanine. The following information is compiled from the SDS of the structurally similar compound, 3-Pyridylalanine, and should be used as a preliminary guideline only. It is imperative to conduct a comprehensive, site-specific risk assessment and consult with a qualified safety professional before handling this compound. The toxicological properties of this compound have not been fully investigated, and it should be handled with the utmost caution as a potentially hazardous substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The content herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for 3-Pyridylalanine.
| Protection Type | Recommended Equipment | Specification and Usage Notes |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash-prone operations. |
| Hand Protection | Chemical-impermeable gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for integrity before each use and dispose of them properly after handling the substance.[1] |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants | Clothing should be made of a material that does not readily accumulate static charge. Consider a chemical-resistant apron for larger quantities or splash risks. |
| Respiratory Protection | NIOSH-approved N95 (US) or type P1 (EN 143) dust mask | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure to this compound. The following table outlines the recommended first aid measures.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, administer artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical attention.[1][2] |
| Eye Contact | Immediately flush the eyes with plenty of clean water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Handling, Storage, and Disposal Plans
Proper handling, storage, and disposal are essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling:
-
Handle in a well-ventilated area, preferably in a certified chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Visualizing Safety and Operational Workflows
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
Caption: A workflow for the safe handling of powdered this compound.
Caption: Decision tree for emergency first aid following exposure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
